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Ustiloxin

Cat. No.: B1242342
M. Wt: 673.7 g/mol
InChI Key: QRLBQXQEGMBXFM-JHIHKWCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ustiloxin is a family of cyclopeptide mycotoxins, primarily this compound A, produced by the rice false smut fungus Villosiclava virens . These compounds are recognized for their potent antimitotic activity, functioning as effective inhibitors of microtubule assembly by suppressing the polymerization of tubulin in eukaryotic cells . This mechanism makes this compound a valuable tool for disrupting cytoskeleton dynamics and studying cell cycle arrest. The core structure of ustiloxins features a 13-membered cyclopeptide with a rare, chiral tertiary alkyl-aryl ether linkage, which presents a significant synthetic challenge . Research has demonstrated that the inhibitory activity on tubulin polymerization is highly dependent on specific structural features; the S configuration at the C-9 position and a free phenolic hydroxyl group are essential, while some variation at the C-6 amino acid residue is tolerated . Beyond fundamental cell biology, this compound A is extensively used in toxicology studies. It has been shown to cause hepatotoxicity and nephrotoxicity in mice, impair oocyte quality by disrupting organelle function, and inhibit the growth and development of zebrafish and various plant seeds . This product is sourced and purified for research applications only. It is intended strictly for in vitro studies in cancer biology, toxicology, and mechanism of action studies. It is classified as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43N5O12S B1242342 Ustiloxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H43N5O12S

Molecular Weight

673.7 g/mol

IUPAC Name

(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid

InChI

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1

InChI Key

QRLBQXQEGMBXFM-JHIHKWCFSA-N

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2[S@](=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Synonyms

ustiloxin A

Origin of Product

United States

Foundational & Exploratory

The Discovery of Ustiloxins: A Technical Guide to the Mycotoxins of Ustilaginoidea virens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a family of cyclic tetrapeptide mycotoxins produced by the ascomycete fungus Ustilaginoidea virens, the causative agent of rice false smut disease. First discovered in 1992, these compounds have garnered significant interest due to their potent antimitotic activity, which stems from their ability to inhibit microtubule assembly. This technical guide provides an in-depth overview of the history of ustiloxin discovery, their chemical diversity, biosynthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

A Historical Overview of this compound Discovery

The journey of this compound discovery began with the investigation of rice false smut disease, a globally prevalent affliction of rice crops characterized by the formation of fungal balls on rice panicles. These "false smut balls" were long suspected of containing toxic compounds.

In 1992, a research group in Japan successfully isolated and characterized the first member of this new class of mycotoxins, this compound A, from the water extracts of these fungal balls.[1] Subsequent research led to the identification of a series of structurally related analogs, including ustiloxins B, C, D, F, and G.[2][3]

A significant debate in the scientific community revolved around the biosynthetic origin of ustiloxins. Their cyclic peptide structure initially suggested a synthesis pathway involving non-ribosomal peptide synthetases (NRPSs). However, later genomic and bioinformatic analyses, coupled with gene knockout experiments, definitively established that ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs).[4][5] This discovery was a landmark in understanding the biosynthesis of fungal peptides.

Quantitative Data on this compound Production and Biological Activity

The production and biological potency of ustiloxins have been quantified in various studies. This section summarizes key quantitative data in tabular format for easy comparison.

This compound Yields from Ustilaginoidea virens

The yields of ustiloxins can vary significantly depending on the fungal strain, culture conditions, and the developmental stage of the false smut balls.

Table 1: Contents of Ustiloxins A and B in Matured Rice False Smut Balls (FSBs) from Different Regions of China. [6]

ProvinceCollection TimeAverage Weight per FSB (mg)This compound A (μg/g)This compound B (μg/g)
Hubei201195.2875.3148.2
Hunan2011110.51025.6189.3
Anhui201188.7763.1125.4
Jiangsu2011121.31150.8210.7
Zhejiang201199.4987.2165.9
Jiangxi2012105.61011.5178.6
Sichuan2012144.11320.4245.1
Chongqing201273.1650.9110.3

Table 2: Distribution of Ustiloxins A and B in Rice FSBs at Different Maturity Stages. [6]

Maturity StageFSB PartThis compound A (μg/g)This compound B (μg/g)Total Yield per Ball (μg)
Early Glume150.328.11.5
Chlamydospores1250.7230.512.5
Mycelia & Immature Chlamydospores2580.9476.248.3
Pseudoparenchyma810.4150.315.1
Middle Glume80.215.11.2
Chlamydospores450.685.310.8
Mycelia & Immature Chlamydospores680.1128.715.3
Pseudoparenchyma230.545.27.9
Late Glume50.39.81.0
Chlamydospores280.453.713.5
Mycelia & Immature Chlamydospores350.668.111.2
Pseudoparenchyma120.723.55.5
Cytotoxic Activity of Ustiloxins

Ustiloxins exhibit potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Table 3: Cytotoxic Activity (IC50, μM) of Ustiloxins Against Human Cancer Cell Lines. [7]

CompoundBGC-823 (Gastric Cancer)A549 (Lung Cancer)A375 (Melanoma)
This compound G>5036.522.5
This compound A1.541.891.23
This compound B1.031.351.17
This compound D2.312.872.05
This compound F3.544.123.88
Paclitaxel (Positive Control)0.0120.0150.009

Table 4: Cytotoxic Activity (IC50, μM) of this compound A and its Biotransformed Products. [1]

CompoundHCT-8 (Colon)PANC-1 (Pancreatic)HGC-27 (Gastric)HepG2 (Liver)
This compound A0.0180.0250.0150.021
This compound A10.120.180.100.15
This compound A20.580.750.450.62
Phytotoxic Activity of Ustiloxins

Ustiloxins also demonstrate significant phytotoxicity, particularly by inhibiting seed germination and seedling growth.

Table 5: Inhibitory Effects of Ustiloxins on Radicle and Germ Elongation of Rice Seeds (at 200 µg/mL). [7]

CompoundRadicle Elongation Inhibition (%)Germ Elongation Inhibition (%)
This compound G>90>50
This compound A>90>50
This compound B>90>50
Glyphosate (Positive Control)>90>50

Table 6: Phytotoxic Activity (IC50, μg/mL) of Ustiloxins on Rice Seed Radicle Elongation.

CompoundIC50 (μg/mL)
This compound A70.5
13-hydroxy this compound A380.4
Glyphosate (Positive Control)61.5

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and bioactivity assessment of ustiloxins.

Isolation and Purification of Ustiloxins from Rice False Smut Balls

This protocol is adapted from the methods described by Koiso et al. (1992) and subsequent modifications.

Materials:

  • Rice false smut balls

  • Deionized water

  • Methanol (B129727)

  • C18 reversed-phase column

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Grind dried rice false smut balls into a fine powder. Extract the powder with deionized water (e.g., 100 g of powder in 1 L of water) at room temperature with stirring for several hours. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the aqueous extracts and filter through cheesecloth and then filter paper to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Solid-Phase Extraction (SPE): Dissolve the concentrated aqueous extract in a minimum amount of water and apply it to a pre-conditioned C18 reversed-phase column.

  • Washing: Wash the column with deionized water to remove polar impurities.

  • Elution: Elute the ustiloxins from the column using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing ustiloxins.

  • Purification: Pool the this compound-containing fractions and concentrate them using a rotary evaporator. Further purify the individual ustiloxins using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water with 0.02% trifluoroacetic acid).

  • Lyophilization: Lyophilize the purified fractions to obtain the individual ustiloxins as amorphous powders.

Analysis of Ustiloxins by HPLC and LC-ESI-MS

This protocol is based on the method described by Zhou et al.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm)

HPLC Conditions:

  • Mobile Phase: Isocratic elution with 15% methanol and 85% water containing 0.02% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 μL.

LC-ESI-MS Conditions:

  • Chromatographic conditions: Same as HPLC.

  • Mass Spectrometer: Triple quadrupole analyzer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan and product ion scan modes.

Standard Preparation:

  • Prepare a stock solution of this compound A and B standards (e.g., 1 mg/mL) in methanol-water (15:85, v/v).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 12.5 to 150 μg/mL.

Sample Preparation:

  • Extract the sample as described in the isolation protocol.

  • Dissolve the crude extract in the mobile phase.

  • Filter the solution through a 0.22 μm syringe filter before injection.

Cytotoxicity Assessment using the MTT Assay

This protocol is a generalized method based on common MTT assay procedures.[4][8]

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the ustiloxins. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 μL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound biosynthesis and their mechanism of action.

Biosynthetic Pathway of this compound B

Ustiloxin_B_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-translational Modification UstA_gene ustA gene Ribosome Ribosome UstA_gene->Ribosome transcription & translation UstA_precursor UstA Precursor Protein (with YAIG repeats) Linear_tetrapeptide Linear YAIG Tetrapeptide UstA_precursor->Linear_tetrapeptide Proteolytic Cleavage Ribosome->UstA_precursor Cyclic_intermediate Cyclic Intermediate Linear_tetrapeptide->Cyclic_intermediate UstY (Oxidative Cyclization) Modified_intermediate_1 Hydroxylated Intermediate Cyclic_intermediate->Modified_intermediate_1 UstC/UstF1/UstF2 (Oxidases) Modified_intermediate_2 Further Oxidized Intermediate Modified_intermediate_1->Modified_intermediate_2 Further Oxidation Ustiloxin_B This compound B Modified_intermediate_2->Ustiloxin_B UstD (PLP-dependent enzyme)

Caption: Proposed biosynthetic pathway of this compound B.

Experimental Workflow for this compound Isolation and Analysis

Ustiloxin_Workflow FSB Rice False Smut Balls Extraction Aqueous Extraction FSB->Extraction Filtration Filtration & Concentration Extraction->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Washing Washing (H2O) SPE->Washing Elution Elution (MeOH/H2O gradient) Washing->Elution Crude_Extract Crude this compound Extract Elution->Crude_Extract HPLC_Purification Preparative HPLC Crude_Extract->HPLC_Purification Analysis Analysis Crude_Extract->Analysis Pure_Ustiloxins Purified Ustiloxins HPLC_Purification->Pure_Ustiloxins Pure_Ustiloxins->Analysis HPLC_Analysis HPLC-UV Analysis->HPLC_Analysis LCMS_Analysis LC-ESI-MS Analysis->LCMS_Analysis

Caption: Workflow for this compound isolation and analysis.

Mechanism of Action: Inhibition of Microtubule Assembly

Microtubule_Inhibition cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by Ustiloxins Tubulin_dimers αβ-Tubulin Dimers Microtubule_assembly Polymerization Tubulin_dimers->Microtubule_assembly Inhibited_assembly Inhibition of Polymerization Tubulin_dimers->Inhibited_assembly Microtubule Microtubule Microtubule_assembly->Microtubule Microtubule->Tubulin_dimers Depolymerization This compound This compound This compound->Tubulin_dimers Binds to β-tubulin Disrupted_microtubule Disrupted Microtubule Inhibited_assembly->Disrupted_microtubule Cell_Cycle_Arrest Mitotic Arrest & Apoptosis Disrupted_microtubule->Cell_Cycle_Arrest

Caption: Ustiloxins inhibit microtubule polymerization.

Conclusion

The discovery of ustiloxins from Ustilaginoidea virens has unveiled a fascinating class of ribosomally synthesized mycotoxins with potent biological activities. Their unique chemical structures and mechanism of action as microtubule assembly inhibitors make them valuable lead compounds for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the history, quantitative data, and experimental protocols related to ustiloxins, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, mycotoxicology, and drug discovery. Further research into the biosynthesis, structure-activity relationships, and pharmacological properties of ustiloxins holds great promise for future therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ustiloxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Ustiloxin A, a potent cyclopeptide mycotoxin. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and oncology.

Chemical Structure and Stereochemistry

This compound A is a cyclic peptide mycotoxin produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1][2] Its complex structure features a 13-membered macrocyclic ring formed by four amino acid residues: a modified tyrosine, valine, isoleucine, and glycine. A key structural feature is the ether linkage between the tyrosine and isoleucine residues.[1][2]

The molecular formula of this compound A is C₂₈H₄₃N₅O₁₂S.[3][4] Its IUPAC name is (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid.[3] The absolute configuration of the chiral centers has been determined, and a two-dimensional representation with stereochemical assignments is provided below.

Ustiloxin_A_Structure cluster_macrocycle Macrocyclic Core cluster_sidechain Side Chain Tyr Modified Tyr Val Val Tyr->Val Peptide bond Ile Modified Ile Tyr->Ile Ether linkage Sulfinylpentanoic_acid Sulfinyl-hydroxypentanoic acid Tyr->Sulfinylpentanoic_acid Sulfoxide (B87167) linkage Stereo_Tyr (S) Val->Ile Peptide bond Stereo_Val (S) Gly Gly Ile->Gly Peptide bond Stereo_Ile_alpha (2S, 3R) Gly->Tyr Peptide bond Stereo_Sulfoxide (R) Stereo_Pentanoic_acid (2S, 4S)

Diagram 1: Chemical structure of this compound A.

Quantitative Data

The structural elucidation of this compound A has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for this compound A (in D₂O)

Position Chemical Shift (δ, ppm)
Aromatic H (Tyr) 7.60, 7.08
α-H (Tyr) 4.92
β-H (Tyr) 4.82
α-H (Val) 4.67
β-H (Val) 1.88
γ-CH₃ (Val) 0.87, 0.77
α-H (Ile) 4.30
β-H (Ile) 1.73
γ-CH₂ (Ile) 1.08
γ-CH₃ (Ile) 0.86
δ-CH₃ (Ile) 0.77
α-H (Gly) 4.12
N-CH₃ (Tyr) 2.78

Note: Data compiled from multiple sources.[5] Specific coupling constants (J values) are not consistently reported in the literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound A (in D₂O)

Position Chemical Shift (δ, ppm)
Carbonyl (Gly) 176.0
Carbonyl (Val) 170.7
Carbonyl (Ile) 170.0
Carbonyl (Tyr) 166.0
Aromatic C (Tyr) 151.9, 145.7, 136.1, 127.7, 123.9, 113.7
α-C (Tyr) 59.3
β-C (Tyr) 73.7
α-C (Val) 59.8
β-C (Val) 28.4
γ-C (Val) 20.9, 17.7
α-C (Ile) 66.4
β-C (Ile) 31.8
γ-C (Ile) 32.0, 18.0
δ-C (Ile) 7.5
α-C (Gly) 43.5
N-CH₃ (Tyr) 32.0
C-O (Ether link) 86.9

Note: Data compiled from multiple sources.

Experimental Protocols

Isolation and Purification of this compound A

The following is a generalized protocol for the isolation and purification of this compound A from rice false smut balls, the sclerotia of U. virens.[2][6][7]

  • Extraction:

    • Air-dried and powdered rice false smut balls are extracted with deionized water.

    • The aqueous extract is then concentrated under reduced pressure.

  • Initial Purification:

    • The concentrated extract is subjected to column chromatography on a macroporous adsorbent resin (e.g., XAD-4).[6]

    • The column is washed with water to remove highly polar impurities.

    • This compound A is eluted with an aqueous methanol (B129727) solution.

  • Further Chromatographic Purification:

    • The methanol eluate is further purified by size-exclusion chromatography on a Sephadex G-15 column using water as the mobile phase.[6]

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column. A common mobile phase is a gradient of methanol in water containing a small amount of trifluoroacetic acid (TFA).[2]

Structural Elucidation

The structure of the purified this compound A is confirmed by a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the connectivity and stereochemistry of the molecule.

Mechanism of Action: Inhibition of Microtubule Assembly

This compound A is a potent inhibitor of microtubule polymerization.[8] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[9] This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

The binding of this compound A to the vinca domain on β-tubulin is thought to prevent the necessary conformational changes for the incorporation of tubulin dimers into growing microtubules. This leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation, ultimately resulting in mitotic arrest and apoptosis.[8]

Microtubule_Inhibition cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dynamic Instability UstiloxinA This compound A UstiloxinA->Tubulin Binds to Vinca Domain UstiloxinA->Polymerization Inhibits

Diagram 2: Inhibition of microtubule assembly by this compound A.

Biosynthesis of this compound A

This compound A is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[10][11] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, UstA, which contains multiple copies of the core amino acid sequence Tyr-Val-Ile-Gly (YVIG).[10][12] This precursor peptide then undergoes a series of enzymatic modifications to yield the final mature toxin.

The key post-translational modifications include:

  • Proteolytic Cleavage: The precursor peptide is cleaved to release the YVIG tetrapeptide.

  • Macrocyclization: An ether linkage is formed between the tyrosine and isoleucine residues.

  • Hydroxylation and Methylation: Various hydroxyl and methyl groups are added to the core structure.

  • Sulfoxidation: The sulfoxide group is introduced.

The genes encoding the enzymes responsible for these modifications are located in a biosynthetic gene cluster.[11][13]

UstiloxinA_Biosynthesis cluster_pathway This compound A Biosynthetic Pathway Start ustA gene Transcription Transcription & Translation Start->Transcription Precursor Precursor Peptide (UstA) (contains multiple YVIG repeats) Transcription->Precursor Cleavage Proteolytic Cleavage Precursor->Cleavage Tetrapeptide Linear YVIG Tetrapeptide Cleavage->Tetrapeptide Cyclization Macrocyclization (Ether bond formation) Tetrapeptide->Cyclization Cyclic_Intermediate Cyclic Peptide Intermediate Cyclization->Cyclic_Intermediate PTMs Further Post-Translational Modifications (Hydroxylation, Methylation, Sulfoxidation) Cyclic_Intermediate->PTMs UstiloxinA This compound A PTMs->UstiloxinA

Diagram 3: Biosynthetic pathway of this compound A.

References

Ustiloxin analogues (B, G, etc.) and their structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ustiloxin Analogues: Structure, Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound analogues, a class of cyclopeptide mycotoxins with significant biological activities. Ustiloxins are produced by various fungi, most notably Ustilaginoidea virens (the cause of rice false smut disease), Aspergillus flavus, and Cordyceps militaris.[1][2] These compounds are characterized by a unique 13-membered macrocyclic core and have garnered attention for their potent antimitotic properties, making them subjects of interest for potential applications as antitumor agents and herbicides.[1]

This document details the structural nuances between different this compound analogues, summarizes their biological activities with quantitative data, outlines detailed experimental protocols for their study, and visualizes key biological pathways and experimental workflows.

Core Structure of this compound Analogues

This compound analogues are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][3] Their fundamental structure consists of a 13-membered macrocyclic ring. This ring is formed from a core tetrapeptide, typically Tyr-Ala/Val-Ile-Gly, which is circularized by an ether linkage between the aromatic side chain of tyrosine and the β-carbon of isoleucine.[1][3][4][5] This core structure is the foundation upon which various analogues are built through modifications to the amino acid residues. At least 21 different this compound analogues have been identified to date.[1][2]

Structural Differences Among Key this compound Analogues

The diversity among this compound analogues arises from variations in the amino acid sequence of the core tetrapeptide and modifications to the tyrosine residue. For instance, this compound B contains a Tyr-Ala-Ile-Gly (YAIG) tetrapeptide, where the tyrosine is modified with the non-proteinogenic amino acid norvaline.[4][5] The key structural differences between prominent analogues such as this compound A, B, G, D, and F are summarized in the table below.

Table 1: Structural Comparison of Major this compound Analogues

AnalogueCore TetrapeptideR1 Group (on Tyrosine)R2 Group (on Isoleucine)Key Structural Features & NotesSource(s)
This compound A Tyr-Val-Ile-GlyH-CH(NH₂)CH(OH)CH(CH₃)₂Contains a Valine residue in the core peptide. Features a modified norvaline side chain with a sulfinyl group.[6][7]
This compound B Tyr-Ala-Ile-GlyH-CH(NH₂)CH(OH)CH(CH₃)₂Contains an Alanine residue instead of Valine. Also possesses the modified sulfinyl-norvaline side chain.[5][6][8]
This compound G Tyr-Val-Ile-GlyH-CH(NH₂)CH(OH)CH₂CH₃Similar to this compound A but with a modified aminobutyric acid side chain containing a sulfinyl group.[6][9]
This compound D Tyr-Val-Ile-GlyHHLacks the modified norvaline/aminobutyric acid side chain present in A, B, and G. The isoleucine amine is unmodified.[7][9][10]
This compound F Tyr-Ala-Ile-GlyHHSimilar to this compound D but with an Alanine residue in the core peptide, analogous to this compound B.[7][9]

Biological Activity and Quantitative Data

The primary mechanism of action for Ustiloxins' biological activity is the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to mitotic arrest in eukaryotic cells.[1][11][12] This antimitotic activity is the basis for their cytotoxicity against cancer cell lines and their phytotoxicity. The presence of the sulfinyl group in the side chain, as seen in Ustiloxins A, B, and G, appears to be crucial for higher toxicity.[13]

Table 2: Comparative Biological Activity of this compound Analogues

AnalogueTargetAssayResult (IC₅₀)Source(s)
This compound A Human Gastric Cancer (BGC-823)Cytotoxicity2.66 µM[13]
Human Lung Cancer (A549)Cytotoxicity3.12 µM[13]
This compound B Human Gastric Cancer (BGC-823)Cytotoxicity1.03 µM[13][14]
Human Colon Cancer (HCT116)Cytotoxicity7.2 µM[13]
Human Liver Cancer (HepG2)Cytotoxicity13.0 µM[13]
This compound G Human Lung Cancer (A549)Cytotoxicity36.5 µM
Human Melanoma (A375)Cytotoxicity22.5 µM
This compound D Porcine Brain TubulinTubulin Polymerization Inhibition2.5 µM[10]
This compound Analogues (A, B, G) Rice Seeds (Lijiang variety)Radicle Elongation Inhibition>90% inhibition at 200 µg/mL[1][9]
Rice Seeds (Lijiang variety)Germ Elongation Inhibition>50% inhibition at 200 µg/mL[1][9]

Signaling Pathways

Ustiloxins are known to interact with fundamental cellular processes. Their biosynthesis is regulated by complex signaling networks within the producing fungi, and their toxic effects in mammalian cells can trigger specific stress-response pathways.

TOR Pathway in this compound Biosynthesis

In Ustilaginoidea virens, the Target of Rapamycin (TOR) signaling pathway is a key regulator of fungal development, virulence, and mycotoxin biosynthesis.[15][16] Inhibition of the TOR pathway has been shown to significantly induce the expression of genes related to the biosynthesis of Ustiloxins, suggesting it acts as a negative regulator.[15][16]

TOR_Pathway TOR Signaling in this compound Biosynthesis cluster_input Inputs cluster_core Core Regulation cluster_downstream Downstream Effects Nutrients Nutrient Availability (e.g., Amino Acids) TOR_Complex TOR Kinase Complex (UvTOR) Nutrients->TOR_Complex Activates Growth Fungal Growth & Development TOR_Complex->Growth Promotes Ustiloxin_Genes This compound Biosynthesis Gene Cluster TOR_Complex->Ustiloxin_Genes Inhibits Rapamycin Rapamycin (Inhibitor) Rapamycin->TOR_Complex Inhibits

TOR pathway's negative regulation of this compound biosynthesis.
This compound-Induced Kidney Injury Pathway

Recent studies have suggested that Ustiloxins can induce kidney damage. Transcriptomic and in vivo experiments indicate this may be mediated through the activation of the Toll-like receptor 2 (TLR2), leading to the downstream activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, ultimately resulting in inflammation and fibrosis.[17]

Kidney_Injury_Pathway This compound-Induced Kidney Injury Pathway cluster_mapk MAPK Cascade cluster_nfkB NF-κB Pathway cluster_output Cellular Response Ustiloxins Ustiloxins TLR2 TLR2 Receptor Ustiloxins->TLR2 Activates p38 p-p38 TLR2->p38 Activates ERK p-ERK TLR2->ERK Activates JNK p-JNK TLR2->JNK Activates p65 p-p65 (NF-κB) TLR2->p65 Activates TGFb TGF-β p38->TGFb a_SMA α-SMA p38->a_SMA Vimentin Vimentin p38->Vimentin ERK->TGFb ERK->a_SMA ERK->Vimentin JNK->TGFb JNK->a_SMA JNK->Vimentin p65->TGFb p65->a_SMA p65->Vimentin Fibrosis Renal Fibrosis & Kidney Injury TGFb->Fibrosis a_SMA->Fibrosis Vimentin->Fibrosis

TLR2/MAPK/NF-κB pathway in this compound-induced nephrotoxicity.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound analogues, synthesized from multiple sources.

Isolation and Purification of Ustiloxins

The following protocol describes a common workflow for extracting and purifying Ustiloxins A and B from rice false smut balls, combining macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC).[11][18][19]

Isolation_Workflow This compound Isolation and Purification Workflow cluster_mrc Macroporous Resin Chromatography cluster_hsccc HSCCC Purification (Optional) Start Rice False Smut Balls Grind Grind and Sieve (30-mesh) Start->Grind Extract Aqueous Extraction (e.g., 1-4% HCOOH solution) Grind->Extract Filter Filtration/Centrifugation Extract->Filter Crude_Extract Crude Water Extract Filter->Crude_Extract Load Load onto Resin Column (e.g., SP207, SP700, or XAD-4) Crude_Extract->Load Wash Wash with Water (Remove polar impurities) Load->Wash Elute Elute with Ethanol (B145695)/Methanol (B129727) Gradient (e.g., 30-60% EtOH or 40% MeOH) Wash->Elute Ustiloxin_Fraction Enriched this compound Fraction Elute->Ustiloxin_Fraction HSCCC_Load Dissolve and Inject into HSCCC Ustiloxin_Fraction->HSCCC_Load HSCCC_Run Run with Two-Phase Solvent System (e.g., n-butanol/TFA/H₂O) HSCCC_Load->HSCCC_Run Collect Collect Fractions HSCCC_Run->Collect Final_Product Pure this compound A/B (>97% Purity) Collect->Final_Product Analysis Purity & Structure Verification (HPLC, LC-MS, NMR) Final_Product->Analysis

Workflow for isolating Ustiloxins from natural sources.

Methodology Details:

  • Preparation of Source Material: Rice false smut balls are dried, ground into a fine powder, and passed through a sieve (e.g., 30-mesh).[19]

  • Extraction: The powder is extracted with an acidic aqueous solution (e.g., 1-4% formic acid) at room temperature with shaking for several hours to overnight. The ratio of solvent to material is typically around 10:1 (v/w).[19]

  • Crude Extract Preparation: The mixture is filtered or centrifuged to remove solid debris, yielding the crude aqueous extract.

  • Macroporous Resin Chromatography:

    • Resin Selection: Nonpolar or weakly polar resins like Amberlite XAD-4 or brominated aromatic resins like SP207 and SP700 are effective.[11][18][19]

    • Loading: The crude extract's pH is adjusted (e.g., to 4.0) and it is loaded onto a pre-equilibrated resin column at a slow flow rate (e.g., 2 bed volumes/hour).[18]

    • Washing: The column is washed with deionized water to remove highly polar impurities like sugars and amino acids.

    • Elution: Ustiloxins are eluted using a stepwise or gradient of ethanol or methanol in water (e.g., 30-60% ethanol).[18] Fractions are collected and monitored by HPLC.

  • High-Speed Counter-Current Chromatography (HSCCC) (for high purity):

    • Solvent System: A two-phase solvent system such as n-butanol/trifluoroacetic acid/water (e.g., 1:0.05:1 v/v/v) is prepared and equilibrated.[19]

    • Operation: The enriched fraction from the resin step is dissolved in the solvent mixture and injected into the HSCCC instrument. The apparatus is run at a specific rotational speed and flow rate to achieve separation.

    • Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure this compound analogue.

  • Final Processing: Pure fractions are combined, the solvent is removed under vacuum (e.g., rotary evaporation), and the final product is lyophilized to yield a stable powder.[19]

Structural Elucidation

The structures of isolated this compound analogues are determined using a combination of spectroscopic methods.[9][12][20]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted in a suitable solvent (e.g., D₂O) to elucidate the complete chemical structure, including the amino acid sequence and the connectivity of the ether linkage.[9]

  • UV-Vis Spectroscopy: The UV absorption spectrum in water or methanol is recorded to identify characteristic chromophores. Ustiloxins typically show absorption maxima around 216, 253, and 291 nm.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) bonds.[9]

Biological Activity Assays

A. Cytotoxicity Assay (MTT Assay)

This protocol assesses the inhibitory effect of this compound analogues on the proliferation of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, BGC-823) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound analogues are dissolved in DMSO or sterile water to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the vehicle only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Phytotoxicity Assay (Seed Germination and Elongation Inhibition)

This assay evaluates the herbicidal potential of this compound analogues.[9]

  • Seed Preparation: Rice seeds are surface-sterilized (e.g., with 2.5% sodium hypochlorite (B82951) for 20 minutes), rinsed thoroughly with sterile water, and soaked in sterile water for 24 hours.

  • Treatment: Test solutions of this compound analogues are prepared at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in sterile water. A negative control (sterile water) and a positive control (e.g., glyphosate) are included.

  • Incubation: Sterilized filter paper is placed in petri dishes, and a set number of seeds (e.g., 20) are arranged on top. The filter paper is moistened with a specific volume of the respective test solution. The dishes are sealed and incubated in the dark at a controlled temperature (e.g., 28°C) for 5-7 days.

  • Measurement: After the incubation period, the lengths of the radicle (root) and germ (shoot) for each seedling are measured.

  • Data Analysis: The inhibition ratio is calculated using the formula: Inhibition (%) = [(Lc - Lt) / Lc] * 100, where Lc is the average length in the negative control group and Lt is the average length in the treatment group.

Conclusion

This compound analogues represent a fascinating class of mycotoxins with a conserved macrocyclic structure and potent, functionally diverse biological activities. The subtle structural variations between analogues, such as the substitution of a single amino acid or the modification of a side chain, lead to significant differences in their cytotoxic and phytotoxic profiles. The detailed protocols provided herein offer a robust framework for the continued exploration of these compounds. A deeper understanding of their structure-activity relationships, biosynthetic pathways, and mechanisms of toxicity is crucial for managing their risks in agriculture and for harnessing their potential in the development of novel therapeutics and herbicides.

References

biosynthesis of Ustiloxin via ribosomal peptide synthesis (RiPS) pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxins are a class of potent antimitotic cyclopeptide mycotoxins, originally isolated from the rice false smut fungus Ustilaginoidea virens. Their unique chemical structures and biological activities, particularly their inhibition of microtubule assembly, have garnered significant interest for potential therapeutic applications. Contrary to initial assumptions of a non-ribosomal peptide synthetase (NRPS) origin, it is now firmly established that ustiloxins are synthesized via a ribosomal peptide synthesis (RiPS) pathway. This guide provides a comprehensive technical overview of the biosynthesis of ustiloxin B, the most extensively studied analog, focusing on the genetic machinery, enzymatic transformations, and key intermediates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

The this compound Biosynthetic Gene Cluster and Precursor Peptide

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized in both Aspergillus flavus and Ustilaginoidea virens.[1][2][3] The cornerstone of this pathway is the precursor peptide, UstA, which is ribosomally synthesized. A distinctive feature of UstA is the presence of a signal peptide for translocation and multiple tandem repeats of a core peptide sequence.[1][4][5] In the case of this compound B synthesis in A. flavus, the UstA protein contains 16 repeats of the tetrapeptide Tyr-Ala-Ile-Gly (YAIG).[1][2][5] In contrast, the UstA from U. virens contains motifs for both this compound A (Tyr-Val-Ile-Gly) and this compound B (Tyr-Ala-Ile-Gly).[2][6]

Following translation, the UstA precursor peptide undergoes proteolytic processing by a Kex2-like protease, which cleaves the tandem repeats into individual core peptides, priming them for a series of intricate post-translational modifications.[4][5][6]

The Core Biosynthetic Pathway: A Cascade of Enzymatic Transformations

The maturation of the linear YAIG peptide into the complex cyclic structure of this compound B involves a series of enzymatic modifications, including macrocyclization and side-chain tailoring. The key enzymes and their proposed functions are outlined below.

Table 1: Key Enzymes in the this compound B Biosynthetic Pathway

GeneEnzymeProposed Function
ustAUstAPrecursor peptide containing multiple YAIG repeats.[1][2]
ustQUstQA tyrosinase homolog proposed to be involved in the initial oxidation of the tyrosine residue.[7][8][9]
ustYaUstYaAn oxidase with a DUF3328 domain, essential for the oxidative macrocyclization.[7][9][10][11][12]
ustYbUstYbA second oxidase with a DUF3328 domain, also essential for the oxidative macrocyclization.[7][9][10][11][12]
ustMUstMAn N-methyltransferase responsible for the methylation of the N-terminal tyrosine.[4][8][13]
ustCUstCA cytochrome P450 monooxygenase involved in side-chain modifications.[7][10]
ustF1UstF1A flavin-dependent monooxygenase involved in side-chain modifications.[7][9][10][11]
ustF2UstF2A flavin-dependent monooxygenase involved in side-chain modifications.[7][9][10][11]
ustDUstDA PLP-dependent enzyme catalyzing a decarboxylative C-C bond formation for the norvaline side chain.[7][9][10][11]
Macrocyclization: Formation of the 13-membered Ring

The hallmark of the this compound structure is a 13-membered macrocyclic ring formed by an ether linkage between the tyrosine and isoleucine side chains. This crucial step is catalyzed by a trio of oxidative enzymes: UstQ, UstYa, and UstYb.[4][7][13] It is proposed that the tyrosinase homolog UstQ initiates the process by hydroxylating the phenol (B47542) moiety of tyrosine. Subsequently, the two DUF3328 domain-containing enzymes, UstYa and UstYb, perform further oxidations to facilitate the intramolecular cyclization, yielding the first cyclic intermediate, N-desmethylthis compound F.[7][9][10][11][12]

Tailoring Modifications

Following macrocyclization, a series of tailoring enzymes modify the cyclic core to produce the final this compound B structure. The N-methyltransferase UstM installs a methyl group on the N-terminal tyrosine of N-desmethylthis compound F to produce this compound F.[4][13] Subsequent modifications to the tyrosine side chain are carried out by the concerted action of UstC (a P450 monooxygenase), UstF1 and UstF2 (flavin-dependent monooxygenases), and UstD (a PLP-dependent enzyme) to construct the unique norvaline-containing side chain.[7][10][11]

Visualization of the this compound B Biosynthetic Pathway

The intricate sequence of enzymatic reactions in the this compound B biosynthetic pathway is depicted in the following diagram.

Ustiloxin_Biosynthesis UstA UstA (Precursor Peptide) [YAIG]n Kex2 Kex2 Protease UstA->Kex2 YAIG Linear YAIG Peptide UstQ UstQ (Tyrosinase) YAIG->UstQ Intermediate1 Oxidized Intermediate UstYaYb UstYa/UstYb (DUF3328 Oxidases) Intermediate1->UstYaYb NDUF N-desmethylthis compound F UstM UstM (N-methyltransferase) NDUF->UstM UF This compound F TailoringEnzymes UstC, UstF1, UstF2, UstD UF->TailoringEnzymes Intermediate2 Modified Intermediates UB This compound B Intermediate2->UB Kex2->YAIG Proteolytic Cleavage UstQ->Intermediate1 Oxidation UstYaYb->NDUF Oxidative Cyclization UstM->UF N-methylation TailoringEnzymes->Intermediate2 Side-chain Modification

Caption: Proposed biosynthetic pathway of this compound B.

Quantitative Data

Precise quantification of ustiloxins is crucial for research and potential clinical applications. High-performance liquid chromatography (HPLC) is the primary method for this purpose.

Table 2: HPLC Quantitative Analysis of Ustiloxins A and B

AnalyteLinear Range (µg)Linear EquationCorrelation Coefficient (R)Mean Recovery (%)RSD (%)
This compound A0.5 - 6.0Y = 2969445.7810X − 55531.70340.999895.90.37
This compound B0.5 - 6.0Y = 2394672.3039X − 79066.09510.999892.71.28
Data obtained from analysis of extracts from rice false smut balls.[7][10]

Table 3: Cytotoxicity of this compound Analogs

CompoundCell LineIC50 (µmol/L)
This compound AGastric cancer cells (BGC-823)2.66
This compound BGastric cancer cells (BGC-823)1.03
This compound LHuman triple negative breast cancer cells (MDA-MB-231)64.29
This compound MHuman triple negative breast cancer cells (MDA-MB-231)28.89
IC50 values represent the concentration required to inhibit 50% of cell growth.[12]

Experimental Protocols

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol outlines a general workflow for the functional characterization of this compound biosynthetic genes through heterologous expression in A. oryzae.

Heterologous_Expression_Workflow Start Start: Select Target Gene(s) GeneAmp Gene Amplification (PCR) from gDNA of producer strain Start->GeneAmp VectorPrep Vector Preparation (e.g., pTYGS series) Start->VectorPrep YeastRecomb Yeast Recombination (Gene(s) + Vector) GeneAmp->YeastRecomb VectorPrep->YeastRecomb PlasmidExt Plasmid Extraction from Yeast YeastRecomb->PlasmidExt Transformation PEG-mediated Transformation PlasmidExt->Transformation ProtoplastPrep Protoplast Preparation (A. oryzae) ProtoplastPrep->Transformation Selection Selection of Transformants (e.g., auxotrophic markers) Transformation->Selection Cultivation Cultivation of Transformants Selection->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End End: Functional Characterization Analysis->End

Caption: Workflow for heterologous expression.

Methodology:

  • Gene Amplification: Target genes from the this compound cluster are amplified from the genomic DNA of the producing organism (e.g., A. flavus) using high-fidelity DNA polymerase.

  • Vector Construction: The amplified gene(s) are cloned into a suitable A. oryzae expression vector, often utilizing yeast homologous recombination for efficient assembly of multi-gene constructs.[13][14]

  • Protoplast Transformation: The expression plasmids are introduced into A. oryzae protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.[6]

  • Selection and Cultivation: Transformed fungi are selected based on auxotrophic markers and cultivated in an appropriate medium to induce gene expression and secondary metabolite production.[2]

  • Metabolite Analysis: The fungal cultures are extracted with a suitable solvent, and the extracts are analyzed by LC-MS/MS to detect the production of ustiloxins or biosynthetic intermediates.[7][10]

In Vitro Enzymatic Assays

To elucidate the specific function of individual enzymes in the this compound pathway, in vitro assays are essential.

Methodology:

  • Enzyme Expression and Purification: The gene encoding the target enzyme (e.g., ustM, ustD) is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host like E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA).

  • Substrate Synthesis/Isolation: The substrate for the enzymatic reaction (e.g., N-desmethylthis compound F for UstM) needs to be either chemically synthesized or purified from a genetically modified fungal strain that accumulates the specific intermediate.

  • Enzyme Reaction: The purified enzyme is incubated with the substrate in a buffered solution containing any necessary cofactors (e.g., S-adenosyl methionine for methyltransferases, PLP for PLP-dependent enzymes).

  • Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product and to determine kinetic parameters.

Purification and Structural Elucidation of Ustiloxins and Intermediates

Methodology:

  • Extraction: Fungal cultures or rice false smut balls are extracted with an appropriate solvent, typically an aqueous solution or a polar organic solvent like methanol.[11]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This often involves macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) and/or preparative HPLC.[11]

  • Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[1][12]

Conclusion and Future Perspectives

The elucidation of the RiPS pathway for this compound biosynthesis has opened up new avenues for the discovery and engineering of novel peptide-based therapeutics. The detailed understanding of the enzymatic machinery provides a roadmap for combinatorial biosynthesis approaches to generate new this compound analogs with improved pharmacological properties. Further research focusing on the structural biology of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for rational enzyme engineering. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the fascinating biology and therapeutic potential of ustiloxins.

References

mechanism of action of Ustiloxin on tubulin polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ustiloxin on Tubulin Polymerization

Executive Summary

Ustiloxins are potent cyclic peptide mycotoxins that function as highly effective antimitotic agents by directly targeting tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism by which Ustiloxins disrupt microtubule dynamics, a critical process for cell division. This document details the binding interaction of Ustiloxins with tubulin, presents quantitative data on their inhibitory activity, outlines key experimental protocols for their study, and illustrates the resulting cellular consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and microtubule-targeting agent research.

Core Mechanism of Action

Microtubules are dynamic polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] Their dynamic instability, a process of continuous growth (polymerization) and shrinkage (depolymerization), is tightly regulated. Ustiloxins exert their potent cytotoxic and antimitotic effects by directly interfering with this process.

Binding to the Tubulin Vinca (B1221190) Domain

Structural and biochemical studies have demonstrated that Ustiloxins bind to the Vinca domain on β-tubulin.[2] This is a well-characterized binding site located at the interface between two αβ-tubulin heterodimers.[2] By occupying this site, Ustiloxins physically obstruct the longitudinal interactions required for the formation of protofilaments, the linear chains of tubulin dimers that assemble into microtubules. This binding site is shared with other potent microtubule-destabilizing agents, including the vinca alkaloids (e.g., vinblastine (B1199706), vincristine), which explains their similar mechanistic profiles.[2][3] The crystal structure of this compound D bound to the vinblastine binding site has been resolved, providing precise details of the molecular interactions.[2]

Inhibition of Tubulin Polymerization and Induction of Depolymerization

The primary consequence of this compound binding is the potent inhibition of tubulin polymerization.[1] By binding to tubulin dimers, Ustiloxins prevent their incorporation into growing microtubules, effectively halting the assembly process. Furthermore, Ustiloxins can also induce the depolymerization of pre-formed microtubules, leading to a net decrease in the cellular microtubule mass.[1] This dual action of inhibiting assembly and promoting disassembly robustly disrupts the microtubule network.

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics has profound consequences for dividing cells. The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[1] This prolonged mitotic arrest activates cellular checkpoint pathways, ultimately triggering programmed cell death, or apoptosis. This cell-cycle-specific cytotoxicity is the basis for the anticancer potential of Ustiloxins and other microtubule-targeting agents.

The overall mechanism is depicted in the diagram below.

Ustiloxin_Mechanism This compound Mechanism of Action cluster_cell Cellular Environment cluster_process Microtubule Dynamics cluster_consequence Downstream Effects This compound This compound Tubulin Free αβ-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain on β-Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticArrest G2/M Phase Mitotic Arrest Tubulin->MitoticArrest Disruption of Mitotic Spindle Microtubule->Tubulin Depolymerization Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: this compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.

Quantitative Data on this compound Activity

The efficacy of Ustiloxins in inhibiting tubulin polymerization has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundParameterValue (µM)Assay Condition
This compound DIC502.5Inhibition of porcine brain microtubule assembly
2,2-dimethyl-ustiloxin DIC502.5Inhibition of porcine brain microtubule assembly
ent-ustiloxin DIC50>40Inhibition of porcine brain microtubule assembly
(2S)-epi-Ustiloxin DIC50>40Inhibition of porcine brain microtubule assembly

Data sourced from structure-activity relationship studies.[1] The stereochemistry and structure of the macrocyclic core are critical for biological activity, as demonstrated by the significantly reduced potency of the enantiomer (ent-ustiloxin D) and other analogues.[1][4]

Key Experimental Protocols

The characterization of tubulin-targeting agents like this compound relies on established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay used to directly measure a compound's effect on microtubule formation. It can be performed using turbidimetric or fluorescence-based methods.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340-350 nm. Alternatively, a fluorescent reporter dye that preferentially binds to polymerized microtubules can be used to monitor the process fluorometrically.

Detailed Methodology (Turbidity-Based):

  • Reagent Preparation:

    • Tubulin: Reconstitute highly purified (>99%) lyophilized tubulin (e.g., from porcine brain) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice and use within one hour.

    • GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in distilled water and store at -20°C.

    • Polymerization Buffer: Prepare a 1x polymerization buffer from a concentrated stock, supplemented with 1 mM GTP and often 10% glycerol (B35011) to enhance polymerization.

    • Test Compound: Prepare a dilution series of this compound in the polymerization buffer. A vehicle control (e.g., DMSO) must be included.

  • Assay Procedure:

    • Pipette the test compound dilutions and controls into the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well to achieve a final concentration of 2-3 mg/mL.

    • Immediately place the plate in a temperature-controlled microplate reader set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the final plateau of the polymerization curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow Tubulin Polymerization Assay Workflow A Reagent Preparation (Tubulin, GTP, Buffer, This compound) B Reaction Setup (Add reagents to pre-warmed 96-well plate) A->B C Initiate Polymerization (Incubate at 37°C) B->C D Data Acquisition (Measure Absorbance at 340 nm over time) C->D E Data Analysis (Plot curves and calculate IC50) D->E Signaling_Pathway Cellular Response to this compound This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Network Integrity Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Defects lead to Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

References

Ustiloxins as Potent Antimitotic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ustiloxins are a class of cyclic peptide mycotoxins, primarily produced by the fungus Ustilaginoidea virens, which infests rice panicles causing false smut disease.[1][2] These natural products have garnered significant attention in oncology research due to their potent antimitotic properties. Ustiloxins exert their biological activity by directly interfering with microtubule dynamics, a critical process for cell division.[3][4] By inhibiting tubulin polymerization, they induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in proliferating cells.[5] This technical guide provides a comprehensive overview of the biological activity of Ustiloxins, focusing on their mechanism of action, quantitative efficacy, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Mechanism of Antimitotic Action

The primary mechanism by which Ustiloxins exhibit their anticancer effects is the disruption of microtubule assembly.[6] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a pivotal role in the formation of the mitotic spindle during cell division.

Ustiloxins bind to tubulin, specifically at the vinca (B1221190) domain on β-tubulin, which is an inter-heterodimeric interface.[7] This binding prevents the tubulin dimers from polymerizing into microtubules.[3][6] The inability to form functional microtubules disrupts the mitotic spindle, a requisite structure for the proper segregation of chromosomes into daughter cells. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and ultimately inducing apoptosis.[5] Ustiloxin A has also been shown to inhibit the formation of a specific intra-chain cross-link in β-tubulin and prevent the alkylation of tubulin by iodoacetamide, effects it shares with other vinca-domain binding agents like phomopsin A.[8]

Ustiloxin_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Tubulin α/β-Tubulin Heterodimer This compound->Tubulin Binds to Vinca Domain on β-tubulin MT Microtubule Polymer Tubulin->MT Polymerization Tubulin->MT Inhibited Spindle Mitotic Spindle MT->Spindle Assembly MT->Spindle Disrupted CellCycle Cell Cycle Progression (G2/M) Spindle->CellCycle Required for Spindle->CellCycle Arrested Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Mechanism of this compound-induced mitotic arrest.

Quantitative Biological Activity

The antimitotic potency of Ustiloxins is quantified by their half-maximal inhibitory concentration (IC50) values, both in biochemical assays (tubulin polymerization) and cell-based cytotoxicity assays.

Inhibition of Tubulin Polymerization

Ustiloxins are potent inhibitors of tubulin assembly. The IC50 values represent the concentration of the compound required to inhibit 50% of microtubule formation from purified tubulin in vitro.

CompoundTubulin SourceIC50 (µM)Reference
This compound APorcine Brain1.5[3]
This compound BPorcine Brain1.8[3]
This compound CPorcine Brain15[3]
This compound DPorcine Brain2.5[3]
This compound FPorcine Brain10.3[3][9]
2,2-dimethyl this compound DPorcine Brain9.2 ± 2[3]
ent-ustiloxin DPorcine Brain>40[3]
20-Hydroxymethylated this compound DNot Specified>50 (Decreased activity)[10]
N,N-dimethylamino this compound DNot Specified>50[10]
14-O-methyl this compound DNot Specified>50[10]
Cytotoxicity Against Cancer Cell Lines

The inhibition of tubulin polymerization translates to potent cytotoxic effects against various human cancer cell lines. The IC50 values below represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ABGC-823Gastric Cancer2.66[4][6]
This compound AA549Lung Cancer3.12[4]
This compound BBGC-823Gastric Cancer1.03[4][6]
This compound BHCT116Colon Cancer7.2[4]
This compound BHepG2Liver Cancer13.0[4]
This compound BNCI-H1650Lung Cancer21.6[4]
This compound GA549Lung Cancer36.5[4]
This compound GA375Melanoma22.5[4]
This compound LMDA-MB-231Breast Cancer64.29[6]
This compound MMDA-MB-231Breast Cancer28.89[6]

Key Experimental Protocols

Evaluating the antimitotic activity of Ustiloxins involves a series of standardized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time. It utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increased fluorescence signal.[11]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) on ice in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock solution.

    • Prepare a stock solution of the this compound analogue in DMSO and then dilute to desired concentrations (e.g., 10x final) in G-PEM buffer.

    • Prepare a fluorescent reporter solution (e.g., 60 µM DAPI in G-PEM buffer).

  • Assay Setup:

    • Use a black, half-area 96-well plate suitable for fluorescence measurements.

    • Add 5 µL of the 10x this compound dilution or DMSO (vehicle control) to each well.

    • Prepare the tubulin polymerization mix on ice: Combine tubulin (to a final concentration of 2 mg/mL), G-PEM buffer, GTP (to 1 mM final), and DAPI (to 6 µM final).

  • Measurement:

    • Pre-warm the plate reader to 37°C.

    • Initiate the reaction by adding 45 µL of the tubulin polymerization mix to each well.

    • Immediately place the plate in the reader and begin recording fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) for each curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep Prepare Reagents (Tubulin, GTP, this compound) start->prep plate Aliquot this compound/ Control into 96-well Plate prep->plate mix Prepare Tubulin Polymerization Mix plate->mix initiate Add Mix to Plate (Initiate Reaction) mix->initiate read Measure Fluorescence at 37°C over Time initiate->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a tubulin polymerization assay.
Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of Ustiloxins on cancer cell lines by measuring the metabolic activity of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogue in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions (or vehicle control).

    • Incubate for an additional 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.[12]

Structure-Activity Relationship (SAR)

The antimitotic activity of Ustiloxins is highly dependent on their specific chemical structure. Studies on synthetic analogues have revealed critical features necessary for tubulin binding and inhibition.[3][13]

  • Macrocyclic Core: The 13-membered macrocyclic ring is essential for activity. Analogues with an expanded ring size, such as 7-N-Gly-ustiloxin D, show no inhibitory activity (IC50 >40 µM).[3]

  • Amino Acid Residues: The nature of the amino acid residues is crucial. The valine residue, in particular, appears important for the binding process.[3][6]

  • Ortho-Hydroxyl Group: The free hydroxyl group on the tyrosine residue, ortho to the ether linkage, is critical for biological activity. Methylation of this group (O-Me-ustiloxin D) leads to a loss of function.[13][14]

  • Stereochemistry: The natural stereochemistry is paramount. The enantiomer of this compound D (ent-ustiloxin D) is completely inactive, highlighting the stereospecificity of the interaction with tubulin.[3]

SAR_Logic cluster_0 Structural Feature cluster_1 Modification cluster_2 Resulting Activity Core 13-Membered Macrocycle Core_Mod Ring Expansion Core->Core_Mod Active Activity Retained Core->Active Val Valine Residue Val->Active OH Ortho-Hydroxyl Group (Tyrosine) OH_Mod Methylation OH->OH_Mod OH->Active Stereo Natural Stereochemistry Stereo_Mod Enantiomer Stereo->Stereo_Mod Stereo->Active Inactive Activity Lost Core_Mod->Inactive OH_Mod->Inactive Stereo_Mod->Inactive

Caption: Key structure-activity relationships for Ustiloxins.

Conclusion and Future Perspectives

Ustiloxins represent a promising class of natural product-derived antimitotic agents. Their potent inhibition of tubulin polymerization, coupled with significant cytotoxicity against a range of cancer cell lines, underscores their potential as lead compounds for anticancer drug development. The well-defined mechanism of action, involving binding to the vinca domain of tubulin, provides a solid foundation for rational drug design. Future research will likely focus on the total synthesis of more stable and potent analogues, the exploration of their efficacy in in vivo models, and their potential inclusion in drug delivery systems like antibody-drug conjugates to improve tumor targeting and reduce systemic toxicity. A thorough understanding of their structure-activity relationships will be instrumental in optimizing their therapeutic index for clinical applications.[14][15]

References

Beyond the Paddy Field: A Technical Guide to Alternative Natural Producers of Ustiloxins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fungal species, beyond the well-known rice false smut fungus (Villosiclava virens), that are natural producers of ustiloxins and their structural analogs. Ustiloxins are a class of cyclic peptide mycotoxins that exhibit potent antimitotic activity, making them of significant interest for oncological research and drug development. This document details the identified alternative producers, quantitative data on their toxin production, comprehensive experimental protocols for isolation and analysis, and a visualization of the known biosynthetic and regulatory pathways.

Alternative Natural Producers of Ustiloxins

While Villosiclava virens is the most studied producer of ustiloxins A and B, several other fungal species have been identified as natural sources of these and related compounds. These alternative producers belong to diverse genera, highlighting a wider distribution of the biosynthetic machinery for these complex peptides than previously understood. The identified species include:

  • Aspergillus flavus : Known for producing a wide range of secondary metabolites, this species has been confirmed to produce ustiloxin B.[1] The biosynthetic gene cluster responsible for this compound B production has been identified and characterized in A. flavus.[1]

  • Aspergillus oryzae : A closely related species to A. flavus and widely used in the fermentation industry, A. oryzae possesses the gene cluster for this compound B biosynthesis. However, under normal culture conditions, it does not produce the compound due to the lack of expression of the pathway-specific transcription factor, ustR.[2][3] Production can be induced by heterologous expression of ustR.[2]

  • Cordyceps militaris : This entomopathogenic fungus, valued in traditional medicine, has been shown to produce this compound B and a novel analog, this compound I.[3][4][5]

  • Cordyceps cicadae (also known as Isaria cicadae): Another species within the Cordyceps genus that has been identified as a producer of this compound analogs.

  • Phomopsis leptostromiformis (teleomorph: Diaporthe toxica): This fungus is a known producer of phomopsins, which are structurally and biosynthetically related to ustiloxins and are also classified as dikaritins.[3][6]

Data Presentation: Quantitative Production of Ustiloxins and Analogs

The following table summarizes the available quantitative data on the production of ustiloxins and their analogs by alternative fungal producers. It is important to note that production levels can vary significantly based on the fungal strain, culture conditions, and analytical methods used.

Fungal SpeciesCompoundProduction LevelCulture ConditionsReference
Phomopsis leptostromiformisPhomopsin A75 - 150 mg/LStationary liquid culture (Czapek-Dox medium with yeast extract)[7]
Diaporthe toxica (formerly P. leptostromiformis)Phomopsin A4.49 - 34.3 mg/kgSolid-state fermentation on peas (14 days at aw 0.98)[8]
Diaporthe toxicaPhomopsin A28.3 - 32.4 mg/kgSolid-state fermentation on peas (14 days at aw 0.98)[8]
Aspergillus oryzaeThis compound BProduction inducedLiquid V8 medium (with ustR expression)[2]
Cordyceps militarisThis compound B and IConfirmed productionCultivated on wheat medium and Antheraea pernyi pupae

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, extraction and purification of the toxins, and their analysis by high-performance liquid chromatography (HPLC).

Fungal Cultivation for this compound Production

a) Cultivation of Phomopsis leptostromiformis for Phomopsin A Production:

  • Medium: A modified Czapek-Dox medium is used, containing (per liter): 10.0 g sucrose, 10.0 g yeast extract, 2.0 g NaNO₃, 1.0 g KCl, 0.8 g sodium glycerophosphate, 0.4 g MgSO₄, and 0.01 g FeSO₄.[6]

  • pH Adjustment: The pH of the medium is adjusted to 6.0 before sterilization.[6]

  • Inoculation: The medium is inoculated with a spore suspension or mycelial culture of P. leptostromiformis.

  • Incubation: Cultures are incubated at 25°C for 25-30 days in stationary conditions.[6]

b) Induced this compound B Production in Aspergillus oryzae :

  • Strain Construction: An ustR expression strain (ustREX) of A. oryzae is constructed by introducing a vector that constitutively expresses the ustR gene.[2]

  • Medium: The ustREX and wild-type strains are cultivated in 100 mL of V8 medium in 200-mL Erlenmeyer flasks.[2]

  • Incubation: The cultures are incubated at 30°C with shaking at 160 rpm for 5 days.[9]

Extraction and Purification of Ustiloxins and Analogs
  • Homogenization: Fungal cultures (mycelia and broth) are homogenized using a high-pressure homogenizer.[6]

  • Centrifugation: The homogenate is centrifuged at 23,800 x g for 30 minutes to separate the supernatant.[6]

  • Solid-Phase Extraction (SPE): The supernatant is passed through an Amberlite XAD-4 column. The column is then washed with distilled water.[6]

  • Elution: The toxins are eluted from the column with methanol (B129727).[6]

  • Concentration: The methanol eluate is evaporated to dryness using a rotary evaporator. The residue is then redissolved in methanol for further analysis.[6]

  • Further Purification (for this compound A): For higher purity, the crude extract can be subjected to column chromatography on Sephadex G-15 with ultrapure water as the mobile phase, followed by semi-preparative HPLC.[10]

Analytical Methodology: HPLC Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.[11][12]

  • Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is typically employed.[10]

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 10% to 100% methanol over 30 minutes.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]

  • Detection: Ustiloxins are detected by their UV absorbance, typically at 210 nm or 220 nm.[10][12] this compound A has characteristic absorption peaks at 207 nm, 253 nm, and 290 nm.[13]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from a standard of the purified toxin.[12] The limit of detection (LOD) and limit of quantification (LOQ) for ustiloxins A and B have been reported to be 0.0315 µg and 0.1212 µg, respectively, under specific HPLC conditions.[11][12]

Mandatory Visualization: Signaling and Biosynthetic Pathways

The biosynthesis of ustiloxins is a complex process involving a dedicated gene cluster and is subject to regulation by cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key steps in this compound B biosynthesis and its regulation.

ustiloxin_b_biosynthesis UstA Precursor Peptide (UstA) (with Tyr-Ala-Ile-Gly repeats) KexB KexB Protease (Golgi Apparatus) UstA->KexB Processing YAIG YAIG Tetrapeptide KexB->YAIG Cleavage Cyclization Cyclization Enzymes (UstYa, UstYb) YAIG->Cyclization Cyclic_YAIG Cyclic Tetrapeptide Cyclization->Cyclic_YAIG Modifications Post-translational Modifications (e.g., UstM, UstCF1F2, UstD) Cyclic_YAIG->Modifications UstiloxinB This compound B Modifications->UstiloxinB

This compound B Biosynthetic Pathway in Aspergillus.

ustiloxin_regulation cluster_tor TOR Signaling Pathway cluster_ust This compound Gene Cluster Regulation TOR TOR Kinase ustR ustR (Transcription Factor) TOR->ustR Regulates (Negative) Rapamycin Rapamycin Rapamycin->TOR Inhibits ust_genes This compound Biosynthetic Genes (ustA, ustYa, ustYb, etc.) ustR->ust_genes Activates Transcription Ustiloxin_Production This compound Production ust_genes->Ustiloxin_Production

Regulation of this compound Biosynthesis.

References

physicochemical properties of different Ustiloxin analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ustiloxin Analogues

Introduction

Ustiloxins are a family of cyclopeptide mycotoxins primarily produced by the fungus Ustilaginoidea virens, the pathogenic agent of rice false smut disease.[1][2] These compounds are also found in other fungi such as Aspergillus flavus and Phomopsis leptostromiformis.[3][4] Structurally, they are characterized by a 13-membered macrocyclic ring with a unique ether linkage between tyrosine and isoleucine residues.[4][5] Ustiloxins are water-soluble peptides that exhibit significant biological activities, including phytotoxicity and cytotoxicity, which pose a threat to agriculture and animal health.[4][6][7] Their potent antimitotic activity, stemming from the inhibition of tubulin polymerization, has also made them compounds of interest for potential applications in cancer therapy.[8][9] This guide provides a detailed overview of the physicochemical properties of various this compound analogues, experimental protocols for their study, and key structure-activity relationships.

Physicochemical Properties

This compound analogues share a common core structure but differ in their side chains and other modifications, leading to variations in their physicochemical properties and biological activities.[3] They are generally water-soluble due to the presence of free carboxyl and hydroxyl groups.[6][10]

Table 1: Molecular Properties of Major this compound Analogues
AnalogueMolecular FormulaMolecular Weight ( g/mol )PubChem CIDReference(s)
This compound A C₂₈H₄₃N₅O₁₂S673.7164454[11][12][13]
This compound B C₂₆H₃₉N₅O₁₂S645.79917502[14]
This compound C C₂₃H₃₄N₄O₁₀SNot specifiedNot available[3]
This compound D C₂₃H₃₄N₄O₈494.5 (Computed)157840[15]
This compound F C₂₁H₃₀N₄O₈Not specifiedNot available[3]
This compound G Not specifiedNot specifiedNot available[16][17]

Biological Activity and Cytotoxicity

The primary mechanism of action for ustiloxins is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][18] This antimitotic activity is the basis for their cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity (IC₅₀) of this compound Analogues Against Various Cell Lines
AnalogueCell LineIC₅₀ (µM)Reference(s)
This compound A BGC-823 (Gastric)2.66[3][16]
A549 (Lung)3.12[16]
This compound B BGC-823 (Gastric)1.03[3][16][17]
HCT116 (Colon)7.2[16]
HepG2 (Liver)13.0[16]
NCI-H1650 (Lung)21.6[16]
This compound G A549 (Lung)36.5[16][17]
A375 (Melanoma)22.5[16][17]

Experimental Protocols

Extraction and Purification of Ustiloxins from Rice False Smut Balls

This protocol describes a common method for isolating ustiloxins for analytical and biological studies.[19][20][21]

Methodology:

  • Extraction: Powdered rice false smut balls are extracted with an aqueous solvent. Due to the water-soluble nature of ustiloxins, deionized water or a dilute acidic solution (e.g., 2-4% formic acid) is typically used.[11][19][22] The extraction is often enhanced by ultrasonication at room temperature.[23]

  • Concentration: The aqueous extract is combined and concentrated to dryness using a rotary evaporator under vacuum at 50-60°C.[11][23]

  • Adsorption Chromatography: The residue is redissolved and subjected to macroporous resin (e.g., XAD-4) column chromatography for initial purification. The column is washed to remove impurities, and ustiloxins are then eluted using a methanol (B129727)/water solution, sometimes supplemented with an acid like trifluoroacetic acid (TFA).[19][20]

  • High-Performance Purification: Further purification is achieved using high-speed counter-current chromatography (HSCCC) or semi-preparative high-performance liquid chromatography (HPLC).[19][22]

    • HSCCC: A two-phase solvent system, such as n-butanol/TFA/H₂O, is used for separation.[19]

    • HPLC: A C18 column with a mobile phase of methanol and water (e.g., 15% methanol and 85% water with 0.02% TFA) is commonly employed.[23]

G Workflow for this compound Extraction and Purification cluster_0 Extraction cluster_1 Initial Purification cluster_2 High-Purity Separation A Rice False Smut Balls (Ground Powder) B Aqueous Extraction (Water or dilute Formic Acid) + Ultrasonication A->B Step 1 C Rotary Evaporation (Concentration) B->C Crude Extract D Macroporous Resin Column Chromatography C->D Step 2 E Elution with Methanol/Water/TFA D->E Step 3 F HSCCC or Semi-Preparative HPLC E->F Step 4 Partially Purified Fraction G Pure this compound Analogues F->G Step 5

Workflow for this compound Extraction and Purification.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of ustiloxins in complex matrices like rice samples.[10]

Methodology:

  • Sample Preparation: Samples are extracted as described above and may be further cleaned using a solid-phase extraction (SPE) cartridge (e.g., WAX cartridge) before analysis.[24]

  • Chromatographic Separation: Separation is performed on a C18 column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[10][24]

  • Mass Spectrometry: Detection is carried out using a mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each this compound analogue.[10][11]

Cytotoxicity Assay (MTT Assay)

The methyl-thiazolyl-tetrazolium (MTT) assay is a colorimetric method used to assess the cytotoxic effects of ustiloxins on cancer cell lines.[6][16]

Methodology:

  • Cell Culture: Human carcinoma cells are maintained in a humidified atmosphere with 5% CO₂ at 37°C.[16]

  • Compound Preparation: A stock solution of the purified this compound is prepared (e.g., 100 µM in ultrapure water) and serially diluted to a range of working concentrations.[16]

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the this compound analogue for a specified incubation period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Mechanism of Action and Structure-Activity Relationship (SAR)

The biological activity of ustiloxins is highly dependent on their specific chemical structure. Synthetic studies have produced various analogues to probe these structure-activity relationships (SAR).[8][25]

Key findings include:

  • Phenolic Hydroxyl Group: A free hydroxyl group ortho to the core ether linkage is critical for potent anti-tubulin activity.[25]

  • Valine/Alanine Site: Variations at the Val/Ala amino acid residue in the macrocycle significantly alter biological activity, suggesting this site is important for the binding process to tubulin.[8][25]

  • Macrocycle Core: Modifications to the size of the macrocyclic ring can lead to a significant loss of activity.[8]

  • Stereochemistry: The specific stereochemistry at the bridgehead ether and other chiral centers is crucial for maintaining biological function.[8]

G This compound Mechanism of Action cluster_pathway Cellular Consequence This compound This compound Analogue Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to tubulin Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Normal Process Microtubule Microtubule Formation Polymerization->Microtubule Forms Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

This compound Mechanism of Action via Tubulin Inhibition.

References

Unraveling the Ustiloxin Gene Cluster: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a class of cyclic tetrapeptide mycotoxins with potent antimitotic activity, making them of significant interest for their potential applications in drug development, particularly as anti-cancer agents.[1][2] These ribosomally synthesized and post-translationally modified peptides (RiPPs) were first identified in the rice false smut fungus Ustilaginoidea virens and later in other fungi, including Aspergillus flavus.[1][3][4] The discovery of the ustiloxin biosynthetic gene cluster has opened avenues for understanding its complex synthesis and for harnessing its potential through synthetic biology approaches.

This technical guide provides an in-depth overview of the identification and characterization of the this compound gene cluster. It details the genetic components, biosynthetic pathway, regulatory mechanisms, and the experimental protocols necessary for its study.

I. The this compound Gene Cluster: Genetic Organization and Function

The this compound B biosynthetic gene cluster in Aspergillus flavus is a well-characterized example and serves as a model for understanding this compound synthesis. The cluster spans approximately 27 kb and comprises a set of core biosynthetic genes, regulatory elements, and transporters.[5][6]

Key Genes and Their Functions

The genes within the A. flavus this compound B gene cluster are designated with the prefix "ust." Their identification and functional annotation have been elucidated through gene knockout studies, heterologous expression, and bioinformatic analyses.[1][2][7]

Gene NameNCBI Gene ID (AFLA_)Proposed FunctionReference(s)
ustA094980Precursor peptide containing 16 repeats of the Tyr-Ala-Ile-Gly (YAIG) motif.[1]
ustQ094990Tyrosinase homolog, likely involved in the initial modification of the precursor peptide.[3]
ustYa095000Protein with a DUF3328 domain, essential for macrocyclization.[3][7]
ustYb095010Protein with a DUF3328 domain, also essential for macrocyclization.[3][7]
ustM095020Methyltransferase, involved in the N-methylation of the peptide intermediate.[2]
ustC095030Cytochrome P450 monooxygenase, involved in side-chain modifications.[2][7]
ustF1095040Flavin-dependent monooxygenase, involved in side-chain modifications.[2][7]
ustF2095050Flavin-dependent monooxygenase, involved in side-chain modifications.[2][7]
ustD095060Pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes a key C-C bond formation.[2][7]
ustR095080Zn(II)2Cys6 transcription factor, positively regulates the expression of the gene cluster.[8]
ustT095070Transporter (MFS type), likely involved in the export of this compound B.[5]
ustO094940Oxidoreductase[5]
ustP094950Peptidase[5]
ustH094960Hydrolase[5]
ustS095110Unknown function, deletion does not affect this compound B production.[5]

II. The Biosynthetic Pathway of this compound B

The biosynthesis of this compound B is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.[2][3][7]

ustiloxin_biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification ustA_gene ustA gene UstA_precursor UstA Precursor Peptide (16x YAIG repeats) ustA_gene->UstA_precursor Transcription & Translation Cleaved_peptide Cleaved YAIG Peptide UstA_precursor->Cleaved_peptide KexB Protease Cyclized_intermediate N-desmethylthis compound F Cleaved_peptide->Cyclized_intermediate UstQ, UstYa, UstYb Methylated_intermediate This compound F Cyclized_intermediate->Methylated_intermediate UstM Oxidized_intermediate_1 Intermediate Methylated_intermediate->Oxidized_intermediate_1 UstC Oxidized_intermediate_2 Intermediate Oxidized_intermediate_1->Oxidized_intermediate_2 UstF1, UstF2 Ustiloxin_B This compound B Oxidized_intermediate_2->Ustiloxin_B UstD

Caption: Proposed biosynthetic pathway of this compound B.

III. Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly regulated. In A. oryzae, which is closely related to A. flavus, the cluster is silent under normal laboratory conditions but can be activated by the overexpression of the transcription factor UstR.[8]

The TOR Signaling Pathway

Recent studies in U. virens have implicated the Target of Rapamycin (B549165) (TOR) signaling pathway in the regulation of this compound biosynthesis. Inhibition of the TOR kinase by rapamycin leads to a significant upregulation of this compound biosynthesis genes, including ustA.[9][10] This suggests that the TOR pathway negatively regulates this compound production.

TOR_pathway Rapamycin Rapamycin TOR_Kinase TOR Kinase Rapamycin->TOR_Kinase inhibits Downstream_Effectors Downstream Effectors TOR_Kinase->Downstream_Effectors represses Ustiloxin_Gene_Cluster This compound Gene Cluster (e.g., ustA) Downstream_Effectors->Ustiloxin_Gene_Cluster represses Ustiloxin_Biosynthesis This compound Biosynthesis Ustiloxin_Gene_Cluster->Ustiloxin_Biosynthesis activates

Caption: The TOR signaling pathway's regulation of this compound biosynthesis.

IV. Experimental Protocols

A. Gene Knockout in Aspergillus flavus using CRISPR/Cas9

This protocol provides a general workflow for deleting a gene within the this compound cluster in A. flavus. A dual CRISPR/Cas9 system has been shown to be effective for creating large deletions, including the entire this compound B gene cluster.[6]

gene_knockout_workflow Start Start Design_sgRNAs 1. Design sgRNAs targeting the gene of interest Start->Design_sgRNAs Construct_CRISPR_vector 2. Construct CRISPR/Cas9 vector with sgRNAs and selection marker Design_sgRNAs->Construct_CRISPR_vector Prepare_protoplasts 3. Prepare A. flavus protoplasts Construct_CRISPR_vector->Prepare_protoplasts Transform_protoplasts 4. Transform protoplasts with the CRISPR/Cas9 vector Prepare_protoplasts->Transform_protoplasts Select_transformants 5. Select transformants on appropriate media Transform_protoplasts->Select_transformants Screen_mutants 6. Screen for gene deletion by PCR Select_transformants->Screen_mutants Verify_deletion 7. Verify deletion by Southern blot or sequencing Screen_mutants->Verify_deletion End End Verify_deletion->End

Caption: Workflow for gene knockout in Aspergillus flavus.

Detailed Methodologies:

  • sgRNA Design: Design two single-guide RNAs (sgRNAs) flanking the target gene or cluster region.

  • Vector Construction: Clone the sgRNA expression cassettes into a Cas9-expressing vector containing a selectable marker (e.g., ptrA for pyrithiamine (B133093) resistance).[11]

  • Protoplast Preparation: Grow A. flavus mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the CRISPR/Cas9 plasmid into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.

  • Screening and Verification: Isolate genomic DNA from putative transformants and perform PCR using primers flanking the target region to identify deletions. Confirm the deletion and the absence of the vector backbone by Southern blotting or DNA sequencing.

B. Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a suitable host for the heterologous expression of fungal secondary metabolite gene clusters.[8][12][13][14][15]

Detailed Methodologies:

  • Gene Cluster Amplification: Amplify the entire this compound gene cluster from A. flavus genomic DNA using long-range PCR.

  • Expression Vector Construction: Clone the amplified gene cluster into an A. oryzae expression vector under the control of a strong constitutive promoter (e.g., amyB promoter). Co-express with the ustR transcription factor if necessary to ensure activation.[8]

  • Transformation: Transform A. oryzae protoplasts with the expression vector.

  • Cultivation and Extraction: Cultivate the transformants in a suitable production medium. Extract the fungal mycelia and/or culture broth with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound B.

C. This compound Purification and Quantification by HPLC

Detailed Methodologies:

  • Extraction: Extract ustiloxins from fungal cultures or rice false smut balls with an acidic aqueous solution (e.g., 3.81% formic acid).[16]

  • Solid-Phase Extraction (SPE) Cleanup: Purify the crude extract using a C18 SPE cartridge to remove interfering compounds.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16][17][18]

    • Mobile Phase: A mixture of water, methanol, and phosphoric acid (e.g., 400:100:1, v/v/v).[16]

    • Flow Rate: 0.5 mL/min.[16]

    • Detection: UV detector at 254 nm.[16]

  • Quantification: Quantify this compound A and B by comparing the peak areas to those of known standards. The limits of detection (LOD) and quantification (LOQ) for ustiloxins A and B have been reported to be approximately 0.03 µg and 0.12 µg, respectively.[17][18]

V. Quantitative Data Summary

This compound Production
Fungal StrainCulture ConditionThis compound A (µg/g)This compound B (µg/g)Reference(s)
Ustilaginoidea virens (in rice false smut balls)Natural infection1321.2 (peak at 25 dpi)Variable[18]
Aspergillus flavus (ustR OE strain)Laboratory cultureNot producedEnhanced production[19]
Gene Expression Analysis
GeneConditionFold Change in ExpressionReference(s)
ustA (U. virens)Rapamycin treatment (10 ng/mL)>190-fold increase[9]
ust cluster genes (A. oryzae)ustR overexpressionAll genes up-regulated[8]

Conclusion

The identification and characterization of the this compound gene cluster have provided fundamental insights into the biosynthesis of this important class of mycotoxins. The detailed knowledge of the genes, enzymes, and regulatory pathways involved is paving the way for the development of novel strategies for controlling this compound contamination in agriculture and for the biotechnological production of these compounds for pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating biology of this compound biosynthesis and to unlock its full potential.

References

Toxicological Profile of Ustiloxins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ustiloxins are a class of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease. These toxins pose a significant threat to food safety and animal health due to their potent biological activities. This technical guide provides a comprehensive overview of the toxicological profile of ustiloxins in both plant and animal systems. It covers their mechanism of action as potent inhibitors of tubulin polymerization, their toxicokinetics, and their effects on cellular signaling pathways. Detailed experimental protocols for key assays and quantitative toxicological data are presented to support researchers and drug development professionals in their work with these compounds.

Introduction

Ustiloxins are cyclic peptides characterized by a 13-membered ring structure.[1][2] Several analogs have been identified, with ustiloxin A and B being the most prevalent and toxic.[3] Their primary mechanism of toxicity is the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[2][4] This activity makes them of interest as potential anticancer agents, but also highlights their risk as food and feed contaminants.[2][5] This guide synthesizes the current knowledge on the toxicology of ustiloxins, providing a detailed resource for the scientific community.

Toxicological Effects in Animal Systems

Ustiloxins exhibit significant toxicity in animal systems, primarily affecting the liver and kidneys.[4][6]

Acute Toxicity
Cellular and Molecular Toxicity

The primary molecular target of ustiloxins is tubulin. They bind to the vinca (B1221190) domain on β-tubulin, inhibiting its polymerization into microtubules.[9][10][11] This disruption of the microtubule cytoskeleton leads to mitotic arrest and subsequent apoptosis.

Signaling Pathway Perturbation

Recent studies have elucidated the involvement of specific signaling pathways in this compound-induced toxicity. In animal models, ustiloxins have been shown to induce kidney injury through the activation of the Toll-like receptor 2 (TLR2)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway.[6] This signaling cascade is a key regulator of inflammatory responses.

TLR2_MAPK_NFkB_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR2->MAPK_cascade NFkB NF-κB MAPK_cascade->NFkB Inflammatory_Response Inflammatory Response & Kidney Injury NFkB->Inflammatory_Response

This compound-induced TLR2/MAPK/NF-κB signaling pathway in animal cells.

Toxicological Effects in Plant Systems

Ustiloxins are also phytotoxic, significantly impacting plant growth and development, particularly seed germination.[12][13]

Phytotoxicity

Ustiloxins, particularly this compound A and B, strongly inhibit the radicle and plumule elongation of rice seeds.[12][13] This inhibition is dose-dependent and is a key factor in the reduced crop yields associated with rice false smut disease.

Mechanism of Phytotoxicity

The phytotoxicity of ustiloxins is also linked to their ability to disrupt microtubule function in plant cells. This leads to aberrant cell division and expansion, resulting in stunted growth and developmental abnormalities.

Fungal Biosynthesis and Regulation

The production of ustiloxins by Ustilaginoidea virens is regulated by complex signaling pathways within the fungus. The Target of Rapamycin (TOR) signaling pathway has been identified as a key regulator of this compound biosynthesis.[14][15][16][17] Inhibition of the TOR pathway has been shown to significantly increase the expression of this compound biosynthesis genes.[14][15][16][17]

TOR_Signaling_Pathway Rapamycin Rapamycin (TOR inhibitor) TOR_Complex TOR Signaling Complex Rapamycin->TOR_Complex inhibits Growth_Pathways Fungal Growth & Development TOR_Complex->Growth_Pathways Ustiloxin_Biosynthesis This compound Biosynthesis Gene Expression TOR_Complex->Ustiloxin_Biosynthesis negatively regulates Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Reagents Thaw Reagents on Ice Ustiloxin_Dilutions Prepare this compound Dilutions Reagents->Ustiloxin_Dilutions Add_this compound Add this compound to Plate Ustiloxin_Dilutions->Add_this compound Tubulin_Mix Prepare Tubulin Mix (with GTP) Add_Tubulin Add Tubulin Mix to Initiate Tubulin_Mix->Add_Tubulin Spectrophotometer Read Absorbance at 340 nm (37°C) Add_Tubulin->Spectrophotometer MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Extraction and Purification of Ustiloxins from Rice False Smut Balls

This document provides a detailed protocol for the extraction and purification of ustiloxins, a class of cyclopeptide mycotoxins, from rice false smut balls (FSBs) caused by the fungus Villosiclava virens (anamorph: Ustilaginoidea virens). Ustiloxins, particularly ustiloxin A and B, are of significant interest due to their potent antimitotic activity, which involves the inhibition of microtubule assembly, making them potential candidates for anticancer drug development.

The protocols outlined below are compiled from established methodologies in peer-reviewed scientific literature, focusing on yielding high-purity ustiloxins suitable for research and preclinical studies.

Sample Preparation and Selection

The quality and maturity of the starting material are critical for achieving a high yield of ustiloxins.

  • Collection: Collect rice false smut balls from infected rice panicles. For optimal yield, it is recommended to use FSBs at an early maturity stage, which are typically small and white to yellow in color. The highest concentrations of ustiloxins A and B are found in the middle layer of the FSBs, which contains mycelia and immature chlamydospores.

  • Drying and Storage: The collected FSBs should be dried to a constant weight at room temperature and can be stored in sealed bags at -20°C until needed.

  • Grinding: Before extraction, the dried FSBs must be ground into a fine powder (e.g., sifted through a 30-mesh sieve) to increase the surface area for efficient solvent extraction.

Experimental Protocols

Two primary methods for extraction are presented below: a foundational aqueous extraction method and an optimized acidic extraction method coupled with advanced purification.

Protocol 1: Aqueous Extraction and Basic Purification

This method is suitable for general laboratory-scale extraction and analysis. Ustiloxins are highly soluble in water, making it an effective and environmentally friendly solvent.

Materials and Reagents:

  • Ground powder of rice false smut balls

  • Deionized water

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm microporous filters

  • Macroporous resin (e.g., HP-20, SP207, or SP700)

  • Sephadex LH-20 and Q15 columns (optional, for higher purity)

Procedure:

  • Extraction:

    • Weigh 100 g of powdered FSBs and place into a suitable flask.

    • Add 500 mL of deionized water (a 1:5 solid-to-liquid ratio).

    • Extract the sample using an ultrasonic bath for 30 minutes at room temperature.

    • Repeat the extraction process three times, collecting the aqueous supernatant after each centrifugation step.

    • Combine all the aqueous extracts.

  • Concentration:

    • Concentrate the combined aqueous extract under vacuum at 50-60°C using a rotary evaporator to obtain a concentrated crude extract.

  • Initial Purification with Macroporous Resin:

    • Dissolve the crude extract in deionized water.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., SP207).

    • Wash the column with deionized water to remove highly polar impurities like sugars and amino acids.

    • Elute the ustiloxins using a stepwise gradient of ethanol (B145695) in water (e.g., 40:60 v/v for SP207 resin).

    • Collect the fractions and monitor for the presence of ustiloxins using HPLC-UV at 220 nm.

  • Further Purification (Optional):

    • The enriched fractions can be further purified using gel filtration chromatography on Sephadex LH-20 with a mobile phase of methanol-water (9:1, v/v), followed by a Sephadex Q15 column with water as the eluent to yield pure compounds.

  • Analysis and Quantification:

    • Analyze the purified fractions using HPLC or LC-MS. The sample should be filtered through a 0.22 µm filter before injection.

Protocol 2: Optimized Acidic Extraction with High-Purity Purification

This advanced protocol employs an acidic extraction solvent for improved efficiency and utilizes high-speed counter-current chromatography (HSCCC) to achieve high-purity this compound A.

Materials and Reagents:

  • Ground powder of rice false smut balls

  • Formic acid (HCOOH)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • n-Butanol

  • XAD-4 resin

  • High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

  • Optimized Extraction:

    • Perform extraction using a ~3.8% HCOOH solution with a liquid-to-material ratio of 10:1 to 20:1.

    • Incubate the mixture in a shaker at 180 rpm for 24 hours at a controlled temperature (e.g., 31°C).

  • Macroporous Resin Chromatography:

    • Adjust the pH of the extract and load it onto a pre-treated XAD-4 resin column.

    • Wash the column first with a 5% methanol solution to remove impurities.

    • Elute the this compound A using a 40% aqueous methanol solution containing 0.1% TFA.

    • Collect and concentrate the relevant fractions.

  • High-Speed Counter-Current Chromatography (HSCCC) Purification:

    • Use the partially purified extract for HSCCC.

    • Employ a two-phase solvent system consisting of n-butanol/TFA/H₂O (1/0.05/1, v/v/v).

    • Perform the HSCCC separation to obtain this compound A with very high purity.

Data Presentation

The following tables summarize quantitative data from cited literature, providing benchmarks for yield, purity, and analytical parameters.

Table 1: this compound Content and Recovery from Rice False Smut Balls

Parameter This compound A This compound B Reference
Content in FSBs (Dry Weight) 0.57 mg/g 0.38 mg/g
Recovery (SP207 Resin) 96.67% 81.25%
Purity Increase (SP207 Resin) 23.06-fold 19.78-fold
Recovery (SP700 Resin) 93.65% 88.64%
Purity Increase (SP700 Resin) 14.75-fold 15.33-fold
Final Recovery (XAD-4 + HSCCC) 65.2% -

| Final Purity (XAD-4 + HSCCC) | 97.39% | - | |

Table 2: HPLC Parameters for this compound Analysis

Parameter Setting Reference
Column Synergi reversed-phase Hydro-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol / 0.02% TFA in Water (15:85, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25 °C

| Retention Time (Approx.) | this compound A: ~15.3-16.0 min, this compound B: ~8.3-8.4 min | |

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound extraction and purification.

UstiloxinExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis & Final Product FSB Rice False Smut Balls (FSBs) Grind Drying & Grinding FSB->Grind Powder FSB Powder Grind->Powder Solvent Add Extraction Solvent (e.g., Deionized Water or Acidified Water) Powder->Solvent Extract Ultrasonication / Shaking Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Crude Crude Aqueous Extract Centrifuge->Crude Concentrate Rotary Evaporation Crude->Concentrate MR_Column Macroporous Resin Chromatography (e.g., SP207, XAD-4) Concentrate->MR_Column Elution Elution with Aqueous Ethanol/Methanol MR_Column->Elution Fractions This compound-Enriched Fractions Elution->Fractions Advanced_Purify Optional: Further Purification (e.g., HSCCC, Sephadex) Fractions->Advanced_Purify for high purity Analysis HPLC / LC-MS Analysis Fractions->Analysis Advanced_Purify->Analysis Pure_this compound Purified Ustiloxins Analysis->Pure_this compound AdvancedPurification cluster_hsccc High-Purity Protocol cluster_gel Alternative High-Purity Protocol Input This compound-Enriched Fractions (from Macroporous Resin) HSCCC High-Speed Counter-Current Chromatography (HSCCC) Input->HSCCC Sephadex_LH20 Sephadex LH-20 Column Input->Sephadex_LH20 Pure_A High-Purity this compound A (>97%) HSCCC->Pure_A Solvent Two-Phase Solvent System (n-butanol/TFA/H2O) Solvent->HSCCC Sephadex_Q15 Sephadex Q15 Column Sephadex_LH20->Sephadex_Q15 Pure_AB Pure Ustiloxins A & B Sephadex_Q15->Pure_AB

Optimizing Ustiloxin Yield from Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins, a class of cyclic peptide mycotoxins, have garnered significant interest in the scientific community due to their potent antimitotic activity, which makes them promising candidates for anticancer drug development. These ribosomally synthesized and post-translationally modified peptides (RiPPs) are primarily produced by ascomycetous fungi, most notably Ustilaginoidea virens, the causal agent of rice false smut disease, and certain strains of Aspergillus flavus. The optimization of ustiloxin production in fungal cultures is a critical step in enabling further research and development of these valuable compounds.

These application notes provide a comprehensive overview of the current knowledge and protocols for enhancing this compound yield. We will delve into the biosynthetic pathway, the influence of culture conditions, genetic engineering strategies, and detailed protocols for cultivation, extraction, and quantification.

This compound Biosynthesis and its Regulation

This compound biosynthesis is a complex process involving a dedicated gene cluster (ust) and is subject to regulatory control by cellular signaling pathways.

The this compound Biosynthetic Gene Cluster

The production of ustiloxins is orchestrated by a cluster of genes, first identified in Aspergillus flavus and subsequently found in Ustilaginoidea virens. A key gene within this cluster is ustA, which encodes a precursor peptide containing multiple repeats of a core tetrapeptide sequence (e.g., Tyr-Ala-Ile-Gly or YAIG for this compound B). This precursor peptide undergoes a series of post-translational modifications, including cyclization and the addition of other chemical moieties, by enzymes encoded by other genes within the ust cluster to form the final this compound molecule.[1][2][3]

Regulatory Signaling Pathways

The Target of Rapamycin (TOR) signaling pathway has been identified as a key regulator of this compound biosynthesis in Ustilaginoidea virens.[1][4] This pathway is a central controller of cell growth and metabolism in response to nutrient availability. Inhibition of the TOR pathway, for instance by treatment with rapamycin, has been shown to significantly upregulate the expression of this compound biosynthesis genes, including ustA.[1][4] This suggests that manipulating the TOR signaling pathway could be a viable strategy for increasing this compound yields.

TOR_Signaling_Pathway cluster_input Inputs cluster_core TOR Signaling Cascade cluster_output Cellular Processes Nutrients Nutrients (e.g., Nitrogen) TOR_complex TOR Complex (TORC1) Nutrients->TOR_complex Activates Rapamycin Rapamycin Rapamycin->TOR_complex Inhibits Downstream_Effectors Downstream Effectors (e.g., Sch9, Tap42-Sit4) TOR_complex->Downstream_Effectors Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Promotes Ustiloxin_Biosynthesis This compound Biosynthesis (ust gene expression) Downstream_Effectors->Ustiloxin_Biosynthesis Represses Experimental_Workflow cluster_strain Strain Improvement cluster_culture Culture Optimization cluster_downstream Downstream Processing Start Wild-Type U. virens / A. flavus Genetic_Mod Genetic Modification (e.g., ustA/ustR overexpression) Start->Genetic_Mod Inoculation Inoculation Genetic_Mod->Inoculation Fermentation Fermentation (Optimized Media & Conditions) Inoculation->Fermentation Extraction Extraction of Ustiloxins Fermentation->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification

References

Application Notes and Protocols for Ustiloxin Purification Using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and established protocols for the purification of ustiloxins, primarily Ustiloxin A and B, from natural sources such as rice false smut balls, utilizing macroporous resin chromatography. This technique offers an effective and scalable method for isolating these potent mycotoxins for research and development purposes.

Ustiloxins are cyclic peptide mycotoxins with significant biological activities, including potent antimitotic effects through the inhibition of tubulin polymerization, making them of interest for anticancer drug development.[1][2]

I. Overview of Macroporous Resin Chromatography for this compound Purification

Macroporous resins are synthetic polymers with large surface areas and porous structures, making them excellent adsorbents for separating and purifying natural products. Their utility in this compound purification stems from their ability to selectively adsorb the target compounds from crude aqueous extracts, followed by elution with an appropriate solvent system. This method is advantageous due to its high adsorption capacity, ease of regeneration, and cost-effectiveness for large-scale preparations.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on the purification of ustiloxins using different macroporous resins.

Table 1: Comparison of Optimal Conditions for this compound Purification using SP207 and SP700 Resins

ParameterResin SP207Resin SP700
Adsorption
Processing Volume32 Bed Volumes (BV)26 Bed Volumes (BV)
pH44
Flow Rate2 BV/h2 BV/h
Desorption
Eluent40:60 (v/v) Ethanol (B145695):Water30:70 (v/v) Ethanol:Water
Eluent Volume4 BV4 BV
pH44
Flow Rate3 BV/h2 BV/h
Performance
Purity Increase (this compound A)23.06-fold14.75-fold
Purity Increase (this compound B)19.78-fold15.33-fold
Recovery (this compound A)96.67%93.65%
Recovery (this compound B)81.25%88.64%

Data sourced from a study on the purification of Ustiloxins A and B from rice false smut balls.[4][5]

Table 2: Adsorption Capacities of Various Macroporous Resins for this compound A

Resin TypeAdsorption Capacity (µg/g)Adsorption Ratio (%)
SP207 1280.47 92.76
SP850>80%>80%
SP825L>80%>80%
SP700>80%>80%
SP70>80%>80%

Non-polar macroporous resins generally exhibited better adsorption and desorption properties for ustiloxins.[4]

Table 3: Purification of this compound A using XAD-4 Resin and HSCCC

StepPurity of this compound ARecovery of this compound A
Crude Extract8.27%-
After XAD-4 Resin Chromatography18.72%82.6%
After HSCCC97.39%65.2% (final overall)

This method combines macroporous resin chromatography with high-speed countercurrent chromatography (HSCCC) for enhanced purification.[6]

III. Experimental Protocols

The following are detailed protocols for the purification of ustiloxins based on published methods.

Protocol 1: Purification of Ustiloxins A and B using SP207 or SP700 Resin

This protocol is adapted from a study optimizing the purification of Ustiloxins A and B from rice false smut balls.[4][5]

1. Materials and Equipment:

  • Macroporous resin (SP207 or SP700)

  • Glass column for chromatography

  • Peristaltic pump

  • pH meter

  • Ethanol (analytical grade)

  • Deionized water

  • Crude this compound extract (from rice false smut balls)

  • HPLC system for analysis

2. Resin Pre-treatment:

  • Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.

  • Wash the resin thoroughly with deionized water until the effluent is clear.

  • Pack the resin into a glass column.

3. Adsorption (Loading) Phase:

  • Adjust the pH of the crude this compound extract to 4.0.

  • Load the pH-adjusted extract onto the pre-treated resin column at a flow rate of 2 BV/h.

  • The total loading volume should not exceed 32 BV for SP207 or 26 BV for SP700 to prevent breakthrough.[4][5]

  • After loading, wash the column with deionized water to remove unbound impurities.

4. Desorption (Elution) Phase:

  • For SP207 Resin: Elute the bound ustiloxins with a 40:60 (v/v) ethanol-water solution at a flow rate of 3 BV/h.[4][5]

  • For SP700 Resin: Elute with a 30:70 (v/v) ethanol-water solution at a flow rate of 2 BV/h.[4][5]

  • Collect the eluate in fractions. The total elution volume is typically around 4 BV.[4][5]

  • Monitor the fractions for the presence of Ustiloxins A and B using HPLC.

  • Pool the fractions containing the purified ustiloxins.

5. Solvent Removal and Analysis:

  • Remove the ethanol from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound powder.

  • Analyze the purity and quantify the recovery of Ustiloxins A and B using HPLC.

Protocol 2: Combined Purification using XAD-4 Resin and High-Speed Countercurrent Chromatography (HSCCC)

This protocol is for achieving high-purity this compound A and is based on a method combining macroporous resin chromatography with HSCCC.[6]

1. Materials and Equipment:

  • XAD-4 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • High-Speed Countercurrent Chromatography (HSCCC) system

  • Methanol (B129727), n-butanol, trifluoroacetic acid (TFA)

  • Crude this compound extract

2. Macroporous Resin Chromatography Step:

  • Extract this compound A from rice false smut balls using a 3.81% formic acid solution.

  • Pre-treat the XAD-4 resin as described in Protocol 1.

  • Load the extract onto the XAD-4 resin column.

  • Wash the column with deionized water.

  • Elute the ustiloxins with a 40% methanol solution containing 0.1% TFA at a flow rate of 2.0 BV/h.[6] The addition of TFA helps to improve the elution profile.[6]

  • Collect the eluate containing partially purified this compound A.

3. High-Speed Countercurrent Chromatography (HSCCC) Step:

  • Prepare the two-phase solvent system: n-butanol/TFA/H₂O (1/0.05/1, v/v/v).[6]

  • Equilibrate the HSCCC system with the prepared solvent system.

  • Dissolve the partially purified this compound A from the previous step in the mobile phase.

  • Inject the sample into the HSCCC system.

  • Perform the separation according to the HSCCC instrument's operating parameters.

  • Collect the fractions containing high-purity this compound A.

4. Final Processing and Analysis:

  • Combine the high-purity fractions.

  • Remove the solvents under vacuum.

  • Lyophilize to obtain pure this compound A powder.

  • Confirm the purity using HPLC.

IV. Visualizations

Experimental Workflow Diagram

Ustiloxin_Purification_Workflow cluster_extraction Extraction cluster_purification Macroporous Resin Chromatography cluster_final Final Processing A Rice False Smut Balls B Crude Aqueous Extract A->B  Aqueous Extraction (e.g., water or dilute acid) C Column Loading (pH adjusted extract) B->C D Wash with Water (Remove Impurities) C->D E Elution (Ethanol/Water mixture) D->E F Partially Purified Ustiloxins E->F G Solvent Removal F->G H Lyophilization G->H I Purified this compound Powder H->I

Caption: Experimental workflow for the purification of this compound.

Signaling Pathway Diagram: this compound's Mechanism of Action

Ustiloxin_Mechanism_of_Action cluster_cell Eukaryotic Cell cluster_mitosis Mitosis This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellDivision Cell Division MitoticSpindle->CellDivision

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest.

References

Application Note: High-Speed Countercurrent Chromatography for the Isolation of Ustiloxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1][2] These compounds, particularly Ustiloxin A and B, have garnered significant interest in the scientific community due to their potent antimitotic activity, which involves the inhibition of microtubule assembly.[3] This mechanism of action makes them promising candidates for cancer research and drug development. High-Speed Countercurrent Chromatography (HSCCC) has emerged as an efficient and reliable technique for the preparative isolation and purification of ustiloxins from complex natural product extracts.[1] Its liquid-liquid partitioning nature avoids irreversible sample adsorption onto a solid support, leading to high sample recovery.[1]

This application note provides a detailed protocol for the isolation of this compound A from rice false smut balls using a combination of macroporous resin chromatography and HSCCC.[1] Additionally, it presents analytical methods for the purity determination of the isolated compounds. While the primary focus is on this compound A, for which a detailed protocol and quantitative data are available, this methodology can serve as a foundational approach for the isolation of other ustiloxins, such as this compound B, though optimization may be required.

Experimental Workflow

The overall process for the isolation of ustiloxins involves extraction from rice false smut balls, preliminary purification using macroporous resin, and final purification by HSCCC. The purity of the isolated fractions is then assessed by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_extraction Extraction cluster_prepurification Pre-purification cluster_purification HSCCC Purification cluster_analysis Purity Analysis A Rice False Smut Balls B Grinding and Sieving A->B C Extraction with 3.81% HCOOH B->C D Crude Extract C->D E Macroporous Resin Chromatography (XAD-4) D->E F Elution with 40% Methanol (B129727) + 0.1% TFA E->F G This compound-Enriched Fraction F->G H HSCCC Separation G->H I Fraction Collection H->I J Solvent Evaporation I->J K Purified this compound A J->K L HPLC Analysis K->L M Purity > 97% L->M

Fig. 1: Experimental workflow for the isolation of this compound A.

Detailed Experimental Protocols

Preparation of Crude Extract from Rice False Smut Balls
  • Sample Preparation: Collect rice false smut balls and grind them into a fine powder. Sieve the powder through a 30-mesh sieve.

  • Extraction: Extract the powdered sample with a 3.81% formic acid (HCOOH) solution.[1] The optimal ratio of material to solvent should be determined empirically, with a starting point of 1:10 (w/v).

  • Filtration: Filter the mixture to remove solid residues and collect the supernatant containing the crude this compound extract.

Pre-purification by Macroporous Resin Column Chromatography
  • Resin Preparation: Use XAD-4 macroporous resin.[1] Pre-treat the resin by soaking it in ethanol (B145695) for 24 hours, followed by washing with deionized water until no ethanol is detected in the eluate.

  • Adsorption: Load the crude extract onto the prepared XAD-4 resin column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed ustiloxins from the column using a 40% methanol solution containing 0.1% trifluoroacetic acid (TFA).[1]

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain a this compound-enriched fraction.

Purification by High-Speed Countercurrent Chromatography (HSCCC)
  • Two-Phase Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol, trifluoroacetic acid (TFA), and water in a volume ratio of 1:0.05:1 (v/v/v).[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC Instrument Setup:

    • Apparatus: A high-speed counter-current chromatograph equipped with a multi-layer coil column and a UV detector.

    • Stationary Phase: Fill the entire column with the upper phase of the solvent system.

    • Mobile Phase: Pump the lower phase into the column at a specific flow rate.

    • Revolution Speed: Set the desired revolution speed.

  • Sample Injection: Dissolve the this compound-enriched fraction in the mobile phase and inject it into the HSCCC system.

  • Separation and Fraction Collection: Monitor the effluent with a UV detector at 254 nm.[1] Collect fractions corresponding to the target this compound peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions under a stream of nitrogen to obtain the purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions for this compound A:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 15:85, v/v) containing 0.02% TFA.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 220 nm or 254 nm.[1][4]

    • Column Temperature: 25 °C.[4]

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the peak area percentage of the target this compound.

Quantitative Data

The following tables summarize the quantitative data for the HSCCC separation of ustiloxins.

Table 1: HSCCC Operating Parameters for this compound A Isolation

ParameterValueReference
Two-Phase Solvent System n-butanol/TFA/H₂O (1:0.05:1, v/v/v)[1]
Stationary Phase Upper Phase[1]
Mobile Phase Lower Phase[1]
Flow Rate 1.0 mL/min[1]
Revolution Speed 1000 rpm[1]
Detection Wavelength 254 nm[1]
Temperature 25 °C[1]

Table 2: Quantitative Results of this compound A Isolation

ParameterValueReference
Sample Loading ~300 mg of enriched fraction[1]
Yield of Purified this compound A 225 mg[1]
Purity of this compound A 97.39%[1]
Recovery (HSCCC step) 78.9%[1]
Overall Recovery 65.2%[1]

Table 3: HSCCC Separation Parameters for Ustiloxins

This compoundPartition Coefficient (K)Separation Factor (α)Resolution (Rs)
This compound A 0.62Not AvailableNot Available
This compound B Not AvailableNot AvailableNot Available
Other Ustiloxins (C, D, F, G) Not AvailableNot AvailableNot Available

Note: The partition coefficient (K) is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase. A K value between 0.5 and 2 is generally considered suitable for good HSCCC separation. The provided K value for this compound A was determined in the n-butanol/TFA/H₂O (1:0.05:1, v/v/v) system.[1] Data for other ustiloxins in this or other HSCCC systems were not found in the searched literature.

Conclusion

The combination of macroporous resin chromatography and High-Speed Countercurrent Chromatography provides an effective and scalable method for the preparative isolation of this compound A from rice false smut balls with high purity and recovery.[1] The detailed protocol presented in this application note can be readily implemented in a laboratory setting. While this method has been optimized for this compound A, the principles and the selected solvent system offer a valuable starting point for the separation of other structurally related ustiloxins. Further optimization of the two-phase solvent system and operating parameters may be necessary to achieve baseline separation for other ustiloxins or for the simultaneous separation of multiple ustiloxins. The successful isolation of these potent antimitotic agents will facilitate further research into their biological activities and potential therapeutic applications.

References

Application Note: Quantitative Analysis of Ustiloxins by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ustiloxins are cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease.[1][2][3] These mycotoxins, particularly Ustiloxin A and B, are of significant concern due to their potential toxicity and contamination of rice and other agricultural products.[4][5] Accurate and reliable quantitative analysis of Ustiloxins is crucial for food safety monitoring, toxicological studies, and quality control in agricultural production. This application note provides a detailed protocol for the quantitative determination of this compound A and B using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

The method described herein is based on established and validated procedures, offering a robust approach for the analysis of Ustiloxins in various sample matrices, such as rice false smut balls and forage rice silage.[1][6]

Experimental Protocols

This section details the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of this compound A and B.

Sample Preparation

The following protocol is designed for the extraction of Ustiloxins from rice false smut balls. Modifications may be required for other sample matrices.

Materials:

  • Powdered sample of rice false smut balls

  • Deionized water

  • Methanol-water (15:85, v/v)

  • Ultrasonic bath

  • Rotary evaporator

  • 0.45 µm syringe filter

Procedure:

  • Weigh 200 mg of the powdered sample into a suitable container.

  • Add 6 mL of deionized water to the sample.

  • Perform extraction in an ultrasonic bath at room temperature for 4 hours.

  • Repeat the extraction process two more times with fresh deionized water.

  • Combine the water extracts and concentrate to dryness under vacuum at 60 °C using a rotary evaporator.

  • Dissolve the dried extract in 5 mL of methanol-water (15:85, v/v).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[1][7]

For forage rice silage, a lyophilized and ground sample can be extracted with water, followed by purification using solid-phase extraction (SPE).[6]

Standard Solution Preparation

Materials:

  • This compound A and this compound B reference standards

  • Methanol-water (15:85, v/v)

Procedure:

  • Accurately weigh 1 mg of this compound A and 1 mg of this compound B.

  • Dissolve the standards in 1 mL of methanol-water (15:85, v/v) to prepare a stock solution of 1000 µg/mL for each analyte.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol-water (15:85, v/v). Recommended concentrations for the calibration curve are 12.5, 25, 31.25, 50, 62.5, 100, 125, and 150 µg/mL.[1][7]

  • Store the standard solutions at 4 °C when not in use.[1][7]

HPLC-UV Analysis

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column Octadecylsilane (ODS) C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]
Mobile Phase Water-methanol-phosphoric acid (400:100:1, v/v/v).[8]
Flow Rate 0.5 mL/min.[8]
Injection Volume 10 µL.[8]
Column Temperature 35 °C.[8]
UV Detection 220 nm[1][9][10][11] or 254 nm.[6][8]
Run Time Approximately 20 minutes.[3][7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from method validation studies for the HPLC-UV analysis of this compound A and B.

Table 1: Linearity and Correlation [1]

AnalyteLinear Range (µg injected)Linear EquationCorrelation Coefficient (R)
This compound A0.5 - 6.0Y = 2969445.7810X - 55531.70340.9998
This compound B0.5 - 6.0Y = 2394672.3039X - 79066.09510.9998
Y represents the peak area, and X represents the quantity (µg) of the injected sample.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1]

ParameterQuantity (µg)Signal-to-Noise Ratio (S/N)
LOD0.0315~3
LOQ0.1212~10

Table 3: Precision (Intra-day and Inter-day) [1][7]

AnalyteConcentration (µg/mL)Intra-day RSD (%) (n=5)Inter-day RSD (%) (n=9)
This compound A150< 2.0< 2.0
50< 2.0< 2.0
12.5< 2.0< 2.0
This compound B150< 2.0< 2.0
50< 2.0< 2.0
12.5< 2.0< 2.0
RSD: Relative Standard Deviation

Table 4: Accuracy (Recovery) [1][7]

AnalyteMean Recovery (%) (n=9)Mean RSD (%)
This compound A95.90.37
This compound B92.71.28

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Ultrasonic Extraction (Deionized Water) sample_prep->extraction 1. Start concentration Rotary Evaporation (to dryness) extraction->concentration dissolution Dissolution (Methanol/Water) concentration->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis 2. Inject data_processing Data Processing hplc_analysis->data_processing 3. Chromatogram quantification Quantification (Calibration Curve) data_processing->quantification results Results quantification->results 4. Final Concentration validation_logic method HPLC-UV Method validation Method Validation method->validation linearity Linearity validation->linearity sensitivity Sensitivity validation->sensitivity precision Precision validation->precision accuracy Accuracy validation->accuracy lod_loq LOD & LOQ sensitivity->lod_loq intra_inter_day Intra & Inter-day precision->intra_inter_day recovery Recovery Studies accuracy->recovery

References

Sensitive and Quantitative Analysis of Ustiloxins in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxins are cyclic peptide mycotoxins produced by the fungus Villosiclava virens, a pathogen of rice false smut disease. These toxins, particularly Ustiloxins A and B, pose a significant threat to food safety and have been shown to exhibit potent cytotoxic activities, including the inhibition of microtubule assembly and induction of organ damage.[1] This application note provides a detailed protocol for the sensitive and quantitative detection of Ustiloxins A and B in various biological matrices, including rice and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies are essential for food safety monitoring, toxicological research, and potential drug development applications.

Introduction to Ustiloxin Detection

Ustiloxins are of growing concern due to their increasing prevalence in rice-producing regions and their demonstrated toxicity. The primary mechanism of their cytotoxic action is the inhibition of tubulin polymerization, a critical process for cell division, leading to antimitotic effects.[1] Furthermore, recent studies have implicated ustiloxins in inducing kidney injury through the TLR2/MAPK/NF-κB signaling pathway. Accurate and sensitive detection methods are therefore crucial for assessing exposure risks and understanding the toxicological implications of these mycotoxins. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantitative analysis of Ustiloxins in complex biological samples.[1]

Principle of LC-MS/MS Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In this application, a liquid chromatograph separates the Ustiloxins from other components in the sample extract. The separated analytes are then introduced into the mass spectrometer, where they are ionized. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. In MRM, a specific precursor ion for each this compound is selected and fragmented, and a resulting specific product ion is monitored. This highly specific detection method minimizes matrix interference and allows for accurate quantification at very low concentrations.

Safety Precautions

Ustiloxins are toxic compounds and should be handled with appropriate safety measures. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All handling of this compound standards and concentrated extracts should be performed in a certified fume hood. Proper waste disposal procedures for mycotoxins should be followed.

Materials and Reagents

  • This compound A and B analytical standards (>95% purity)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, or as specified in protocols)

  • Standard laboratory glassware and equipment (e.g., centrifuge, vortex mixer, evaporator)

Experimental Protocols

Protocol 1: Analysis of Ustiloxins in Rice

This protocol is suitable for the analysis of Ustiloxins in polished rice and rice flour.

5.1.1. Sample Preparation

  • Homogenization: Mill the rice sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized rice powder into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 2 minutes.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Dilute and Shoot):

    • Take 1 mL of the supernatant and dilute it with 9 mL of water.

    • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

5.1.2. LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Table 1: LC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
This compound A674.3187.035209.030
This compound B646.3181.032187.028
Protocol 2: Analysis of Ustiloxins in Urine

This protocol is designed for the detection of Ustiloxins in urine samples for toxicological and exposure assessment studies.

5.2.1. Sample Preparation

  • Enzymatic Hydrolysis (for conjugated metabolites, optional):

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the urine sample (or hydrolyzed urine).

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the Ustiloxins with 3 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

    • Filter through a 0.22 µm syringe filter into an LC vial.

5.2.2. LC-MS/MS Parameters

The LC-MS/MS parameters are the same as described in section 5.1.2.

Data Presentation and Quantitative Analysis

Calibration curves should be prepared using a series of standard solutions of this compound A and B in the appropriate matrix (matrix-matched calibration) to account for matrix effects. The concentration of Ustiloxins in the samples is then calculated from the linear regression of the calibration curve.

Table 2: Method Validation Data for this compound Analysis in Rice

ParameterThis compound AThis compound B
Linearity Range (µg/kg)0.5 - 1000.5 - 100
Correlation Coefficient (r²)>0.99>0.99
Limit of Detection (LOD) (µg/kg)0.10.1
Limit of Quantitation (LOQ) (µg/kg)0.50.5
Recovery (%)85 - 11082 - 108
Precision (RSD%)<15<15

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Rice or Urine) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Cleanup (e.g., SPE or Dilution) Extraction->Cleanup Evaporation Evaporation & Reconstitution (for SPE) Cleanup->Evaporation if SPE LC_Separation LC Separation Cleanup->LC_Separation if Dilution Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Quantification Quantification MS2->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for this compound analysis by LC-MS/MS.

tubulin_inhibition This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin binds to Polymerization Polymerization This compound->Polymerization inhibits Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Mitotic Arrest (G2/M Phase) Polymerization->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2. This compound-mediated inhibition of microtubule polymerization.

kidney_injury_pathway This compound This compound TLR2 Toll-like Receptor 2 (TLR2) This compound->TLR2 activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR2->MAPK_Pathway NFkB NF-κB Activation MAPK_Pathway->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Kidney_Injury Kidney Injury & Fibrosis Proinflammatory_Cytokines->Kidney_Injury

Figure 3. This compound-induced kidney injury signaling pathway.

References

Application Note & Protocol: Quantification of Ustiloxins Using a Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease. These mycotoxins, particularly Ustiloxin A and B, are potent inhibitors of microtubule assembly, making them of significant interest in cancer research and drug development due to their antimitotic activity. Accurate quantification of ustiloxins is crucial for toxicological assessments, pharmacological studies, and quality control in drug manufacturing. This document provides a detailed protocol for developing a reliable standard curve for the quantification of ustiloxins using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).

Experimental Workflow

The overall workflow for generating a this compound standard curve and quantifying unknown samples is depicted below. This process involves the careful preparation of standard solutions, instrumental analysis, and data processing to ensure accurate and reproducible results.

Ustiloxin_Standard_Curve_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis stock Prepare 1 mg/mL This compound Stock Solution serial_dil Perform Serial Dilutions to Create Calibration Standards stock->serial_dil Dilute with solvent hplc HPLC-UV/MS Analysis of Standards & Samples serial_dil->hplc Inject standards peak_area Measure Peak Area (Instrument Response) hplc->peak_area std_curve Plot Standard Curve (Peak Area vs. Concentration) peak_area->std_curve regression Perform Linear Regression (Y = mX + c) std_curve->regression quantify Quantify this compound in Unknown Samples regression->quantify

Caption: Workflow for this compound Quantification.

Experimental Protocol

This protocol details the steps for preparing this compound standards and generating a standard curve for quantification. The following procedure is based on established methods for this compound A and B analysis.[1][2][3]

3.1. Materials and Reagents

  • This compound A or B analytical standard (≥95% purity)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • HPLC vials with inserts

  • Syringe filters (0.22 µm)

3.2. Preparation of this compound Stock Solution (1000 µg/mL)

  • Accurately weigh 1 mg of the this compound A or B analytical standard using a calibrated analytical balance.

  • Transfer the weighed standard to a 1 mL amber volumetric flask.

  • Dissolve the standard in a small amount of the chosen solvent (e.g., methanol-water (15:85, v/v) or ultrapure water).[1][2][3]

  • Vortex briefly to ensure complete dissolution.

  • Bring the volume up to the 1 mL mark with the solvent.

  • This results in a 1000 µg/mL (1 mg/mL) stock solution. Store this solution at 4°C in the dark.

3.3. Preparation of Calibration Standards by Serial Dilution

Prepare a series of calibration standards by diluting the stock solution. The following is an example dilution series in methanol-water (15:85, v/v).[1][2]

  • Label a set of HPLC vials or microcentrifuge tubes for each standard concentration (e.g., 150, 125, 100, 62.5, 50, 25, 12.5 µg/mL).

  • Perform serial dilutions from the 1000 µg/mL stock solution to achieve the desired concentrations. For example, to prepare 1 mL of a 150 µg/mL standard, add 150 µL of the stock solution to 850 µL of the solvent.

  • Vortex each standard solution thoroughly.

  • Filter each standard through a 0.22 µm syringe filter into a labeled HPLC vial.

3.4. HPLC-UV Method Parameters

The following are typical starting conditions for HPLC analysis. Optimization may be required based on the specific instrument and column.

  • HPLC System: Agilent 1290 Infinity UHPLC or similar.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 15% methanol and 85% water (containing 0.02% TFA).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10-30 µL.[3][5]

  • UV Detection Wavelength: 220 nm.[1][3]

3.5. Generating the Standard Curve

  • Inject each calibration standard into the HPLC system in triplicate, starting with the lowest concentration and proceeding to the highest.

  • Record the peak area for this compound at its characteristic retention time.

  • Calculate the average peak area for each concentration level.

  • Plot the average peak area (Y-axis) against the corresponding this compound concentration (X-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (Y = mX + b) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is generally considered acceptable.[1][2]

Data Presentation

The data obtained from the analysis of the calibration standards should be tabulated to clearly show the relationship between concentration and instrument response.

Table 1: Example Calibration Data for this compound A Standard Curve

Standard Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
12.53,650,0003,680,0003,665,0003,665,000
25.07,350,0007,400,0007,375,0007,375,000
50.014,800,00014,850,00014,825,00014,825,000
62.518,500,00018,580,00018,540,00018,540,000
100.029,700,00029,650,00029,675,00029,675,000
125.037,100,00037,200,00037,150,00037,150,000
150.044,500,00044,600,00044,550,00044,550,000

Note: The peak area values are hypothetical and for illustrative purposes only.

Linear Regression Results:

  • Equation: Y = 2969445.78X - 55531.70[1][2]

  • R²: 0.9998[1][2]

Where Y is the peak area and X is the concentration in µg/mL.

Quantification of this compound in Unknown Samples

To determine the concentration of this compound in an unknown sample, prepare the sample using an appropriate extraction method. Analyze the extracted sample using the same HPLC method established for the standard curve. Using the peak area obtained for the this compound in the unknown sample, calculate its concentration using the linear regression equation derived from the standard curve.

Conclusion

This application note provides a comprehensive protocol for the development of a standard curve for the accurate quantification of ustiloxins. Adherence to this protocol, including proper preparation of standards and consistent analytical methodology, is essential for obtaining reliable and reproducible results in research, quality control, and drug development applications. For more advanced sensitivity and selectivity, UHPLC-MS/MS methods can also be employed.[4]

References

Application Notes and Protocols for Assessing Cell Viability in the Presence of Ustiloxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell viability assays with Ustiloxin, a cyclopeptide mycotoxin known for its potent antimitotic activity. This document outlines the mechanism of action of this compound, presents detailed protocols for quantifying its cytotoxic effects, and offers a framework for data presentation and analysis.

Ustiloxins are a group of mycotoxins produced by fungi such as Ustilaginoidea virens, which is pathogenic to rice.[1][2][3] These compounds are recognized for their ability to inhibit microtubule assembly, a critical process for cell division, making them subjects of interest in cancer research.[1][3][4]

Mechanism of Action: Disruption of Microtubule Dynamics

Ustiloxins exert their cytotoxic effects by interfering with tubulin polymerization.[1][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[6] Ustiloxins bind to tubulin and inhibit its polymerization, leading to the disruption of the microtubule network.[1] This interference with microtubule dynamics arrests the cell cycle, typically at the G2/M phase, and can ultimately trigger apoptosis or programmed cell death.[2]

cluster_0 Cellular Environment This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubule->CellCycle Required for Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: this compound's signaling pathway leading to apoptosis.

Data Presentation: Cytotoxicity of this compound Analogs

The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The IC50 values for various this compound analogs against different human cancer cell lines are summarized below.

This compound AnalogCell LineCell TypeIC50 (µM)
This compound ABGC-823Human gastric carcinoma2.66[4]
A549Human lung carcinoma3.12[4]
This compound BBGC-823Human gastric carcinoma1.03[4][7]
HCT116Human colorectal carcinoma7.2[4]
NCI-H1650Human non-small cell lung cancer21.6[4]
HepG2Human liver hepatocellular carcinoma13.0[4]
This compound GA549Human lung carcinoma36.5[4][7]
A375Human malignant melanoma22.5[4][7]

Experimental Protocols

Several robust and widely accepted assays can be employed to measure cell viability following treatment with this compound. The choice of assay may depend on the cell type, experimental throughput, and available equipment. Below are detailed protocols for three common colorimetric and luminescent assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow attachment/growth) A->B C 3. This compound Treatment (Serial dilutions) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, SRB, or CellTiter-Glo) D->E F 6. Data Acquisition (Absorbance/Luminescence Reading) E->F G 7. Data Analysis (Calculate % Viability and IC50) F->G

Caption: General workflow for a cell viability assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[12][13]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11][13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that measures cell density based on the measurement of total cellular protein content.[15][16] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid[17]

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)[16]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour to fix the cells.[15][18]

  • Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid or tap water to remove unbound dye.[17][19] Allow the plates to air-dry completely.[19]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15][17]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[19]

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.[15][16]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[20][21][22] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[20][21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (e.g., from Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[22]

  • Assay Procedure: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]

  • Signal Stabilization and Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21] Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

References

Assessing Ustiloxin Phytotoxicity in Rice Seedlings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungal pathogen Villosiclava virens, the causative agent of rice false smut disease. These toxins are known to exhibit significant phytotoxicity, primarily by inhibiting seed germination and seedling growth in rice and other plants.[1] Understanding the mechanisms of ustiloxin phytotoxicity and developing robust methods for its assessment are crucial for agricultural research, food safety, and the development of potential herbicides. These application notes provide detailed protocols for assessing this compound phytotoxicity in rice seedlings, along with a summary of their effects and an overview of the underlying molecular signaling pathways.

Data Presentation

The phytotoxic effects of ustiloxins on rice seedlings are dose-dependent. Ustiloxins A, B, and G have been shown to strongly inhibit the elongation of radicles (roots) and germs (shoots).[2] A summary of the inhibitory effects of different ustiloxins on rice seedling growth is presented below.

Table 1: Inhibitory Effects of Ustiloxins on Rice Seedling Growth (Variety: Lijiang)

This compound TypeConcentration (µg/mL)Radicle Elongation Inhibition (%)Germ Elongation Inhibition (%)Morphological Changes
This compound A200>90%>50%Abnormal swelling of roots and germs
This compound B200>90%>50%Abnormal swelling of roots and germs
This compound G200>90%>50%Abnormal swelling of roots and germs
This compound A50Significant InhibitionSignificant InhibitionSwelling of germ and root observed
This compound A10Almost no effectAlmost no effectNo significant changes

Data compiled from studies by Wang et al. (2017).[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound A from Rice False Smut Balls

This protocol describes a method for the extraction and purification of this compound A, the most abundant and often the most toxic this compound.[3]

Materials:

  • Rice false smut balls (FSBs)

  • Deionized water

  • Formic acid

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Macroporous resin (e.g., XAD-4)

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • n-butanol

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Grind dried rice false smut balls into a fine powder.

    • Extract the powder with a 1% formic acid solution in water.

  • Purification with Macroporous Resin:

    • Pass the extract through a column packed with XAD-4 macroporous resin.

    • Wash the column with deionized water to remove impurities.

    • Elute the ustiloxins with a 40% methanol solution containing 0.1% TFA.

  • HSCCC Purification:

    • Concentrate the eluted fraction using a rotary evaporator.

    • Further purify the concentrated extract using an HSCCC system with a two-phase solvent system of n-butanol/TFA/water (1/0.05/1, v/v/v).

  • Final Processing:

    • Collect the fractions containing pure this compound A.

    • Lyophilize the purified fractions to obtain this compound A as a powder.

Protocol 2: Rice Seedling Phytotoxicity Assay

This protocol details the methodology for assessing the phytotoxicity of ustiloxins on rice seedlings.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Lijiang or Zhonghua 11)

  • Purified this compound A (or other ustiloxins)

  • Sterile deionized water

  • 24-well sterile microplates

  • Growth chamber or incubator

  • Digital caliper or ruler

  • Microscope (for observing morphological changes)

Procedure:

  • Seed Sterilization and Pre-germination:

    • Surface sterilize rice seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 2.5% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile deionized water.

    • Place the sterilized seeds on moist sterile filter paper in a petri dish and incubate in the dark at 28°C for 3 days for germination.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of the purified this compound in sterile deionized water (e.g., 1 mg/mL).

    • Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 200, 100, 50, 20, and 10 µg/mL).[2] Use sterile deionized water as a negative control.

  • Treatment Application:

    • Place five 3-day-old germinated rice seeds into each well of a 24-well sterile microplate.

    • Add 200 µL of the respective this compound working solution or control solution to each well.[2]

  • Incubation:

    • Seal the plates to maintain humidity and incubate in a growth chamber at 25°C in the dark for 4-7 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the wells.

    • Measure the length of the radicle (root) and the germ (shoot) of each seedling using a digital caliper or a ruler under a dissecting microscope.

    • Observe and record any morphological changes, such as swelling of the root and germ, using a microscope.[2]

    • Calculate the percent inhibition of radicle and germ elongation for each treatment group compared to the negative control using the following formula:

      • Inhibition (%) = [(Length_control - Length_treated) / Length_control] * 100

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_analysis Data Analysis Ustiloxin_Extraction This compound Extraction & Purification Treatment Treatment with This compound Solutions Ustiloxin_Extraction->Treatment Seed_Sterilization Rice Seed Sterilization Pre_germination Seed Pre-germination Seed_Sterilization->Pre_germination Pre_germination->Treatment Incubation Incubation (Dark, 25°C) Treatment->Incubation Measurement Measure Radicle & Germ Length Incubation->Measurement Observation Observe Morphological Changes Incubation->Observation Calculation Calculate Inhibition (%) Measurement->Calculation Statistics Statistical Analysis Observation->Statistics Calculation->Statistics

Caption: Experimental workflow for assessing this compound phytotoxicity in rice seedlings.

Proposed Signaling Pathway of this compound A Phytotoxicity

The phytotoxicity of this compound A in rice seedlings is primarily attributed to its interference with essential metabolic processes. This compound A exposure leads to the downregulation of key genes involved in sugar transport, which in turn disrupts the energy supply for the growing embryo.

G cluster_transport Sugar Transport Inhibition cluster_metabolism Metabolic Disruption cluster_effects Phytotoxic Effects Ustiloxin_A This compound A Exposure SWEET_genes Downregulation of SWEET Genes Ustiloxin_A->SWEET_genes Sugar_Transport Reduced Sugar Transport (Endosperm to Embryo) SWEET_genes->Sugar_Transport Glycolysis Inhibition of Glycolysis Sugar_Transport->Glycolysis PPP Inhibition of Pentose (B10789219) Phosphate (B84403) Pathway Sugar_Transport->PPP Amino_Acid Altered Amino Acid Utilization Sugar_Transport->Amino_Acid Energy_Deficit Energy & Carbon Skeleton Deficit Glycolysis->Energy_Deficit PPP->Energy_Deficit Amino_Acid->Energy_Deficit Growth_Inhibition Inhibition of Radicle & Germ Elongation Energy_Deficit->Growth_Inhibition Swelling Abnormal Swelling Energy_Deficit->Swelling

Caption: Proposed signaling pathway of this compound A-induced phytotoxicity in rice seedlings.

Mechanism of Action

This compound A inhibits rice seed germination by blocking the transport of sugars from the endosperm to the embryo.[4][5] This is achieved through the downregulation of several SWEET (Sugars Will Eventually be Exported Transporters) genes, which are crucial for sugar transport.[4][5] The resulting sugar deficit in the embryo leads to the transcriptional repression of genes involved in glycolysis and the pentose phosphate pathway, critical for energy production and the synthesis of essential precursors for growth.[4][5] Consequently, the utilization of amino acids is also altered.[4][5] This cascade of events ultimately results in a severe energy and carbon skeleton deficit, leading to the observed inhibition of root and shoot elongation and the characteristic abnormal swelling of the seedlings.[2][4] Transcriptome analyses have revealed that exposure to this compound A significantly alters the expression of numerous genes in rice spikelets, further highlighting its impact on fundamental cellular processes.[6]

References

Application Notes and Protocols for the Synthesis of Ustiloxin D and F Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Ustiloxin D and F analogues, potent inhibitors of tubulin polymerization. Detailed experimental protocols for key synthetic transformations and the primary biological assay are provided to enable replication and further investigation in a research setting.

Introduction to Ustiloxins

Ustiloxins, including congeners D and F, are cyclic peptide mycotoxins that exhibit potent antimitotic activity.[1] Their mechanism of action involves the inhibition of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making ustiloxins and their analogues promising candidates for the development of novel anticancer agents. The core structure of ustiloxins features a unique 13-membered macrocycle containing a tertiary alkyl-aryl ether linkage, which presents a significant synthetic challenge.[2]

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound D and its analogues has been approached through various convergent strategies. A common retrosynthetic disconnection breaks the macrocycle down into three key building blocks: a β-hydroxytyrosine derivative, a functionalized aziridine (B145994), and a natural amino acid (e.g., valine or glycine).[1]

Two prominent synthetic strategies for the construction of the this compound D core have been reported by the laboratories of Joullié and Wandless.

  • Joullié's Approach: This strategy utilizes a nucleophilic aromatic substitution (SNAr) reaction or an ethynyl (B1212043) aziridine ring-opening reaction to form the challenging tertiary alkyl-aryl ether linkage.[2]

  • Wandless's Approach: This approach employs a palladium-catalyzed asymmetric allylic alkylation to construct the key ether bond.[3]

The synthesis of various analogues has been achieved by modifying the constituent building blocks prior to macrocyclization.

Data Presentation: Synthesis and Biological Activity of this compound D Analogues

The following table summarizes the key quantitative data from the synthesis and biological evaluation of four novel this compound D analogues as reported by Berritt, Hamel, and Joullié.[1]

Compound NameStructure ModificationKey Intermediate YieldsFinal YieldTubulin Polymerization Inhibition (IC50)
ent-Ustiloxin D Enantiomer of natural this compound DNot explicitly reportedNot explicitly reported> 40 µM
2,2-dimethyl-Ustiloxin D Gem-dimethyl substitution on the aziridine precursorAziridine 11: 77%Not explicitly reported2.5 µM
(2S)-epi-Ustiloxin D Epimer at the C2 positionAziridine 15: 68%Not explicitly reported> 40 µM
7-N-Gly-Ustiloxin D Macrocycle expansion with glycineNot explicitly reportedNot explicitly reported> 40 µM

Experimental Protocols

General Synthetic Procedures

The following are representative, detailed protocols for key steps in the synthesis of this compound D analogues, adapted from the work of Joullié and coworkers.[1][2]

Protocol 1: Synthesis of Aziridine Precursors (e.g., Dimethyl Aziridine 11)

  • Diol Formation: To a solution of the starting tertiary alcohol (1.0 eq) in THF at 0 °C, add aqueous HCl. After 1 hour, add ortho-nitrobenzenesulfonamide (NsCl, 1.1 eq) and Na2CO3 (2.0 eq) in a THF/H2O mixture. Stir at room temperature for 16 hours. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the nosyl-protected diol.

  • Oxidation to Carboxylic Acid: To a solution of the diol (1.0 eq) in MeCN at 40 °C, add TEMPO (0.1 eq), NaClO2 (1.5 eq), NaClO (0.1 eq), and Na2HPO4 (1.2 eq). Stir for 18 hours. Quench the reaction and extract the carboxylic acid product.

  • Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add H-Gly-OBn·HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), and NaHCO3 (2.5 eq). Stir at room temperature for 12 hours. Work up and purify to obtain the glycine-coupled product.

  • Mitsunobu Cyclization: To a solution of the linear precursor (1.0 eq) and PPh3 (1.5 eq) in CH2Cl2, add DIAD (1.5 eq) dropwise. Stir at room temperature for 18 hours. Purify the crude product by column chromatography to afford the dimethyl aziridine 11.

Protocol 2: Tubulin Polymerization Inhibition Assay

This protocol is a standard method for assessing the inhibitory activity of compounds on microtubule formation.[4][5]

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare test compounds at various concentrations (e.g., 10x final concentration in assay buffer).

  • Assay Procedure:

    • Pre-warm a 96-well plate and a spectrophotometer to 37 °C.

    • On ice, prepare the tubulin polymerization mix containing tubulin (final concentration, e.g., 3 mg/mL), GTP (final concentration, e.g., 1 mM), and glycerol (B35011) (e.g., 10%) in polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

    • Add 10 µL of the 10x test compound dilution to the appropriate wells of the pre-warmed 96-well plate. Include vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel (B517696) or nocodazole).

    • Initiate the polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the 37 °C spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Synthetic Pathway and Biological Evaluation Workflow

The following diagrams illustrate the general synthetic approach to this compound D analogues and the workflow for their biological evaluation.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis UstiloxinD This compound D Analogue KeyIntermediates Key Building Blocks UstiloxinD->KeyIntermediates Hydroxytyrosine β-Hydroxytyrosine Derivative KeyIntermediates->Hydroxytyrosine Aziridine Aziridine Precursor KeyIntermediates->Aziridine AminoAcid Amino Acid KeyIntermediates->AminoAcid BuildingBlocks Synthesis of Building Blocks Coupling Peptide Coupling & Ether Formation BuildingBlocks->Coupling Macrocyclization Macrolactamization Coupling->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection FinalProduct Purified Analogue Deprotection->FinalProduct

Caption: General retrosynthetic analysis and forward synthesis of this compound D analogues.

G cluster_workflow Biological Evaluation Workflow Compound Synthesized Analogue Assay Tubulin Polymerization Assay Compound->Assay DataAcquisition Measure Absorbance at 340 nm Assay->DataAcquisition DataAnalysis Calculate IC50 Value DataAcquisition->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR G This compound This compound Analogue Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Application Notes and Protocols for Microtubule Polymerization Assay with Ustiloxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of cellular functions, including cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic instability of microtubules makes them a prime target for the development of anticancer therapeutics.[1] Compounds that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and trigger apoptosis in rapidly dividing cancer cells.[2]

Ustiloxins are a family of cyclic peptides, including Ustiloxin A and D, that have been identified as potent inhibitors of microtubule assembly.[3][4] These natural products disrupt microtubule function by inhibiting the polymerization of tubulin dimers, which leads to mitotic arrest.[3] This document provides detailed protocols for an in vitro microtubule polymerization assay to characterize the inhibitory activity of this compound. Two common methods are described: a turbidimetric (absorbance-based) assay and a fluorescence-based assay.

Mechanism of Action

Ustiloxins exert their antimitotic effects by directly interacting with tubulin, the fundamental building block of microtubules. They inhibit the assembly of α,β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.[2]

Data Presentation

The inhibitory effects of this compound and its analogs on tubulin polymerization can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound D and some of its derivatives.

CompoundIC50 for Tubulin Polymerization Inhibition (µM)
This compound D2.5[3]
2,2-dimethyl this compound D9.2 ± 2[5]
ent-ustiloxin D> 40[5]
(2S)-epi-Ustiloxin D> 40[5]
7-N-Gly-ustiloxin D> 40[5]
N,N-dimethylamino derivative of this compound D> 50[6]
14-O-methyl derivative of this compound D> 50[6]

Experimental Protocols

Two primary methods for monitoring in vitro microtubule polymerization are detailed below. Both methods rely on the principle that tubulin in a suitable buffer containing GTP will polymerize when the temperature is raised to 37°C.

Method 1: Turbidimetric Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored by measuring the absorbance at 340 nm or 350 nm over time.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (optional, as a polymerization enhancer)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Positive control: Paclitaxel (stabilizer)

  • Negative control: Nocodazole or Vinblastine (destabilizer)

  • 96-well, half-area, UV-transparent microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340/350 nm

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep the tubulin solution on ice and use within one hour.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

    • Prepare serial dilutions of this compound in General Tubulin Buffer. The final concentration in the assay will typically range from nanomolar to micromolar.

    • Prepare working solutions of positive and negative controls.

  • Reaction Setup (on ice):

    • In a 96-well plate on ice, add the components in the following order for a final volume of 100 µL:

      • 80 µL of tubulin solution (final concentration of ~3 mg/mL)

      • 10 µL of this compound dilution or control compound. For the vehicle control, add 10 µL of the solvent used for this compound.

      • 10 µL of 10 mM GTP solution (final concentration of 1 mM).

  • Measurement:

    • Pre-warm the microplate reader to 37°C.

    • Immediately after adding GTP, transfer the plate to the pre-warmed plate reader.

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance as a function of time to generate polymerization curves.

    • The curve will typically show three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the growth phase.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Method 2: Fluorescence-Based Assay

This method utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules. This provides a more sensitive and higher-throughput alternative to the turbidimetric assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Fluorescence Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Fluorescent reporter stock solution (e.g., DAPI)

  • This compound stock solution

  • Positive and negative controls

  • 96-well, black, half-area microplate

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute tubulin on ice with ice-cold Fluorescence Assay Buffer to a final concentration of ~2 mg/mL.

    • Prepare a working solution of GTP (10 mM).

    • Prepare a working solution of the fluorescent reporter in the assay buffer.

    • Prepare serial dilutions of this compound and controls.

  • Reaction Setup (on ice):

    • In a 96-well black plate on ice, add the components for a final volume of 50-100 µL. The final concentrations should be approximately 2 mg/mL tubulin, 1 mM GTP, and an optimized concentration of the fluorescent reporter.

    • Add the this compound dilutions or controls to the respective wells.

  • Measurement:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Transfer the plate to the reader and incubate for a few minutes to equilibrate the temperature.

    • Initiate the polymerization by adding GTP to all wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Analyze the data as described for the turbidimetric assay to determine Vmax, percentage of inhibition, and the IC50 value for this compound.

Visualizations

experimental_workflow Experimental Workflow for Microtubule Polymerization Assay cluster_prep Reagent Preparation cluster_setup Reaction Setup (on Ice) cluster_measurement Measurement (37°C) cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin on Ice setup_plate Add Reagents to 96-well Plate prep_tubulin->setup_plate prep_gmp Prepare GTP Solution prep_gmp->setup_plate prep_this compound Prepare this compound Dilutions prep_this compound->setup_plate prep_controls Prepare Controls (Paclitaxel, Nocodazole) prep_controls->setup_plate measure Read Absorbance/Fluorescence over Time setup_plate->measure plot_curves Plot Polymerization Curves measure->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 signaling_pathway Signaling Consequences of this compound-Induced Microtubule Disruption This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle disruption Microtubule Disruption disruption->mitotic_spindle Inhibits mitotic_arrest G2/M Mitotic Arrest mitotic_spindle->mitotic_arrest Failure leads to apoptosis Apoptosis mitotic_arrest->apoptosis p53 p53 Activation mitotic_arrest->p53 cyclinB1 Cyclin B1 Downregulation mitotic_arrest->cyclinB1 dna_damage DNA Damage mitotic_arrest->dna_damage Prolonged arrest can cause p21 p21 Induction p53->p21 dna_damage->p53

References

Troubleshooting & Optimization

addressing Ustiloxin instability during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ustiloxins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving ustiloxins to ensure the stability and integrity of these compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized ustiloxin powder?

A1: Lyophilized this compound powder should be stored in a dark, dry environment. For long-term storage, it is highly recommended to store the powder at -20°C or lower.[1][2][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1] After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[1]

Q2: What is the best way to prepare and store this compound stock solutions?

A2: this compound stock solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6) or an appropriate organic solvent mixture.[3] For analytical purposes, a mixture of methanol (B129727) and water (e.g., 15:85 v/v) has been used, with storage at 4°C for short-term use.[4][5] For biological assays, dissolving in sterile water or a buffer like PBS is common. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with an aqueous buffer.[6] For long-term storage of solutions, it is imperative to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6]

Q3: How stable are ustiloxins in aqueous solutions?

A3: Ustiloxins, like other cyclopeptides, are susceptible to degradation in aqueous solutions.[1][7] Their stability is pH-dependent. Studies on the biotransformation of this compound A indicate that it is more stable in acidic conditions (pH 4-5) and degrades in neutral to alkaline conditions (pH 7-9).[8] Therefore, for experiments requiring aqueous buffers, using a slightly acidic pH may enhance stability. Solutions should be used as fresh as possible.

Q4: Are ustiloxins sensitive to light?

A4: Yes, ustiloxins are known to be sensitive to light. Research has demonstrated the photocatalytic degradation of this compound A under visible light irradiation.[9] To prevent photodegradation, always store both solid this compound and its solutions in amber vials or otherwise protected from light.[2][7] When working with ustiloxins, it is advisable to do so under subdued lighting conditions.[7]

Q5: How do freeze-thaw cycles affect this compound stability?

A5: Repeated freeze-thaw cycles should be strictly avoided as they can degrade peptides like ustiloxins.[3][6] This degradation can occur through the formation of ice crystals which can disrupt the molecule's structure.[10] To circumvent this, it is recommended to aliquot stock solutions into single-use volumes before freezing.

Q6: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A6: Unexpected peaks could be degradation products of your this compound. Degradation can be initiated by improper storage or handling, such as exposure to light, non-ideal pH, or repeated freeze-thaw cycles. Known degradation pathways for this compound A include oxidative deamination, decarboxylation, and hydroxylation.[8][11] If you suspect degradation, it is advisable to use a fresh vial of lyophilized this compound to prepare a new stock solution under optimal conditions and re-analyze your sample.

Troubleshooting Guides

Table 1: Effects of Storage and Handling Conditions on this compound Stability
ParameterConditionPotential IssueRecommendation
Temperature Lyophilized powder at room temperatureStable for weeks, but long-term stability is reduced.[1]For long-term storage, keep at -20°C or below in a desiccated environment.[1][3]
Solution at 4°CSuitable for short-term storage (a few days).[4][5]For longer storage, freeze aliquots at -20°C or -80°C.[3][6]
Solution at room temperatureProne to degradation, especially in aqueous solutions.Avoid leaving solutions at room temperature for extended periods. Prepare fresh solutions before use.
pH (in aqueous solution) Acidic (pH 4-6)Generally more stable. No biotransformation of this compound A was observed at pH 4-5.[8]Use a slightly acidic buffer for reconstitution and in experiments where possible.[3]
Neutral to Alkaline (pH 7-10)Less stable. Optimal pH for enzymatic degradation is 7-9.[8]Minimize exposure to neutral or alkaline conditions if degradation is a concern.
Light Exposure to ambient or UV lightCan cause photocatalytic degradation.[9]Store and handle ustiloxins in amber vials or otherwise protected from light.[2][7]
Freeze-Thaw Cycles Multiple cyclesCan lead to degradation due to ice crystal formation and disruption of molecular structure.[6][10]Aliquot stock solutions into single-use volumes before freezing to avoid repeated thawing.[3][6]
Solvent Aqueous solutionsSusceptible to hydrolysis and microbial contamination.[7]Prepare fresh, use sterile buffers, and store frozen.[6]
Methanol/WaterCommonly used for analytical standards.[4][5]Store at 4°C for short-term use. For long-term stability, frozen storage is recommended.
DMSOUseful for initial solubilization of hydrophobic peptides.[6]Use the smallest possible volume of DMSO and dilute with an appropriate buffer. Be aware of potential solvent effects in biological assays.[6]

Experimental Protocols

Protocol 1: Preparation of this compound A Stock Solution for Analytical Standards
  • Allow the lyophilized this compound A vial to warm to room temperature in a desiccator.

  • Accurately weigh the desired amount of this compound A.

  • Dissolve the powder in a solution of HPLC-grade methanol and ultrapure water (15:85, v/v) to a final concentration of, for example, 1 mg/mL.[4][5]

  • Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

  • For immediate use, transfer to an amber HPLC vial. For storage, aliquot into single-use amber vials, purge with nitrogen or argon, seal tightly, and store at -20°C or lower.

Protocol 2: Preparation of this compound A Solution for Biological Assays
  • Follow step 1 from Protocol 1.

  • Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized this compound A in a sterile, slightly acidic buffer (e.g., PBS, pH 6.0) to the desired stock concentration.

  • If solubility is an issue, first dissolve the powder in a minimal amount of sterile DMSO, and then slowly add the sterile buffer while vortexing to the final desired concentration and volume.[6] Ensure the final concentration of DMSO is compatible with your experimental system.

  • Aliquot the stock solution into sterile, single-use cryovials.

  • Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow Diagram 1: Recommended Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_usage Usage & Storage of Solution storage Lyophilized this compound (-20°C, dark, dry) warm Warm to Room Temp in Desiccator storage->warm Retrieve dissolve Dissolve in Appropriate Solvent (e.g., MeOH/H2O or acidic buffer) warm->dissolve Weigh & aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term Short-term Storage (4°C, dark, few days) aliquot->short_term long_term Long-term Storage (-20°C/-80°C, dark) aliquot->long_term experiment Use in Experiment (Minimize light exposure) short_term->experiment long_term->experiment Thaw one aliquot

Caption: Recommended workflow for handling this compound from storage to experimental use.

degradation_pathway Diagram 2: Factors Leading to this compound Instability This compound This compound Integrity degradation Degradation Products (e.g., oxidative deamination, decarboxylation products) This compound->degradation instability caused by light Light Exposure light->degradation ph Neutral/Alkaline pH ph->degradation temp High Temperature temp->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation moisture Moisture moisture->degradation

Caption: Key environmental and handling factors that can cause this compound degradation.

troubleshooting_tree Diagram 3: Troubleshooting Inconsistent Experimental Results start Inconsistent Results or Loss of Activity check_storage Was lyophilized powder stored at -20°C in dark, dry conditions? start->check_storage check_solution_storage Was the stock solution stored correctly (aliquoted, frozen, protected from light)? check_storage->check_solution_storage Yes re_evaluate_storage Action: Review storage protocol. Use a fresh vial if possible. check_storage->re_evaluate_storage No check_handling Were freeze-thaw cycles avoided? check_solution_storage->check_handling Yes re_evaluate_solution Action: Prepare fresh stock solution from new powder. check_solution_storage->re_evaluate_solution No check_ph Was the solution pH appropriate (slightly acidic)? check_handling->check_ph Yes re_evaluate_handling Action: Prepare new aliquots and thaw only once before use. check_handling->re_evaluate_handling No re_evaluate_buffer Action: Check buffer pH. Consider using a more acidic buffer if compatible. check_ph->re_evaluate_buffer No end Results likely reliable. Consider other experimental variables. check_ph->end Yes

Caption: A decision tree to troubleshoot potential sources of this compound instability.

References

troubleshooting peak tailing and poor resolution in Ustiloxin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Ustiloxins.

Troubleshooting Guides

This section addresses specific issues with peak tailing and poor resolution in Ustiloxin HPLC analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Peak Tailing in this compound Analysis

Question: Why are my this compound peaks showing significant tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1] For polar compounds like Ustiloxins, which are cyclopeptide mycotoxins, the primary cause is often secondary interactions with the stationary phase.[1][2][3]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Ustiloxins can interact with free silanol groups on the surface of silica-based C18 columns, leading to tailing.[1][4][5]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][6]

    • Solution 2: Use of End-Capped Columns: Employing a highly deactivated, end-capped HPLC column can reduce the number of available free silanol groups.[1]

    • Solution 3: Buffer Addition: Incorporating a buffer in the mobile phase can help to mask the residual silanol interactions and maintain a consistent pH.[4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][7]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column frit can become blocked, leading to poor peak shape.[7][8][9]

    • Solution 1: Column Washing: Flush the column with a strong solvent to remove any contaminants.[1]

    • Solution 2: Replace Guard Column: If using a guard column, replace it as it may be contaminated.[7]

    • Solution 3: Replace Analytical Column: If the problem persists, the analytical column may need to be replaced.[1]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[7][8]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly tightened.

A logical workflow for troubleshooting peak tailing is presented below:

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_overload Dilute sample and reinject yes_all->check_overload check_silanol Suspect secondary interactions (Silanol groups) no_all->check_silanol overload_fixed Peak shape improves? (Column Overload) check_overload->overload_fixed Yes overload_not_fixed No Improvement check_overload->overload_not_fixed No check_column Check for column degradation (voids, blocked frit) overload_not_fixed->check_column check_dead_volume Check for extra-column dead volume overload_not_fixed->check_dead_volume replace_column Replace column check_column->replace_column adjust_ph Adjust mobile phase pH (lower pH) check_silanol->adjust_ph use_endcapped Use end-capped column check_silanol->use_endcapped add_buffer Add buffer to mobile phase check_silanol->add_buffer solution Improved Peak Shape adjust_ph->solution use_endcapped->solution add_buffer->solution fix_connections Minimize tubing length and check connections check_dead_volume->fix_connections fix_connections->solution

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Issue 2: Poor Resolution Between this compound A and B

Question: I am having difficulty separating this compound A and this compound B. What can I do to improve the resolution?

Answer:

Achieving good resolution between structurally similar compounds like this compound A and B is critical for accurate quantification.[10][11][12] Poor resolution can stem from several factors related to the mobile phase, stationary phase, and other chromatographic conditions.[13]

Potential Causes & Solutions:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact resolution.[14][15][16]

    • Solution 1: Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve separation.[14]

    • Solution 2: Change Organic Solvent: If using acetonitrile, try switching to methanol (B129727), or vice versa. The different selectivity of the solvent can alter the elution order and improve resolution.[11]

    • Solution 3: Gradient Optimization: If using a gradient, make it shallower to increase the separation between closely eluting peaks.[17]

  • Flow Rate: A lower flow rate generally leads to better resolution, although it will increase the analysis time.[14][15]

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.[16]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[11][15]

    • Solution: Optimize the column temperature. Lower temperatures often increase retention and can improve resolution for some compounds.[16]

  • Stationary Phase: The choice of HPLC column is crucial for good separation.[11][14]

    • Solution 1: Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[14]

    • Solution 2: Change Stationary Phase Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for Ustiloxins.[14]

The following diagram illustrates a logical approach to improving peak resolution:

G start Poor Resolution Observed adjust_mobile_phase Adjust Mobile Phase Composition start->adjust_mobile_phase change_organic_ratio Decrease % Organic Solvent adjust_mobile_phase->change_organic_ratio change_solvent_type Switch Organic Solvent (ACN to MeOH or vice versa) adjust_mobile_phase->change_solvent_type optimize_gradient Make Gradient Shallower adjust_mobile_phase->optimize_gradient check_improvement1 Resolution Improved? change_organic_ratio->check_improvement1 change_solvent_type->check_improvement1 optimize_gradient->check_improvement1 adjust_flow_rate Optimize Flow Rate check_improvement1->adjust_flow_rate No end Resolution Optimized check_improvement1->end Yes decrease_flow Decrease Flow Rate adjust_flow_rate->decrease_flow check_improvement2 Resolution Improved? decrease_flow->check_improvement2 adjust_temperature Adjust Column Temperature check_improvement2->adjust_temperature No check_improvement2->end Yes optimize_temp Optimize Temperature adjust_temperature->optimize_temp check_improvement3 Resolution Improved? optimize_temp->check_improvement3 change_column Change HPLC Column check_improvement3->change_column No check_improvement3->end Yes high_efficiency_column Use Higher Efficiency Column (Smaller particles, longer length) change_column->high_efficiency_column change_stationary_phase Change Stationary Phase Chemistry change_column->change_stationary_phase high_efficiency_column->end change_stationary_phase->end

Caption: Workflow for improving peak resolution in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A1: A reversed-phase C18 column is commonly used for the analysis of Ustiloxins A and B.[10][12] To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that is well end-capped.[1] For challenging separations, exploring alternative stationary phases like phenyl-hexyl or polar-embedded columns could be beneficial.[14]

Q2: What are typical mobile phase compositions for this compound analysis?

A2: A common mobile phase for this compound analysis consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[10][12] For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The addition of an acid helps to control the ionization of the analytes and silanol groups on the column, leading to better peak shapes.[6]

Q3: How can I confirm the identity of my this compound peaks?

A3: The most reliable way to confirm the identity of your peaks is by using a mass spectrometer (LC-MS).[3][10][12] This will provide mass-to-charge ratio information that can be used to confirm the molecular weight of Ustiloxins A and B. Alternatively, you can compare the retention times of your sample peaks with those of certified reference standards.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Mobile phase issues: Improperly mixed or degassed mobile phase, or the use of non-HPLC grade solvents.

  • Detector issues: A dirty flow cell or a failing lamp in a UV detector.

  • System leaks: A leak in the pump or fittings.

  • Column contamination: A contaminated column can bleed, causing a noisy baseline.

Q5: Should I use a guard column for this compound analysis?

A5: Yes, using a guard column is highly recommended, especially when analyzing complex sample matrices.[7][8] A guard column helps to protect the more expensive analytical column from contamination and prolongs its lifetime.[8] Ensure the guard column has the same stationary phase as the analytical column.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound A and B Analysis

This protocol provides a general starting point for the HPLC analysis of Ustiloxins A and B. Optimization may be required based on your specific instrument and sample matrix.

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm

Sample Preparation:

  • Extract Ustiloxins from the sample matrix (e.g., rice false smut balls) with water.[10][12]

  • Centrifuge the extract to remove solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • If necessary, perform a solid-phase extraction (SPE) clean-up to remove interfering compounds.[1]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing

Potential CauseKey IndicatorsRecommended Solution(s)
Secondary Silanol Interactions Tailing observed for polar/basic compounds.Lower mobile phase pH; Use an end-capped column; Add a buffer.
Column Overload All peaks tail; improves with dilution.Reduce sample concentration or injection volume.
Column Degradation Gradual increase in tailing and backpressure.Wash column; Replace guard/analytical column.
Extra-Column Dead Volume Early eluting peaks show more tailing.Minimize tubing length; Check fittings.

Table 2: Troubleshooting Summary for Poor Resolution

Parameter to AdjustEffect on ResolutionRecommended Action(s)
Mobile Phase Strength Decreasing organic content increases retention and resolution.Reduce the percentage of organic solvent.
Mobile Phase Selectivity Different organic solvents have different selectivities.Switch from acetonitrile to methanol or vice versa.
Flow Rate Lower flow rates generally improve resolution.Decrease the flow rate.
Column Temperature Can affect selectivity and efficiency.Optimize the column temperature.
Column Efficiency Higher efficiency leads to sharper peaks and better resolution.Use a column with smaller particles or a longer length.

References

minimizing ion suppression effects in Ustiloxin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of ustiloxins.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact ustiloxin analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analytes, such as ustiloxins, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively affect the sensitivity, accuracy, and reproducibility of the analysis. In complex matrices like rice extracts, various endogenous compounds can cause ion suppression.

Q2: What are the common signs of ion suppression in my this compound LC-MS/MS data?

A2: Common indicators of ion suppression include:

  • Poor reproducibility of this compound signals across different samples.

  • A significant decrease in the peak area of ustiloxins in a matrix-spiked sample compared to a standard in a clean solvent.

  • Inconsistent and irreproducible results for quality control (QC) samples.[1]

  • Broad or noisy baselines in the chromatogram, particularly where matrix components are expected to elute.

Q3: What are the primary causes of ion suppression in this compound analysis from rice samples?

A3: The primary causes of ion suppression in rice matrix are co-eluting endogenous compounds that are not removed during sample preparation. These can include salts, sugars, lipids, and other small molecules. The complexity of the rice matrix makes it a significant challenge for accurate this compound quantification.

Q4: How can I quantitatively assess the extent of ion suppression in my method?

A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A5: A stable isotope-labeled internal standard (SIL-IS) is a synthetic version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[3] They co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and quantification.[4]

Q6: Are there commercially available stable isotope-labeled internal standards for ustiloxins?

A6: The commercial availability of specific SIL-IS for all ustiloxins can be limited. Researchers may need to synthesize these standards, which can be a complex process.[5] If a specific SIL-IS is not available, using a structural analog or, more commonly, matrix-matched calibration are the recommended alternatives.

Troubleshooting Guides

Issue 1: Low and inconsistent this compound signal intensity.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample extract. For ustiloxins, which are polar compounds, polymer-based sorbents are often effective. A study on various ustiloxins in rice found that a polymer cation exchange (PCX) resin provided excellent cleanup and significantly reduced matrix effects.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in complex matrices and can be adapted for ustiloxins.[6][7][8]

  • Optimize Chromatographic Separation:

    • Adjust the gradient elution profile to separate the this compound peaks from the regions of significant ion suppression.

    • Consider using a different stationary phase or a column with a smaller particle size (e.g., UPLC) to improve peak resolution.

  • Sample Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.

Issue 2: Poor recovery of ustiloxins during sample preparation.

Possible Cause: Suboptimal extraction or cleanup procedure.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: Ustiloxins are soluble in water due to their polar nature.[9] Water or aqueous mixtures with organic solvents like methanol (B129727) or acetonitrile (B52724) are commonly used for extraction. The addition of a small amount of acid, such as formic acid, can improve extraction efficiency.

  • Optimize SPE Protocol:

    • Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.

    • Optimize the wash and elution steps. A weak wash solution can remove interferences without eluting the analytes, while a strong elution solvent is needed to recover the ustiloxins from the sorbent.

  • Perform Recovery Experiments: Spike a known amount of this compound standard into a blank matrix before and after the extraction and cleanup steps to determine the recovery rate at each stage.

Data Presentation

Table 1: Comparison of Recovery Rates for Ustiloxins A and B using a Standard Addition Method in Rice False Smut Balls.

AnalyteSpiked LevelMean Recovery (%)RSD (%)
This compound ALow96.20.45
This compound AMedium95.70.33
This compound AHigh95.80.32
This compound A Average 95.9 0.37
This compound BLow93.11.54
This compound BMedium92.51.12
This compound BHigh92.61.18
This compound B Average 92.7 1.28
Data sourced from a study by Shan et al. (2012).[1][2][10]

Table 2: Impact of Polymer Cation Exchange (PCX) Cleanup on Matrix Effects and Recovery of Ustiloxins in Rice.

AnalyteMatrix Effect without PCX (%)Matrix Effect with PCX (%)Recovery with PCX (%)
This compound A--5 to 885 - 109
This compound B21 - 78-5 to 885 - 109
This compound C21 - 78-5 to 885 - 109
This compound D21 - 78-5 to 885 - 109
This compound F21 - 78-5 to 885 - 109
Data indicates that the PCX cleanup step effectively eliminated significant matrix enhancement effects for most ustiloxins, leading to matrix effects close to zero and good recoveries.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Extraction:

    • Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a Polymer Cation Exchange cartridge):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

    • Elute the ustiloxins with 5 mL of 5% ammonia (B1221849) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound A and B Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound A: Precursor ion [M+H]⁺ m/z 674.3 → Product ions (e.g., for quantification and qualification).[1][10]

      • This compound B: Precursor ion [M+H]⁺ m/z 646.3 → Product ions (e.g., for quantification and qualification).[1][10]

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Rice Sample extraction Extraction (Acetonitrile/Water) sample->extraction cleanup Cleanup (SPE or QuEChERS) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lc LC Separation concentration->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Inconsistent/Low Signal check_prep Review Sample Prep start->check_prep improve_cleanup Enhance Cleanup (e.g., different SPE) check_prep->improve_cleanup Yes check_chromatography Evaluate Chromatography check_prep->check_chromatography No improve_cleanup->check_chromatography optimize_extraction Optimize Extraction (Solvent, pH) optimize_extraction->check_chromatography adjust_gradient Modify Gradient check_chromatography->adjust_gradient Yes use_is Implement Internal Standard check_chromatography->use_is No adjust_gradient->use_is change_column Try Different Column change_column->use_is sil_is Use SIL-IS (if available) use_is->sil_is Yes matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched No solution Improved Signal sil_is->solution matrix_matched->solution

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Optimizing Ustiloxin Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ustiloxin analysis by mass spectrometry. The information is presented in a question-and-answer format to directly address common challenges encountered during collision energy optimization for this compound fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ion m/z values I should be targeting for this compound A and B in positive ion mode?

A1: For this compound A, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 674.3. For this compound B, the [M+H]⁺ ion is observed at an m/z of approximately 646.3.[1][2][3] These values should be used as the precursor ions for your fragmentation experiments.

Q2: I am not seeing a stable signal for my this compound standards. What could be the issue?

A2: An unstable signal can arise from several factors. Ensure that your mobile phase is properly prepared and degassed. Inconsistent solvent delivery can lead to fluctuations in the electrospray ionization process. Additionally, check for any leaks in your LC system. Contamination in the ion source or mass spectrometer inlet can also suppress the signal.[4] Consider cleaning the ion source as part of your troubleshooting.

Q3: My chromatographic peak shape for Ustiloxins is poor (e.g., tailing, fronting, or splitting). How can I improve it?

A3: Poor peak shape can be attributed to several factors. Column overload is a common issue; try diluting your sample and re-injecting.[5] Column contamination can also lead to peak distortion, so consider flushing or replacing your analytical column.[6][7] Ensure your mobile phase composition is optimal and that the pH is appropriate for Ustiloxins. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape for cyclic peptides.[5] Finally, verify that your column temperature is stable, as fluctuations can affect retention times and peak shapes.[5]

Q4: How do I minimize matrix effects when analyzing Ustiloxins in complex samples like rice extracts?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in mycotoxin analysis.[8][9] To mitigate these effects, consider the following strategies:

  • Improve Sample Clean-up: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before LC-MS/MS analysis.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]

  • Isotope-Labeled Internal Standards: If available, the use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.[5]

  • Chromatographic Separation: Optimize your LC method to ensure that Ustiloxins are chromatographically separated from co-eluting matrix components.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of collision energy for this compound fragmentation.

Problem Possible Causes Solutions
No or Low Fragment Ion Intensity Insufficient collision energy.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the product ions.
Collision energy is too high, leading to excessive fragmentation into very small, uninformative ions.Decrease the collision energy to a lower range and optimize from there.
Instability of the precursor ion.Check the purity of your standard and the stability of the electrospray. Ensure the precursor ion is being isolated efficiently by the quadrupole.
Inconsistent Fragmentation Pattern Fluctuations in collision cell pressure.Ensure a stable supply of collision gas (e.g., argon or nitrogen) and that the pressure is set to the manufacturer's recommendation.
Matrix interference affecting fragmentation.Improve sample clean-up to remove interfering compounds that may be co-eluting with your analyte.[8]
High Background Noise Contamination in the mass spectrometer.Clean the ion source, transfer optics, and collision cell according to the manufacturer's protocol.
Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[4]
Unexpected Fragment Ions Presence of isomers or structurally similar compounds.High-resolution mass spectrometry (HRMS) can help differentiate between compounds with the same nominal mass.[5]
In-source fragmentation.Reduce the fragmentor or capillary voltage to minimize fragmentation in the ion source.

Experimental Protocol: Optimizing Collision Energy for this compound Fragmentation

This protocol outlines a general procedure for determining the optimal collision energy for the fragmentation of this compound A and B using a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Objective: To identify the collision energy that produces the most intense and stable fragment ions for this compound A and B for use in quantitative (e.g., MRM) or qualitative analysis.

Materials:

  • This compound A and B analytical standards

  • HPLC-grade methanol (B129727) and water

  • Formic acid (or other suitable mobile phase modifier)

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound A and B in methanol. Dilute the stock solution to a working concentration (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion and Precursor Ion Selection: Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

    • Set the mass spectrometer to positive ion mode.

    • Perform a full scan (MS1) to identify the protonated precursor ions: m/z 674.3 for this compound A and m/z 646.3 for this compound B.[1][2][3]

    • Isolate the precursor ion of interest using the first quadrupole.

  • Collision Energy Ramping:

    • Set up a product ion scan experiment.

    • Systematically ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2 eV).

    • Acquire product ion spectra at each collision energy step.

  • Data Analysis and Optimization:

    • Analyze the generated data to create a collision energy profile for each major fragment ion. This can be done by plotting the intensity of each product ion as a function of the collision energy.

    • The optimal collision energy for a specific fragment ion is the energy that produces the highest signal intensity.

    • Select the most intense and stable fragment ions for your analytical method (e.g., for setting up MRM transitions).

Data Presentation:

Record your results in a table similar to the one below to facilitate comparison and method development.

Precursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Ion Intensity (counts)
e.g., 674.3 (this compound A)Fragment 1
Fragment 2
e.g., 646.3 (this compound B)Fragment 1
Fragment 2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare this compound Standard Infuse Infuse into MS Prep->Infuse Select_Precursor Select Precursor Ion (e.g., m/z 674.3 or 646.3) Infuse->Select_Precursor Ramp_CE Ramp Collision Energy (e.g., 5-50 eV) Select_Precursor->Ramp_CE Acquire_Spectra Acquire Product Ion Spectra Ramp_CE->Acquire_Spectra Analyze_Data Analyze Fragmentation Data Acquire_Spectra->Analyze_Data Optimize Determine Optimal Collision Energy Analyze_Data->Optimize

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic Start Problem: No/Low Fragment Ion Intensity Cause1 Insufficient Collision Energy? Start->Cause1 Solution1 Increase Collision Energy Cause1->Solution1 Yes Cause2 Collision Energy Too High? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Decrease Collision Energy Cause2->Solution2 Yes Cause3 Precursor Ion Instability? Cause2->Cause3 No Solution2->End Solution3 Check Standard Purity and ESI Stability Cause3->Solution3 Yes Solution3->End

References

troubleshooting variability in Ustiloxin cytotoxicity assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Ustiloxin cytotoxicity assay results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing high variability between replicate wells in my this compound cytotoxicity assay?

High variability in cytotoxicity assays can stem from several factors, many of which are related to general cell culture and assay techniques.[1]

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability. Ensure you have a homogeneous cell suspension before and during plating.[1][2]

  • Edge Effects: Wells on the perimeter of the 96-well plate are more prone to evaporation, which can alter media concentration and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[1][2][3]

  • Inaccurate Pipetting: Small inaccuracies in the volumes of cells, this compound, or assay reagents added can lead to significant differences in results.[2][4] Ensure your pipettes are regularly calibrated and use proper pipetting techniques.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase. It is also important to maintain a consistent passage number across experiments, as cellular characteristics and sensitivity to treatments can change over time in culture.[1][5]

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and the response of cells to treatments, leading to unreliable results.[1][6] It is crucial to regularly test your cell cultures for mycoplasma contamination.

Question 2: My IC50 values for the same this compound analog are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values, which represent the concentration of a drug that inhibits 50% of cell viability, often point to subtle variations in experimental conditions between assays.[5][7]

  • Cell Density: The initial number of cells seeded can influence the outcome of the assay. A higher cell density may require a higher concentration of the this compound to achieve the same level of cytotoxicity.[5][8] It is crucial to optimize and maintain a consistent seeding density for all experiments.

  • Reagent Preparation and Stability: Ensure that you prepare fresh dilutions of this compound for each experiment. The stability of stock solutions can vary, so it is best practice to prepare them fresh.[1]

  • Incubation Times: Adhere to consistent incubation times for both the this compound treatment and the final assay steps (e.g., MTT incubation).[1]

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including the composition of the media, the percentage of serum, temperature, and CO2 levels.[9][10]

Question 3: I'm observing a very high background signal in my colorimetric assay (e.g., MTT), even in the wells that do not contain any cells. Why is this happening?

A high background signal can be caused by several factors:

  • Contamination of Media: The cell culture medium could be contaminated with bacteria or yeast.[11]

  • Media Components: Certain substances in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance readings.[3][12] Consider using phenol red-free media during the assay.

  • Compound Interference: The this compound itself might be directly reducing the MTT reagent. To test for this, you can set up a cell-free system by adding the this compound to the media with the MTT reagent. If a color change occurs, the this compound is directly reducing the MTT.[3] In such cases, consider using an alternative viability assay like the lactate (B86563) dehydrogenase (LDH) assay.

Question 4: The formazan (B1609692) crystals in my MTT assay are not dissolving completely, leading to variable absorbance readings. How can I fix this?

Incomplete formazan solubilization is a common issue that can lead to inaccurate results.[3]

  • Insufficient Solubilization Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol (B130326) solution.[3]

  • Inadequate Mixing: After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can help with complete dissolution.[3]

  • Crystal Clumps: If crystals persist, you can try to break up the clumps by gentle pipetting. However, avoid vigorous shaking which can detach adherent cells.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound cytotoxicity?

Ustiloxins are cyclopeptide mycotoxins that primarily act as antimitotic agents.[13][14] Their main mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and the cell skeleton.[13][15] This leads to a disruption of the cell cycle.[16] Some studies have also suggested that Ustiloxins may induce kidney damage through the TLR2/MAPK/NF-κB pathway.[17]

Q2: Which cell lines are sensitive to Ustiloxins?

Ustiloxins have shown cytotoxic activity against a range of human cancer cell lines. Some examples include:

  • Gastric cancer cells (BGC-823)[18]

  • Lung cancer cells (A549)[18]

  • Colon cancer cells (HCT116)[18]

  • Liver hepatocellular carcinoma cells (HepG2)[18]

Q3: Are there different types of Ustiloxins with varying cytotoxicity?

Yes, there are several this compound analogs, and their cytotoxic activity can vary. For example, Ustiloxins A and B have been shown to have strong cytotoxic activity, while other analogs like Ustiloxins L and M have weaker activity.[13] The presence of a thionyl group in the side chain of some Ustiloxins, such as A, B, and G, appears to be associated with higher toxicity.[18]

Q4: What are some alternative assays to MTT for measuring this compound cytotoxicity?

If you are encountering issues with the MTT assay, such as compound interference, you can consider using alternative cytotoxicity assays that measure different endpoints:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cell membranes, which is an indicator of cytotoxicity.[3][6]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[4][19]

  • Crystal Violet Staining: This method can be used to determine cell viability by staining the DNA of adherent cells.[4]

Data Presentation

Table 1: IC50 Values of this compound Analogs in Various Human Cancer Cell Lines

This compound AnalogCell LineIC50 (µM)Reference
This compound ABGC-823 (Gastric Cancer)2.66[18]
This compound AA549 (Lung Cancer)3.12[18]
This compound BBGC-823 (Gastric Cancer)1.03[18]
This compound BHCT116 (Colon Cancer)7.2[18]
This compound BNCI-H1650 (Lung Carcinoma)21.6[18]
This compound BHepG2 (Liver Carcinoma)13.0[18]
This compound GA549 (Lung Cancer)36.5[18]
This compound GA375 (Melanoma)22.5[18]
This compound LMDA-MB-231 (Breast Cancer)64.29[13]
This compound MMDA-MB-231 (Breast Cancer)28.89[13]

Experimental Protocols

Detailed Methodology for this compound Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies described in the literature.[18][20]

1. Cell Preparation: a. Culture your chosen human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified atmosphere at 37°C with 5% CO2. b. Harvest cells that are in the logarithmic growth phase using trypsinization. c. Count the cells using a hemocytometer and prepare a cell suspension of the desired concentration.

2. Compound Treatment: a. Seed the cells in a 96-well plate at an optimized density and incubate for 12-24 hours to allow for cell attachment. b. Prepare a stock solution of the purified this compound in an appropriate solvent (e.g., ultrapure water).[18] c. Perform serial dilutions of the this compound stock solution to obtain a range of working concentrations. d. After the initial incubation period, replace the old media with fresh media containing the different concentrations of this compound. Include a vehicle control (media with the solvent used to dissolve this compound) and a blank control (media only). e. Incubate the plate for the desired treatment period (e.g., 24 hours).

3. MTT Assay: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18] b. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualizations

experimental_workflow This compound Cytotoxicity MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding add_this compound Add this compound to Cells cell_seeding->add_this compound ustiloxin_prep Prepare this compound Dilutions ustiloxin_prep->add_this compound incubate_treatment Incubate (e.g., 24h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for a this compound cytotoxicity MTT assay.

troubleshooting_variability Troubleshooting High Variability in this compound Assay cluster_intra_assay Within-Plate Variability cluster_inter_assay Between-Plate Variability cluster_assay_issues Assay-Specific Issues start High Variability Observed check_seeding Check Cell Seeding Uniformity start->check_seeding check_cell_health Assess Cell Health & Passage No. start->check_cell_health check_background High Background Signal? start->check_background check_pipetting Verify Pipetting Technique check_seeding->check_pipetting check_edge_effects Evaluate Edge Effects check_pipetting->check_edge_effects solution1 Optimize Seeding Protocol check_edge_effects->solution1 check_reagents Check Reagent Preparation check_cell_health->check_reagents check_conditions Standardize Incubation Conditions check_reagents->check_conditions solution2 Use Fresh Reagents & Calibrate check_conditions->solution2 check_dissolution Incomplete Crystal Dissolution? check_background->check_dissolution check_interference Compound Interference? check_dissolution->check_interference solution3 Consider Alternative Assay check_interference->solution3

Caption: A decision tree for troubleshooting sources of variability.

ustiloxin_pathway This compound Mechanism of Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_tlr Inflammatory Pathway (Kidney Injury) This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits TLR2 TLR2 This compound->TLR2 Activates Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Required for CellCycleArrest Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MAPK MAPK Pathway (p38, ERK, JNK) TLR2->MAPK NFkB NF-κB Pathway (p65) MAPK->NFkB KidneyInjury Kidney Injury / Fibrosis NFkB->KidneyInjury

Caption: Signaling pathways affected by this compound cytotoxicity.

References

Technical Support Center: Managing Off-Target Effects of Ustiloxin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ustiloxin in cellular models. The focus is on understanding and managing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Ustiloxins are cyclic peptide mycotoxins that primarily act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: While the primary target of this compound is tubulin, evidence suggests it may have other cellular effects, including:

  • Mitochondrial Dysfunction: this compound A has been shown to inhibit the proliferation of renal tubular epithelial cells and induce renal injury in mice by disrupting the structure and respiratory function of mitochondria.[4] It has been suggested that this compound A may bind to dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine (B1678525) biosynthesis.[5][6]

  • Proteasome Pathway Alterations: Studies have indicated that this compound A exposure can lead to the downregulation of genes involved in the proteasome pathway.[7]

  • Gene Expression Changes: Treatment with this compound A has been observed to down-regulate the expression of certain cyclin and histone genes, suggesting an impact on cell cycle regulation and chromatin structure beyond its direct effect on microtubules.[7]

  • Induction of Apoptosis: Ustiloxins can induce apoptosis, likely as a consequence of prolonged mitotic arrest.[4][8] However, the specific apoptosis-related proteins and pathways modulated by this compound warrant further investigation.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use of Controls: Employ a well-characterized microtubule inhibitor with a different chemical structure (e.g., paclitaxel (B517696) or colchicine) as a control. If an observed effect is unique to this compound, it may be an off-target effect.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing that target protein might rescue the cells from the this compound-induced phenotype.

  • Dose-Response Analysis: On-target and off-target effects may occur at different concentrations. A thorough dose-response analysis can help differentiate these effects.

  • Advanced Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) and quantitative proteomics can identify novel protein binders of this compound.[9][10]

Q4: What are some common issues when working with this compound in cell culture?

A4: Common issues include:

  • Inconsistent IC50 values: This can be due to variations in cell passage number, cell density, or compound handling.

  • Compound precipitation: Ustiloxins are generally water-soluble, but it's essential to ensure complete dissolution in your culture medium.

  • Unexpectedly high cytotoxicity: This could be due to a combination of potent on-target activity and potential off-target toxicity.

Troubleshooting Guides

Guide 1: High Cytotoxicity and Inconsistent Results in Proliferation Assays
Problem Possible Cause Solution
Higher than expected cytotoxicity at low concentrations Potent on-target activity: this compound is a potent microtubule inhibitor. Off-target toxicity: this compound may be affecting other critical cellular pathways.Perform a detailed dose-response curve to determine the precise IC50 value. Compare with other microtubule inhibitors. Investigate potential off-target effects using the methods described in the FAQs.
Inconsistent IC50 values between experiments Cell variability: Cell passage number, confluency, and overall health can affect drug sensitivity. Compound stability: The stability of this compound in your specific cell culture medium over the course of the experiment may vary. Assay conditions: Variations in incubation time, plate type, or detection reagents can lead to inconsistencies.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Prepare fresh dilutions of this compound for each experiment. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.
Discrepancy between in vitro tubulin polymerization inhibition and cellular cytotoxicity Cellular uptake and efflux: The compound may not be efficiently entering the cells or may be actively pumped out by efflux pumps. Metabolism: The compound may be metabolized into less active or inactive forms within the cell.Use cell lines with known expression levels of drug transporters (e.g., P-glycoprotein). Perform uptake and efflux assays. Analyze cell lysates for the presence of the parent compound and potential metabolites using techniques like LC-MS.
Guide 2: Investigating Potential Off-Target Effects
Problem Possible Cause Solution
Observing cellular phenotypes not typically associated with microtubule disruption (e.g., specific changes in organelle morphology unrelated to the cytoskeleton) This compound is interacting with non-tubulin proteins. Employ target identification methods like Cellular Thermal Shift Assay (CETSA) coupled with Western blotting for a candidate protein or mass spectrometry for a proteome-wide screen.[9][10] Chemical proteomics approaches can also be used to pull down binding partners.
Changes in specific signaling pathways are detected (e.g., via reporter assays or Western blotting for phosphoproteins) This compound or its on-target effect is modulating the activity of kinases, phosphatases, or other signaling proteins. Perform in vitro kinase or phosphatase assays with purified enzymes and this compound to test for direct inhibition or activation. Use pathway-specific inhibitors or activators to dissect the signaling cascade.
Difficulty in validating a suspected off-target protein The interaction is weak or transient. The antibody for the suspected target is not suitable for the detection method. Use a label-free and in-cell method like CETSA to confirm target engagement.[11] Validate antibodies for specificity and sensitivity in your chosen application (e.g., Western blot, immunofluorescence).

Data Presentation

Table 1: Cytotoxicity of this compound Analogs in Various Human Cancer Cell Lines

This compound AnalogCell LineCancer TypeIC50 (µM)Reference(s)
This compound ABGC-823Gastric2.66[12]
A549Lung3.12[12]
HCT-8Colon2.81[7]
PANC-1Pancreatic3.59[7]
HGC-27Gastric3.62[7]
HepG2Liver11.94[7]
PC9Lung1.85[7]
This compound BBGC-823Gastric1.03[12]
HCT116Colon7.2[12]
NCI-H1650Lung21.6[12]
HepG2Liver13.0[12]
This compound D--2.5[11]
This compound GA549Lung36.5[12]
A375Melanoma22.5[12]

Note: IC50 values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • This compound stock solution (in DMSO or water)

  • Positive control (e.g., colchicine)

  • Negative control (vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare dilutions of this compound and controls in G-PEM buffer.

  • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

  • Add the this compound dilutions or controls to the respective wells.

  • Initiate polymerization by transferring the plate to the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of polymerization at various this compound concentrations.

Protocol 2: Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the visualization of this compound's effect on the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Fix the cells with the chosen fixative.

  • If using a chemical fixative, permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-tubulin antibody.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS.

  • Mount the coverslips on microscope slides with antifade medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization, fragmentation, or aberrant spindle formation in mitotic cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful method to identify direct binding of a compound to a protein in a cellular context.

Materials:

  • Cultured cells

  • This compound

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Method for protein detection (Western blot or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Thermal Challenge: Harvest and resuspend cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a candidate off-target protein. A shift in the melting curve of the protein in the presence of this compound indicates direct binding.

    • Mass Spectrometry: For a proteome-wide analysis, the soluble fractions from different temperature points are analyzed by quantitative mass spectrometry to identify proteins that are stabilized or destabilized by this compound.

Mandatory Visualizations

Ustiloxin_On_Target_Pathway This compound This compound Polymerization This compound->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Polymerization Microtubules Microtubules Depolymerization Microtubules->Depolymerization Dynamic Instability MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Prolonged arrest induces

Caption: this compound's primary on-target signaling pathway.

Off_Target_Identification_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Proteomics Quantitative Proteomics CellTreatment 1. Treat Cells with This compound or Vehicle HeatChallenge 2. Apply Heat Gradient CellTreatment->HeatChallenge Lysis 3. Cell Lysis HeatChallenge->Lysis Centrifugation 4. Separate Soluble & Insoluble Fractions Lysis->Centrifugation Detection 5. Protein Detection Centrifugation->Detection Validation Validation of Potential Off-Targets Detection->Validation Candidate Proteins CellCulture 1. Treat Cells with This compound or Vehicle ProteinExtraction 2. Protein Extraction and Digestion CellCulture->ProteinExtraction LCMS 3. LC-MS/MS Analysis ProteinExtraction->LCMS DataAnalysis 4. Identify Differentially Expressed Proteins LCMS->DataAnalysis DataAnalysis->Validation Candidate Proteins

Caption: Experimental workflow for identifying off-target proteins.

Ustiloxin_Apoptosis_Pathway cluster_Intrinsic Intrinsic Pathway This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption MitochondrialDysfunction Mitochondrial Dysfunction (e.g., DHODH inhibition) This compound->MitochondrialDysfunction CellularStress Cellular Stress MicrotubuleDisruption->CellularStress MitochondrialDysfunction->CellularStress Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) CellularStress->Bcl2 Apoptosis Apoptosis CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Dosage and Administration for In Vivo Ustiloxin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and administration for in vivo studies of ustiloxins. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are ustiloxins and what is their primary mechanism of action?

A1: Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease.[1] Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cytotoxicity.[2][3] This antimitotic activity is the basis for their toxic effects on animal cells.

Q2: What are the known toxic effects of ustiloxins in vivo?

A2: In vivo studies, primarily in mice, have demonstrated that ustiloxins can cause significant toxicity, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[4][5] Crude extracts and purified ustiloxin A have been shown to cause necrosis of hepatocytes and renal tubular cells.[4][5] Ustilaginoidin D, another mycotoxin found in rice false smut balls, has an LD50 of 213 mg/kg in mice when administered intraperitoneally and also causes dose-dependent weight loss and liver damage.[6][7]

Q3: Which signaling pathways are affected by ustiloxins?

A3: Research indicates that ustiloxins can modulate several key signaling pathways. Notably, they have been shown to induce kidney injury through the TLR2/MAPK/NF-κB pathway.[8] Additionally, the TOR (Target of Rapamycin) signaling pathway is involved in regulating the biosynthesis of ustiloxins in the producing fungus, suggesting a potential area for further investigation regarding its role in the toxic effects on host organisms.

Troubleshooting Guides

Issue 1: Difficulty in dissolving ustiloxins for in vivo administration.

  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Utilize Water-Based Solvents: Ustiloxins are water-soluble cyclopeptides.[5] Therefore, sterile water or physiological saline (0.9% NaCl) should be the primary choice for creating solutions for injection or oral gavage.

    • Gentle Warming and Vortexing: If solubility is still an issue, gentle warming of the solution and thorough vortexing can aid in dissolution. Avoid excessive heat, as it may degrade the compound.

    • Check Purity: Impurities in the this compound sample can affect solubility. Ensure you are using a high-purity compound.

Issue 2: Unexpectedly high or low toxicity observed in animal models.

  • Possible Cause: Issues with dose calculation, administration route, or compound stability.

  • Troubleshooting Steps:

    • Verify Dose Calculations: Double-check all calculations for converting the desired mg/kg dose to the final injection volume based on the animal's body weight.

    • Review Administration Technique: Improper administration (e.g., subcutaneous injection instead of intraperitoneal) can significantly alter the absorption rate and subsequent toxicity. Ensure proper training and adherence to the selected administration protocol.

    • Assess Compound Stability: Ustiloxins in aqueous solutions may degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment or conduct stability studies to determine the shelf-life of your stock solutions under your storage conditions (e.g., -20°C or -80°C).[9]

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Variability in animal handling, injection site, or gavage technique.

  • Troubleshooting Steps:

    • Standardize Animal Handling: Stress from handling can influence physiological responses. Ensure all animals are handled consistently and by trained personnel.

    • Consistent Injection Site: For intraperitoneal injections, consistently inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or other organs.

    • Proper Gavage Technique: For oral administration, ensure the gavage needle is correctly placed in the esophagus to avoid accidental administration into the trachea, which can lead to distress and inconsistent absorption.

Data Presentation

Table 1: Summary of In Vivo this compound and Ustilaginoidin D Dosages and Effects in Mice

CompoundAdministration RouteDosageAnimal ModelObserved EffectsReference
This compound (Crude Extract)Intraperitoneal100 or 200 mg/kg (single dose)MiceAcute necrosis of hepatocytes and renal tubular cells, increased mitotic figures.
This compound (Crude Extract)Intraperitoneal12 and 25 mg/kg (repeated doses)MiceSevere necrosis of the liver and kidneys.
This compound A (Purified)Intraperitoneal400 µg/kg (serial injections for 10-12 days)MiceMild but definite liver and kidney lesions.
UstiloxinsOral Gavage2, 5, and 12.5 mg/kg (daily for 3 months)Male MiceImpaired kidney function, elevated BUN, creatinine, and uric acid; pathological kidney damage and fibrosis.[8]
Ustilaginoidin DIntraperitoneal50, 75, 150, 225, and 450 mg/kg (single dose)MiceLD50 of 213 mg/kg. Dose-dependent weight loss and liver damage. Mortality at higher doses.[6][7]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation of this compound Solution:

    • Dissolve the desired amount of this compound in sterile physiological saline (0.9% NaCl) to achieve the final target concentration.

    • Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the head with the thumb and forefinger of your non-dominant hand.

    • Secure the tail with your little finger against the palm of the same hand.

  • Injection Procedure:

    • Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.

    • Using a 25-27 gauge needle attached to a syringe containing the this compound solution, insert the needle into the lower right quadrant of the mouse's abdomen at a 30-45 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the solution. The maximum recommended injection volume is 10 ml/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Oral Gavage of this compound in Mice

  • Preparation of this compound Solution:

    • Dissolve the this compound in sterile water to the desired concentration.

  • Gavage Needle Selection and Measurement:

    • Use a flexible, ball-tipped gavage needle (typically 20-22 gauge for adult mice).

    • Measure the appropriate insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.

  • Animal Restraint:

    • Restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held firmly.

  • Gavage Procedure:

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus to the pre-measured depth. Do not force the needle.

    • Slowly administer the this compound solution. The maximum recommended gavage volume is 10 ml/kg.

    • Gently remove the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of respiratory distress.

Mandatory Visualizations

ustiloxin_tubulin_inhibition cluster_microtubule Microtubule Dynamics Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Tubulin Dimer Depolymerization This compound This compound This compound->Tubulin Dimer Inhibition of Polymerization This compound->Mitotic Arrest TLR2_MAPK_NFkB_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Activation MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) TAK1->MAPK (p38, JNK, ERK) IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription TOR_Signaling_Pathway cluster_inputs Upstream Signals Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt PI3K/Akt->TORC1 S6K1 S6K1 TORC1->S6K1 4E-BP1 4E-BP1 TORC1->4E-BP1 This compound Biosynthesis Regulation This compound Biosynthesis Regulation TORC1->this compound Biosynthesis Regulation Negative Regulation (in fungus) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

References

challenges in scaling up Ustiloxin production for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up ustiloxin production for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are ustiloxins and why are they important for research?

A1: Ustiloxins are a group of cyclopeptide mycotoxins with potent biological activities.[1][2] They are primarily produced by the fungus Villosiclava virens, the causative agent of rice false smut disease.[1][2] Their significance in research, particularly in drug development, stems from their ability to inhibit microtubule assembly, making them potential anticancer agents.

Q2: Which fungal species are known to produce ustiloxins?

A2: The primary producer of ustiloxins, including the most common forms this compound A and B, is Villosiclava virens (also known by its anamorph name, Ustilaginoidea virens). The fungus Aspergillus flavus has also been identified as a producer of this compound B.[3]

Q3: What are the primary methods for obtaining ustiloxins?

A3: Historically, ustiloxins have been isolated from rice false smut balls, which are the fungal colonies that form on rice panicles. For research and potential commercial production, laboratory-scale fermentation of Villosiclava virens or other producing organisms is being explored, using either submerged (liquid) or solid-state fermentation techniques.

Q4: What are the main challenges in scaling up this compound production?

A4: The primary challenges include:

  • Low Yields: Achieving high titers of ustiloxins in laboratory fermentation conditions can be difficult.

  • Slow Fungal Growth: Villosiclava virens is a slow-growing fungus, which can prolong fermentation times.[4]

  • Complex Purification: Isolating pure ustiloxins from either rice false smut balls or fermentation broths requires multi-step purification processes.

  • Biosynthesis Regulation: The expression of the this compound biosynthetic gene cluster is tightly regulated and can be influenced by various environmental and nutritional factors.

  • Heterologous Expression Difficulties: The enzymatic machinery for this compound biosynthesis is complex and may not be compatible between different fungal species, posing a challenge for producing ustiloxins in a more easily cultivable host.[3]

Troubleshooting Guides

Low or No this compound Production
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Carbon Source: Experiment with different carbon sources such as glucose, sucrose, or starch. The type and concentration of the carbon source can significantly impact secondary metabolite production. 2. Nitrogen Source: Test various nitrogen sources, including peptone, yeast extract, ammonium (B1175870) sulfate, and ammonium nitrate, to find the optimal source and concentration for this compound biosynthesis.[4] 3. Trace Elements: Ensure the medium is supplemented with essential trace elements and minerals that may be cofactors for biosynthetic enzymes.
Inappropriate Culture Conditions 1. pH: Monitor and control the pH of the culture medium. The optimal pH for secondary metabolite production in many fungi is often in the slightly acidic to neutral range. 2. Temperature: Determine the optimal temperature for both fungal growth and this compound production, as these may differ. A common starting point for many fungi is 25-28°C. 3. Aeration and Agitation: In submerged fermentation, optimize the shaking speed or agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.
Fungal Strain Issues 1. Strain Viability: Confirm the identity and viability of your fungal strain. It is advisable to use a freshly revived culture from a cryopreserved stock. 2. Strain Improvement: Consider strain improvement techniques, such as mutagenesis and screening, to select for higher-producing mutants.
Genetic Regulation 1. Gene Expression: If working with a genetically modified strain, verify the expression of the this compound biosynthetic genes. Overexpression of key regulatory genes, such as the transcription factor ustR in Aspergillus flavus, has been shown to increase this compound B production.[5]
Inconsistent this compound Yields
Potential Cause Troubleshooting Steps
Variability in Inoculum 1. Standardize Inoculum Preparation: Implement a standardized protocol for inoculum preparation to ensure a consistent concentration of spores or mycelial biomass for each fermentation batch.
Inconsistent Media Preparation 1. Precise Measurements: Ensure all components of the culture medium are weighed and dissolved accurately. 2. Sterilization: Use consistent sterilization procedures, as excessive heat can degrade media components.
Fluctuations in Fermentation Conditions 1. Monitor and Control: Utilize bioreactors with automated monitoring and control of key parameters such as pH, temperature, and dissolved oxygen to maintain consistency between batches.
Difficulties in this compound Extraction and Purification
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Solvent Selection: Ustiloxins are water-soluble.[6] For extraction from fungal biomass, ensure efficient cell lysis using methods like sonication or grinding in liquid nitrogen. For extraction from aqueous solutions, solid-phase extraction (SPE) with appropriate resins is effective. 2. pH Adjustment: The pH of the extraction solvent can influence the recovery of ustiloxins. An optimal pH of 4 has been reported for adsorption onto certain macroporous resins.[7]
This compound Degradation 1. Temperature and Light Sensitivity: Perform extraction and purification steps at low temperatures and protect the samples from light to minimize degradation.[8] 2. pH Stability: Avoid extreme pH conditions during extraction and purification.
Poor Purity 1. Multi-Step Purification: A single purification step is often insufficient. Combine techniques like macroporous resin chromatography followed by high-performance liquid chromatography (HPLC) for higher purity.[7] 2. Resin Selection: Screen different types of macroporous resins to find one with the best adsorption and desorption characteristics for ustiloxins. Resins like SP207 and SP700 have been shown to be effective.[7]

Data Presentation

Table 1: Comparison of Fermentation Methods for Fungal Secondary Metabolite Production

Parameter Submerged Fermentation (SmF) Solid-State Fermentation (SSF)
Process Control Easier to control pH, temperature, and aeration.More challenging to control temperature and moisture gradients.
Water and Energy Consumption Higher water and energy usage for media preparation, sterilization, and agitation.Lower water and energy consumption.
Downstream Processing Product is in a liquid phase, which can simplify initial recovery but may be dilute.Requires an additional extraction step to recover the product from the solid substrate.
Suitability for Fungi Suitable for many filamentous fungi, but shear stress can be an issue.Mimics the natural habitat of many filamentous fungi and can lead to higher yields of certain secondary metabolites.

Table 2: Optimized Conditions for this compound A and B Purification using Macroporous Resins

Parameter Resin SP207 Resin SP700
Adsorption pH 44
Adsorption Flow Rate 2 BV/h2 BV/h
Desorption Eluent 40:60 (v/v) ethanol (B145695):water30:70 (v/v) ethanol:water
Desorption pH 44
Desorption Flow Rate 3 BV/h2 BV/h
Purity Increase (this compound A) 23.06-fold14.75-fold
Purity Increase (this compound B) 19.78-fold15.33-fold
Recovery (this compound A) 96.67%93.65%
Recovery (this compound B) 81.25%88.64%
Data sourced from Shan et al. (2013)[7]
BV = Bed Volume

Experimental Protocols

Protocol 1: Extraction and Purification of Ustiloxins A and B from Rice False Smut Balls

This protocol is adapted from methodologies described for the purification of ustiloxins using macroporous resins.[7]

  • Extraction:

    • Grind dried rice false smut balls into a fine powder.

    • Extract the powder with water at a suitable solid-to-liquid ratio (e.g., 1:10 w/v) with stirring for several hours at room temperature.

    • Filter the mixture to remove solid debris and collect the aqueous extract.

  • Macroporous Resin Chromatography:

    • Adjust the pH of the aqueous extract to 4.0.

    • Load the extract onto a pre-equilibrated macroporous resin column (e.g., SP207 or SP700) at a flow rate of 2 bed volumes per hour.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound ustiloxins with an ethanol-water solution (e.g., 40% ethanol for SP207 or 30% ethanol for SP700) at a pH of 4.0 and a flow rate of 2-3 bed volumes per hour.

    • Collect the eluate containing ustiloxins.

  • Concentration and Analysis:

    • Concentrate the eluate under reduced pressure to remove the ethanol.

    • Lyophilize the concentrated aqueous solution to obtain a crude this compound powder.

    • Analyze the purity and quantify ustiloxins A and B using High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound A and B Analysis

This is a general HPLC method based on published analytical procedures.[1][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, such as formic acid, for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Quantification: Create a calibration curve using purified this compound A and B standards to determine the concentration in the samples based on peak area. The limit of detection (LOD) and limit of quantification (LOQ) should be determined for the specific instrument and conditions.

Visualizations

ustiloxin_biosynthesis_pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Peptide Precursor Peptide (UstA) Cyclization Macrocyclization (UstF) Precursor_Peptide->Cyclization Processing Side_Chain_Modification Side-Chain Modifications (UstC, UstD, etc.) Cyclization->Side_Chain_Modification Mature_this compound Mature this compound Side_Chain_Modification->Mature_this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

experimental_workflow_troubleshooting Start Low this compound Yield Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Start->Media_Optimization Culture_Conditions Culture Condition Optimization (Temperature, Aeration) Start->Culture_Conditions Strain_Improvement Strain Improvement (Selection, Genetic Engineering) Start->Strain_Improvement Analysis Analyze Yield Media_Optimization->Analysis Culture_Conditions->Analysis Strain_Improvement->Analysis Extraction_Purification Extraction & Purification Optimization Extraction_Purification->Analysis Analysis->Extraction_Purification If yield is still low End Improved Yield Analysis->End If yield is satisfactory

Caption: Logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

Unveiling the Molecular Architecture of Ustiloxin Analogues: A Comparative Guide to NMR Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cyclic peptide mycotoxins, this guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of Ustiloxin analogues. Ustiloxins, produced by the fungus Villosiclava virens, are potent antimitotic agents with a complex cyclic structure, making NMR an indispensable tool for their unambiguous identification and characterization.

This guide presents a compilation of ¹H and ¹³C NMR chemical shift data for several key this compound analogues, outlines a detailed experimental protocol for their analysis, and provides a visual workflow to aid in the structural elucidation process. The objective is to offer a practical resource for the confirmation of known Ustiloxins and the identification of novel analogues.

Comparative NMR Data of this compound Analogues

The structural variations among this compound analogues, primarily in the amino acid residues and the side chain attached to the aromatic ring, give rise to distinct NMR spectral fingerprints. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Ustiloxins A, B, D, F, and G. All data was acquired in D₂O, and chemical shifts (δ) are reported in parts per million (ppm).

Position This compound A This compound B This compound D This compound F This compound G
¹³C NMR (δ, ppm)
286.987.086.887.086.8
359.359.659.259.559.2
5170.7171.8170.8171.7170.7
659.849.459.749.359.7
8166.0165.6165.8165.6165.7
966.466.166.266.166.2
1073.773.373.573.373.5
11127.7127.8127.7127.8127.7
12136.1136.5136.2136.4136.1
13113.7113.7113.6113.7113.6
14151.9152.0151.8152.0151.8
15145.7145.6145.6145.6145.6
16123.9123.9123.8123.9123.8
17170.0169.8170.0169.8170.0
1943.543.543.643.543.6
20176.0176.2175.9176.1175.9
2120.921.620.821.620.8
2231.830.931.930.931.9
237.57.77.57.77.5
2428.415.228.415.228.4
2517.7-18.0-18.0
2618.0-17.6-17.6
NCH₃32.031.731.731.731.7
2'64.564.5--60.1
3'63.563.5--55.4
4'36.436.4---
5'52.552.4---
6'174.1174.1---
¹H NMR (δ, ppm)
34.84 (s)4.71 (s)4.82 (s)4.71 (s)4.82 (s)
64.14 (d, 10.2)4.46 (q, 7.0)4.12 (d, 6.8)4.46 (q, 7.0)4.12 (d, 6.8)
94.28 (d, 10.0)4.21 (d, 10.0)4.25 (d, 10.0)4.21 (d, 10.0)4.25 (d, 10.0)
104.92 (d, 10.0)4.98 (d, 10.0)4.90 (d, 10.0)4.98 (d, 10.0)4.90 (d, 10.0)
137.60 (s)7.57 (s)7.58 (s)7.57 (s)7.58 (s)
167.08 (s)7.39 (s)7.07 (s)7.39 (s)7.07 (s)
193.77 (s)3.81 (d, 17.0), 3.75 (d, 17.0)3.75 (s)3.81 (d, 17.0), 3.75 (d, 17.0)3.75 (s)
211.76 (s)1.73 (s)1.74 (s)1.73 (s)1.74 (s)
222.17-2.25 (m), 1.68-1.73 (m)2.15-2.23 (m)2.15-2.25 (m), 1.65-1.75 (m)2.15-2.23 (m)2.15-2.25 (m), 1.65-1.75 (m)
231.09 (t, 7.2)1.08 (t, 7.5)1.07 (t, 7.4)1.08 (t, 7.5)1.07 (t, 7.4)
241.86-1.92 (m)1.25 (d, 7.0)1.88 (m)1.25 (d, 7.0)1.88 (m)
250.78 (d, 7.0)-0.77 (d, 6.8)-0.77 (d, 6.8)
260.88 (d, 7.0)-0.87 (d, 6.8)-0.87 (d, 6.8)
NCH₃2.77 (s)2.78 (s)2.76 (s)2.78 (s)2.76 (s)
2'3.33 (dd, 13.2, 9.6), 3.04 (dd, 13.2, 2.8)3.37 (dd, 13.4, 10.0), 3.03 (dd, 13.4, 2.8)--3.90 (m)
3'4.35-4.40 (m)4.33-4.38 (m)--4.30 (m)
4'2.17-2.25 (m), 2.12 (ddd, 14.2, 7.6, 2.8)2.17-2.25 (m)---
5'3.99 (dd, 7.6, 4.0)3.97 (dd, 8.0, 4.0)---

Note: Some data for Ustiloxins D and F were not available in the reviewed literature. The numbering of atoms is based on published structures.

Key Differentiating Features in NMR Spectra

The primary structural differences between the this compound analogues are reflected in their NMR spectra:

  • This compound A vs. This compound B: The most significant difference lies in the amino acid at position 6. This compound A contains a valine residue, characterized by the presence of two methyl doublets (C25 and C26) in the ¹H NMR spectrum and their corresponding carbons in the ¹³C NMR spectrum. In contrast, this compound B has an alanine (B10760859) at this position, showing a single methyl doublet. This results in a noticeable upfield shift for C6 in this compound B (~49.4 ppm) compared to this compound A (~59.8 ppm).

  • Ustiloxins D and F: These analogues lack the sulfoxide-containing side chain present in Ustiloxins A, B, and G. This absence would lead to the disappearance of signals corresponding to the side chain (C2' to C6') in both ¹H and ¹³C NMR spectra.

  • This compound G: This analogue is characterized by a different amino acid at position 6, which is reflected in the chemical shifts of the corresponding protons and carbons.[1]

Experimental Protocols for NMR Analysis

The following is a generalized protocol for the structural confirmation of this compound analogues using NMR spectroscopy, based on methodologies reported in the literature.[2][3]

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified this compound analogue in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Add a small amount of a suitable internal standard for chemical shift referencing (e.g., TSP or a known solvent residual peak).

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2][3]

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton chemical shifts, coupling constants, and integration.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D Homonuclear Correlation Spectroscopy (COSY): This experiment is crucial for establishing proton-proton coupling networks within the individual amino acid residues and the side chain. It helps to trace the connectivity of neighboring protons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is a key experiment for determining the overall structure and connectivity of the molecule. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which are essential for connecting the different structural fragments, such as linking amino acid residues and attaching the side chain to the macrocycle.

3. Data Analysis and Structure Elucidation:

  • Process and analyze the 1D and 2D NMR spectra using appropriate software.

  • Assign the ¹H and ¹³C chemical shifts for all atoms in the molecule by integrating the information from all acquired spectra.

  • Use the key correlations observed in the COSY and HMBC spectra to piece together the molecular structure. For example, HMBC correlations from the α-protons of the amino acids to the carbonyl carbons of the preceding residues are used to determine the amino acid sequence. Correlations from the aromatic protons to other parts of the molecule help to establish the connectivity of the modified tyrosine residue.

  • Compare the obtained NMR data with published data for known this compound analogues to confirm the structure. For novel analogues, the detailed analysis of 2D NMR data is paramount for de novo structure elucidation.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of a this compound analogue using NMR spectroscopy.

G Workflow for this compound Analogue Structure Confirmation by NMR cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Structure Elucidation A Isolation & Purification of this compound Analogue B Sample Preparation (in D2O) A->B C 1D NMR (1H, 13C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Spectral Processing & Peak Picking D->E F Assignment of 1H & 13C Chemical Shifts E->F G Analysis of 2D Correlations (COSY, HMBC) F->G H Fragment Assembly & Connectivity Mapping G->H I Comparison with Known Analogues H->I J Structure Confirmation / Elucidation I->J

Caption: General workflow for confirming the structure of this compound analogues.

This comprehensive approach, combining 1D and 2D NMR techniques, provides the necessary data to confidently determine the complex cyclic structure of this compound analogues, facilitating further research into their biosynthesis, biological activity, and potential applications.

References

A Comparative Guide to the Bioactivity of Ustiloxins A, B, and G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivities of Ustiloxin A, B, and G, a group of cyclopeptide mycotoxins known for their potent antimitotic properties.[1][2] Isolated from the rice false smut fungus Ustilaginoidea virens, these compounds are of significant interest as potential antitumor agents.[3][4][5] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis.[1][6] This document synthesizes experimental data to compare their cytotoxic potency and provides detailed protocols for the key assays used in their evaluation.

Mechanism of Action: Tubulin Polymerization Inhibition

Ustiloxins exert their cytotoxic effects by interfering with microtubule dynamics.[2] They bind to tubulin, the protein subunit of microtubules, and inhibit its assembly.[6] This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] Consequently, the cell cycle is arrested, typically at the G2/M phase, which triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8] this compound A's interaction with tubulin is similar to that of other antimitotic agents like phomopsin A and dolastatin 10, and it has been shown to inhibit the formation of a specific intra-chain cross-link in β-tubulin.[9]

G cluster_this compound This compound (A, B, or G) cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome This compound This compound Tubulin α,β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: this compound's mechanism of action leading from tubulin inhibition to apoptosis.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activities of this compound A, B, and G have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data indicates that this compound B generally exhibits the most potent cytotoxic activity, while this compound G is the least potent of the three.[3]

CompoundCell LineCell TypeIC₅₀ (µM)Reference
This compound A BGC-823Human Gastric Carcinoma2.66[3]
A549Human Lung Carcinoma3.12[3]
HCT-8Human Ileocecal Adenocarcinoma2.81[7]
PANC-1Human Pancreatic Cancer3.59[7]
HGC-27Human Gastric Cancer3.62[7]
HepG2Human Liver Hepatocellular Carcinoma11.94[7]
PC9Human Lung Adenocarcinoma1.85[7]
This compound B BGC-823Human Gastric Carcinoma1.03[3]
HCT116Human Colorectal Carcinoma7.2[3]
NCI-H1650Human Lung Adenocarcinoma21.6[3]
HepG2Human Liver Hepatocellular Carcinoma13.0[3]
This compound G A549Human Lung Carcinoma36.5[3]
A375Human Malignant Melanoma22.5[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the bioactivity of ustiloxins.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[10][12] The intensity of the resulting purple color is directly proportional to the number of living, metabolically active cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells adhere (for adherent cells) or for a set period (for suspension cells).[13]

  • Compound Treatment: Prepare serial dilutions of this compound A, B, and G in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10][14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[10][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, SDS-HCl solution) to each well to dissolve the purple formazan crystals.[11][13] Mix thoroughly by gentle shaking or pipetting.[12]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[10][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

This in vitro assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. As tubulin polymerizes, the solution becomes more turbid, leading to an increase in light scattering that can be measured spectrophotometrically at 340 nm.[15][16]

Protocol:

  • Reagent Preparation: Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice.[17] Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution (e.g., 100 mM).[18][19]

  • Reaction Setup: On ice, prepare the reaction mixture. For a typical reaction, this includes tubulin (e.g., 3 mg/mL), general tubulin buffer, glycerol (B35011) (e.g., 10%), and the test compound (this compound A, B, or G) at various concentrations.[15][19] Include a positive control (e.g., paclitaxel (B517696) for enhancers, nocodazole (B1683961) for inhibitors) and a negative control (vehicle).[19]

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) 96-well, UV-transparent microplate.[15] Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a temperature-controlled spectrophotometer set to 37°C.[15][18]

  • Data Acquisition: Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60-90 minutes.[15][17]

  • Data Analysis: Plot absorbance (OD at 340 nm) versus time to generate polymerization curves. Inhibitors like ustiloxins will decrease the rate and maximum extent of polymerization in a dose-dependent manner. Calculate the Vmax (maximum rate of polymerization) and the final plateau absorbance. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[21] Propidium Iodide (PI), a fluorescent DNA intercalator, cannot enter live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21][22]

Protocol:

  • Cell Preparation: Culture and treat cells with this compound A, B, or G for the desired time. Harvest both adherent and floating cells.[20]

  • Washing: Wash the cells (1-5 x 10⁵) once with cold 1X PBS and then once with 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[22][23]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of PI solution (e.g., 1 mg/mL).[20][22]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[22]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[22]

  • Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[22]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

General Experimental Workflow

The evaluation of a novel compound's bioactivity follows a structured workflow, from initial cell-based screening to more detailed mechanistic studies.

G node1 Cell Culture (Select appropriate cell lines) node2 Compound Treatment (Dose-response and time-course) node1->node2 node3 Primary Screening: Cell Viability Assay (MTT) node2->node3 node4 Secondary Assays: Apoptosis Assay (Annexin V/PI) node2->node4 node5 Mechanistic Study: Tubulin Polymerization Assay node2->node5 node6 Data Acquisition (Spectrophotometer / Flow Cytometer) node3->node6 node4->node6 node5->node6 node7 Data Analysis (Calculate IC50, % Apoptosis, etc.) node6->node7 node8 Comparative Evaluation & Conclusion node7->node8

Caption: A typical workflow for evaluating the bioactivity of this compound compounds.

References

Unraveling the Structure-Activity Relationship of Synthetic Ustiloxin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of synthetic ustiloxin analogues reveals critical structural determinants for their potent anti-tubulin activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of novel anticancer agents.

Ustiloxins, a class of cyclic peptide mycotoxins, are potent inhibitors of tubulin polymerization, making them attractive scaffolds for the development of new anticancer drugs.[1][2] Extensive research into their synthesis has enabled the creation of a variety of derivatives, shedding light on the crucial structural features governing their biological activity. This guide compares the performance of key synthetic this compound derivatives, providing a clear summary of structure-activity relationship (SAR) data and the experimental methods used to derive them.

Comparative Biological Activity of this compound Derivatives

The anti-tubulin activity of synthetic this compound derivatives is primarily assessed through tubulin polymerization inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for various synthetic this compound D and F analogues, highlighting the impact of specific structural modifications.

Compound Modification IC50 (µM) for Tubulin Polymerization Inhibition Reference
This compound D-2.5[1]
This compound F-15[3]
O-Me-ustiloxin DMethylation of the phenolic hydroxyl group> 50 (inactive)[3][4]
6-Ile-ustiloxinReplacement of Valine with Isoleucine- (activity mentioned as altered)[3]
N,N-dimethylamino this compound DN,N-dimethylation of the amino group> 50 (inactive)[4]
20-hydroxymethylated this compound DHydroxymethylation at C-20Decreased activity compared to this compound D[4]
2,2-dimethyl-ustiloxin DGem-dimethyl substitution at C-2Retained some activity[1]
ent-ustiloxin DEnantiomer of this compound D> 40 (inactive)[1]
7-N-Gly-ustiloxin DMacrocycle size increase (Glycine insertion)> 40 (inactive)[1]
(2S)-epi-Ustiloxin DEpimerization at the bridgehead ether> 40 (very slight inhibition)[1]

Key Insights from SAR Studies

The data reveals several critical structural requirements for the anti-tubulin activity of ustiloxins:

  • Phenolic Hydroxyl Group: A free hydroxyl group ortho to the ether linkage is essential for activity. Methylation of this group in O-Me-ustiloxin D leads to a complete loss of inhibitory function.[3]

  • Amino Acid at the Val/Ala Site: Variations at this position can significantly alter biological activity, suggesting its importance in the interaction with tubulin.[3]

  • Macrocyclic Core: The natural macrocycle size appears to be optimal, as increasing the ring size, as seen in 7-N-Gly-ustiloxin D, results in inactivity.[1]

  • Stereochemistry: The natural stereochemistry is crucial for activity. The enantiomer of this compound D (ent-ustiloxin D) and the epimer at the bridgehead ether ((2S)-epi-Ustiloxin D) are largely inactive.[1]

  • Free Amino Group: The primary amino group is important, as its N,N-dimethylation leads to a loss of activity.[4]

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the logical connections in the SAR of this compound derivatives and the typical experimental process, the following diagrams are provided.

SAR_this compound cluster_core This compound Core Structure cluster_modifications Structural Modifications cluster_activity Impact on Activity Core 13-Membered Macrocycle with Tertiary Aryl-Ether Bridge Phenolic_OH Phenolic -OH (ortho to ether) Core->Phenolic_OH Modification Site Val_Ala_Site Val/Ala Residue Core->Val_Ala_Site Modification Site Macrocycle_Size Macrocycle Size Core->Macrocycle_Size Modification Site Stereochemistry Stereochemistry Core->Stereochemistry Modification Site Essential Essential for Activity Phenolic_OH->Essential Modulates Modulates Activity Val_Ala_Site->Modulates Optimal Optimal for Activity Macrocycle_Size->Optimal Crucial Crucial for Activity Stereochemistry->Crucial

Caption: Logical relationship of this compound SAR.

Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Prepare Porcine Brain Tubulin Solution Start->Prepare_Tubulin Add_Compound Add this compound Derivative (or DMSO control) Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C to Initiate Polymerization Add_Compound->Incubate_37C Monitor_Absorbance Monitor Absorbance at 340 nm over Time Incubate_37C->Monitor_Absorbance Calculate_IC50 Calculate IC50 Values from Dose-Response Curves Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for tubulin polymerization assay.

Experimental Protocols

A detailed understanding of the experimental methods is crucial for interpreting the SAR data. The following is a representative protocol for the tubulin polymerization inhibition assay.

Tubulin Polymerization Inhibition Assay

  • Preparation of Tubulin: Purified porcine brain tubulin is suspended in a suitable buffer (e.g., PIPES buffer) containing GTP. The protein concentration is adjusted to a final concentration of approximately 1.0 mg/mL.

  • Compound Preparation: Synthetic this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay. A DMSO-only control is also prepared.

  • Assay Procedure:

    • The tubulin solution is pre-warmed to 37°C.

    • The this compound derivative or DMSO control is added to the tubulin solution.

    • The mixture is immediately transferred to a temperature-controlled spectrophotometer.

  • Data Acquisition: The absorbance at 340 nm is monitored every 30 seconds for a defined period (e.g., 30 minutes) at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of the SAR of synthetic this compound derivatives, offering valuable insights for researchers and drug development professionals. The presented data and protocols serve as a practical resource for the design and evaluation of new, potent anti-tubulin agents for cancer therapy.

References

A Comparative Guide to the Tubulin-Binding Mechanisms of Ustiloxin D and Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the tubulin-binding mechanisms of Ustiloxin D and colchicine (B1669291). While both are potent inhibitors of microtubule polymerization, they achieve this through distinct interactions with different binding sites on the αβ-tubulin heterodimer. This analysis is supported by experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their structure-function relationships.

Introduction: Two Potent Inhibitors, Two Distinct Mechanisms

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. Their critical role makes them a prime target for anticancer drug development. Both this compound D, a cyclic peptide mycotoxin, and colchicine, a natural alkaloid, are potent antimitotic agents that function by disrupting microtubule dynamics. However, a fundamental distinction lies in their binding sites on tubulin. This compound D binds to the Vinca domain, located at the interface between two tubulin heterodimers, while colchicine binds to a distinct site within the β-tubulin subunit, at the intradimer interface with α-tubulin.[1][2] This guide will dissect and compare their binding mechanisms, the resulting conformational changes in tubulin, and their overall impact on microtubule polymerization.

Quantitative Comparison of Tubulin Interaction

The following tables summarize the key quantitative parameters describing the interaction of this compound D and colchicine with tubulin. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values. Therefore, this data should be used for a comparative understanding of their relative potencies.

Table 1: Binding Affinity for Tubulin

CompoundBinding SiteDissociation Constant (Kd)Experimental Method
This compound DVinca Domain~1.8 µMInhibition of GTPase activity
ColchicineColchicine-binding site0.13 µM - 1.4 µMScintillation Proximity Assay, Fluorescence Competition Assay

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 Value
This compound DTurbidity-based assay2.5 µM - 6.6 µM
ColchicineTurbidity-based assay1.2 µM - 10.6 µM

Molecular Mechanisms of Tubulin Binding

The distinct binding sites of this compound D and colchicine dictate their different mechanisms of action, leading to the common outcome of microtubule destabilization.

This compound D: Targeting the Inter-dimer Interface (Vinca Domain)

This compound D, like other Vinca-domain ligands, binds at the interface between two αβ-tubulin heterodimers when they associate in a head-to-tail fashion to form a protofilament.[2] This interaction wedges the two dimers apart, inducing a curved conformation that is incompatible with the straight lattice of a microtubule.

  • Structural Insights: X-ray crystallography of the this compound D-tubulin complex reveals that the cyclic peptide inserts into a pocket formed by residues from both the α- and β-tubulin subunits of adjacent dimers.[2][3] This binding event physically prevents the necessary conformational straightening required for microtubule elongation.

Colchicine: Targeting the Intra-dimer Interface

Colchicine binds to a specific pocket within the β-tubulin subunit, at the interface with the α-tubulin of the same heterodimer.[1][4] The binding of colchicine induces a conformational change in the tubulin dimer, causing it to adopt a curved structure.[4]

  • Structural Insights: The crystal structure of the tubulin-colchicine complex shows that the trimethoxyphenyl ring of colchicine is buried in a hydrophobic pocket in β-tubulin.[1] This binding event prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice.[4] The presence of a single colchicine-bound tubulin dimer at the end of a microtubule is sufficient to poison its further growth.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct binding sites and the resulting conformational changes induced by this compound D and colchicine.

cluster_tubulin Tubulin Heterodimer cluster_agents Binding Agents cluster_sites Binding Sites cluster_effects Conformational Effects alpha α-Tubulin beta β-Tubulin This compound This compound D vinca_site Vinca Domain (Inter-dimer) This compound->vinca_site curved_dimer Induces Curvature This compound->curved_dimer colchicine Colchicine colchicine_site Colchicine Site (Intra-dimer) colchicine->colchicine_site colchicine->curved_dimer vinca_site->alpha α/β interface colchicine_site->beta β-subunit inhibit_poly Inhibits Polymerization curved_dimer->inhibit_poly

Caption: Binding sites of this compound D and Colchicine on Tubulin.

cluster_this compound This compound D Pathway cluster_colchicine Colchicine Pathway UstiloxinD This compound D VincaDomain Binds to Vinca Domain (Inter-dimer interface) UstiloxinD->VincaDomain ConformationalChangeU Induces Curved Conformation of Protofilament VincaDomain->ConformationalChangeU PolymerizationInhibitionU Inhibits Microtubule Elongation ConformationalChangeU->PolymerizationInhibitionU MicrotubuleDestabilizationU Microtubule Destabilization PolymerizationInhibitionU->MicrotubuleDestabilizationU Colchicine Colchicine ColchicineSite Binds to Colchicine Site (Intra-dimer β-subunit) Colchicine->ColchicineSite ConformationalChangeC Induces Curved Conformation of Tubulin Dimer ColchicineSite->ConformationalChangeC PolymerizationInhibitionC Prevents Incorporation into Microtubule ConformationalChangeC->PolymerizationInhibitionC MicrotubuleDestabilizationC Microtubule Destabilization PolymerizationInhibitionC->MicrotubuleDestabilizationC

Caption: Signaling pathways for this compound D and Colchicine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the tubulin-binding and polymerization-inhibiting properties of compounds like this compound D and colchicine.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.

  • Principle: The polymerization of tubulin into microtubules increases the scattering of light, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure, e.g., from porcine brain)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (1 mM final concentration)

    • Test compound (this compound D or colchicine) dissolved in a suitable solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in General Tubulin Buffer.

    • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

    • Initiate polymerization by adding GTP and warming the samples to 37°C in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

    • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by testing a range of compound concentrations.[5]

Competitive Colchicine Binding Assay (Fluorescence-based)

This assay determines if a test compound binds to the colchicine site by measuring its ability to displace fluorescently-labeled colchicine.

  • Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that also binds to the colchicine site will compete with colchicine, leading to a decrease in fluorescence.[5]

  • Materials:

    • Purified tubulin protein

    • Colchicine solution

    • Test compound

    • General Tubulin Buffer

    • Spectrofluorometer

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence intensity (excitation ~350 nm, emission ~435 nm).

    • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.[5]

cluster_workflow Experimental Workflow: Tubulin Polymerization Assay start Start prepare Prepare Tubulin and Reagents on Ice start->prepare add_compound Add Test Compound (this compound D/Colchicine) prepare->add_compound initiate_poly Initiate Polymerization (Add GTP, 37°C) add_compound->initiate_poly measure_abs Measure Absorbance at 340 nm over Time initiate_poly->measure_abs analyze Analyze Data (Plot Curves, Calculate IC50) measure_abs->analyze end End analyze->end

Caption: Workflow for a tubulin polymerization assay.

Conclusion

This compound D and colchicine, despite both being potent inhibitors of microtubule polymerization, operate through fundamentally different mechanisms defined by their distinct binding sites on the tubulin dimer. This compound D targets the inter-dimer interface at the Vinca domain, physically preventing the association of tubulin dimers into a straight protofilament. In contrast, colchicine binds to a site within the β-tubulin subunit, inducing a conformational change that renders the entire dimer incorporation-incompetent.

This comparative guide highlights the importance of understanding the precise molecular interactions of tubulin-binding agents. Such knowledge is critical for the rational design of novel, more effective, and potentially more specific anticancer therapeutics that target the dynamic instability of microtubules. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer drug discovery and molecular pharmacology.

References

cross-validation of Ustiloxin quantification methods (HPLC vs. ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ustiloxin Quantification: HPLC vs. ELISA

For researchers, scientists, and professionals in drug development, the accurate quantification of ustiloxins—a class of cyclopeptide mycotoxins—is critical for food safety, toxicological studies, and agricultural research. The two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

While both techniques can be used effectively, they differ significantly in terms of specificity, throughput, cost, and the resources required.[1][2] Generally, HPLC is considered a robust confirmatory method, offering high precision and the ability to separate different mycotoxin analogues, whereas ELISA serves as a rapid, high-throughput screening tool.[1][2][3]

Quantitative Performance Comparison

The performance of HPLC and ELISA for this compound quantification is summarized below. Data has been compiled from multiple studies to provide a comprehensive overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation based on polarity, followed by UV or MS detection.Immunoassay based on specific antigen-antibody recognition.
Limit of Detection (LOD) ~0.03 µg (injected)[4]; 2.5 mg/kg (in sample)[5]0.6 ng/mL[6][7]; 30 ng/g (in rice grains)[6][7]
Limit of Quantification (LOQ) ~0.12 µg (injected)[4]125 ng/g (in rice grains); 50 µg/g (in rice false smut balls)[6][7]
Recovery (%) 89% - 96%[5]91.3% - 105.1% (in rice false smut balls); 92.6% - 103.5% (in rice grains)[6][7]
Precision (RSD %) < 1.82% (Intra-day & Inter-day)[8]Typically higher RSD than HPLC, varies by kit and matrix[9]
Linearity (R) > 0.999[4][10]Typically > 0.99 (within calibration range)[9]
Analysis Time per Sample ~20-30 minutes[4][10]~2-4 hours for a 96-well plate (allowing multiple samples)
Specificity High; can distinguish between this compound A and B and other analogues.[3][10]Dependent on antibody; may have cross-reactivity (e.g., 13.9% with this compound A for a this compound B antibody).[6][7]
Throughput Low to medium; sequential analysis.High; suitable for analyzing many samples simultaneously.[6]
Cost High initial equipment cost; requires skilled operators and expensive solvents.[6]Lower equipment cost; commercially available kits are cost-effective for large batches.[3][6]
Matrix Effects Can be minimized with appropriate sample cleanup.More susceptible to matrix interference, which can lead to false results.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for both HPLC and ELISA based on established methods.

HPLC-UV Method for this compound A and B Quantification

This protocol is based on methods developed for analyzing ustiloxins in rice false smut balls.[10]

  • Sample Preparation (Extraction):

    • Weigh 200 mg of powdered sample (e.g., rice false smut balls).

    • Extract the sample with deionized water (3 x 6 mL) in an ultrasonic bath at room temperature. Each extraction cycle should last for 4 hours.

    • Combine the water extracts and concentrate them to dryness under a vacuum at 60°C using a rotary evaporator.

    • Dissolve the dried residue in 5 mL of a methanol-water solution (15:85, v/v).

    • Filter the final solution through a 0.22 µm filter before injection into the HPLC system.[10]

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a photodiode array (PDA) detector, autosampler, and system controller (e.g., Shimadzu Prominence LC-20A).[4][10]

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection, with wavelength monitoring appropriate for ustiloxins (e.g., 220 nm).[11]

    • Injection Volume: 5-10 µL.[11]

    • Total Run Time: Approximately 20 minutes.[10]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of purified this compound A and B standards (e.g., over a range of 0.5–6.0 µg).

    • Identify and quantify ustiloxins in samples by comparing their retention times and UV absorption spectra to the standards.

    • The concentration is calculated based on the peak area and the linear regression equation derived from the standard curve.[10]

Indirect Competitive ELISA (icELISA) for this compound B Quantification

This protocol is adapted from a method using a specific monoclonal antibody for this compound B.[6][7]

  • Reagent Preparation:

    • Coating: Dilute the this compound B-ovalbumin (OVA) conjugate in a coating buffer (e.g., carbonate buffer).

    • Antibody: Dilute the primary monoclonal antibody (e.g., 1B5A10) in a suitable buffer (e.g., PBS with Tween-20 and bovine serum albumin).

    • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG) in a buffer.

    • Substrate: Prepare the appropriate substrate solution (e.g., TMB for HRP).

    • Stopping Solution: Prepare a stop solution (e.g., 2 M H₂SO₄).

  • Sample Preparation:

    • Extract ustiloxins from the sample matrix using an appropriate solvent (e.g., 70% methanol).[9]

    • Dilute the sample extract in the assay buffer to fall within the calibration range of the ELISA kit (2.5 to 107.4 ng/mL).[6][7]

  • ELISA Procedure:

    • Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate and incubate overnight at 4°C.

    • Washing: Wash the plate three times with a wash buffer (e.g., PBST).

    • Blocking: Add a blocking buffer to each well and incubate to prevent non-specific binding. Wash again.

    • Competition: Add 50 µL of the standard solution or sample extract and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at room temperature. This is the competitive step where free this compound in the sample competes with the coated antigen for antibody binding.

    • Washing: Wash the plate as before.

    • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 30 minutes.[12]

    • Washing: Wash the plate a final time.

    • Substrate Reaction: Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops (e.g., 15-30 minutes).[12]

    • Stopping: Add 50-100 µL of the stopping solution to each well.

    • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification:

    • The concentration of this compound B is inversely proportional to the color signal.

    • Construct a standard curve by plotting the absorbance against the logarithm of the standard concentrations.

    • Calculate the this compound B concentration in the samples from this curve.

Methodology Workflows

The following diagrams illustrate the generalized experimental workflows for quantifying ustiloxins using HPLC and ELISA.

G cluster_0 HPLC Workflow cluster_1 ELISA Workflow hplc_start Sample Weighing hplc_extract Ultrasonic Extraction (3x with Water) hplc_start->hplc_extract hplc_concentrate Rotary Evaporation (to Dryness) hplc_extract->hplc_concentrate hplc_dissolve Dissolution (Methanol/Water) hplc_concentrate->hplc_dissolve hplc_filter Filtration (0.22 µm) hplc_dissolve->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantification (vs. Standards) hplc_detect->hplc_quant elisa_start Plate Coating (Antigen) elisa_block Blocking elisa_start->elisa_block elisa_sample Sample/Standard Addition elisa_block->elisa_sample elisa_ab1 Primary Antibody Addition (Competition) elisa_sample->elisa_ab1 elisa_ab2 Enzyme-Conjugated Secondary Antibody elisa_ab1->elisa_ab2 elisa_sub Substrate Addition elisa_ab2->elisa_sub elisa_stop Stop Reaction elisa_sub->elisa_stop elisa_read Absorbance Reading elisa_stop->elisa_read elisa_quant Quantification (vs. Standard Curve) elisa_read->elisa_quant

Caption: Comparative workflows for this compound quantification by HPLC and ELISA.

Conclusion

The choice between HPLC and ELISA for this compound quantification depends heavily on the specific research goals.

HPLC is the superior method for:

  • Confirmatory Analysis: Its high specificity and accuracy make it ideal for regulatory purposes and for confirming results from screening assays.[1]

  • Quantifying Specific Analogues: It can separate and individually quantify different forms of ustiloxins, such as A and B.[10]

  • Method Development: It is a versatile technique for complex matrices where matrix effects could compromise an immunoassay.

ELISA is the preferred method for:

  • High-Throughput Screening: Its ability to process many samples in parallel makes it highly efficient for large-scale monitoring of crops or food products.[6]

  • Rapid Results: It is significantly faster than HPLC when analyzing a large number of samples.[6]

  • Cost-Effective Analysis: When screening numerous samples, ELISA is generally more economical due to lower instrument and operational costs.[3]

References

A Comparative Guide to the Cytotoxicity of Ustiloxin A and Phomopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin A and phomopsin A are potent mycotoxins that have garnered significant interest in the scientific community for their profound cytotoxic effects. Both are cyclopeptide mycotoxins and share a common mechanism of action by targeting tubulin, a critical component of the cytoskeleton.[1] This guide provides a detailed comparison of their cytotoxic properties, supported by available experimental data, methodologies, and an exploration of their impact on cellular signaling pathways.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of this compound A against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-8Colon Cancer2.81[2]
PANC-1Pancreatic Cancer3.59[2]
HGC-27Gastric Cancer3.62[2]
BGC-823Gastric Cancer2.66[3]
A549Lung Cancer3.12[3]

Table 2: Inhibition of Tubulin Polymerization by this compound Analogs and Phomopsin A

CompoundSystemIC50 (µM)Reference
This compound APorcine brain tubulin0.7[2]
This compound BPorcine brain tubulin2.8[2]
This compound DPorcine brain tubulin6.6[2]
Phomopsin APorcine brain microtubule assembly2.4[4]

Mechanism of Action: Tubulin Polymerization Inhibition

Both this compound A and phomopsin A exert their cytotoxic effects primarily by interfering with microtubule dynamics. They are potent inhibitors of tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[1][4][5] By binding to tubulin, these toxins prevent the assembly of microtubules, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[6] Studies have shown that phomopsin A interacts with tubulin at or near the vinblastine (B1199706) binding site.[5]

Signaling Pathways

The inhibition of tubulin polymerization by this compound A and phomopsin A triggers a critical cellular surveillance mechanism known as the spindle assembly checkpoint (SAC). The SAC ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Disruption of microtubule dynamics by these toxins activates the SAC, leading to a prolonged mitotic arrest.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Cellular Response Ustiloxin_Phomopsin This compound A / Phomopsin A Tubulin α/β-Tubulin Dimers Ustiloxin_Phomopsin->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization (Dynamic Instability) Ustiloxin_Phomopsin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Disruption of Dynamics APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) Inhibition SAC->APC_C Inhibits CyclinB1 Cyclin B1 Accumulation APC_C->CyclinB1 Prevents Degradation Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) CyclinB1->Mitotic_Arrest Maintains Mitotic State Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Leads to

Caption: Signaling pathway of this compound A and Phomopsin A induced cytotoxicity.

Prolonged mitotic arrest can lead to several downstream consequences, including the accumulation of pro-apoptotic signals.[7] The sustained activation of the SAC and the inability to satisfy the checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the comparison of this compound A and phomopsin A.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds on cultured cell lines.

G start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat Treat cells with varying concentrations of this compound A or Phomopsin A incubate1->treat incubate2 Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours to allow formazan (B1609692) formation add_mtt->incubate3 solubilize Add solubilization agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze Calculate cell viability and determine IC50 values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound A or phomopsin A. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

G start Start prepare_tubulin Prepare purified tubulin solution in polymerization buffer with GTP start->prepare_tubulin add_compounds Add this compound A, Phomopsin A, positive (e.g., paclitaxel), and negative (e.g., colchicine) controls prepare_tubulin->add_compounds initiate_polymerization Initiate polymerization by incubating at 37°C add_compounds->initiate_polymerization monitor_absorbance Monitor the increase in absorbance (e.g., at 340 nm) over time initiate_polymerization->monitor_absorbance plot_data Plot absorbance vs. time to generate polymerization curves monitor_absorbance->plot_data determine_ic50 Determine the IC50 value for inhibition of polymerization plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: A solution of purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer containing GTP.

  • Compound Addition: The tubulin solution is aliquoted into a 96-well plate, and the test compounds (this compound A, phomopsin A), a positive control (e.g., paclitaxel, a microtubule stabilizer), and a negative control (e.g., colchicine, a known polymerization inhibitor) are added.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The extent of microtubule formation is monitored over time by measuring the increase in light scattering (absorbance) at 340 nm using a temperature-controlled spectrophotometer.

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curves.

Conclusion

References

Unveiling the Species-Specific Toxicity of Ustiloxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ustiloxins, a class of cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease, represent a significant concern for food safety and a point of interest for therapeutic development due to their potent antimitotic activity. Understanding the species-specific toxicity of these compounds is crucial for risk assessment and for exploring their potential as anticancer agents. This guide provides a comparative overview of the toxicity of various Ustiloxin analogs across different biological systems, supported by experimental data and detailed methodologies.

Comparative Toxicity of this compound Analogs

The toxicity of Ustiloxins varies significantly depending on the specific analog and the biological system being tested. The primary mechanism of action for their cytotoxic effects is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1][2]

Cytotoxicity in Human Cancer Cell Lines

Ustiloxins have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different this compound analogs are summarized in the table below. Notably, this compound B consistently exhibits the highest potency against several cell lines. The presence of a thionyl group in the side chain of Ustiloxins A, B, and G is associated with higher toxicity compared to analogs lacking this group, such as Ustiloxins D and F.[3]

This compound AnalogCell LineCell TypeIC50 (µM)Reference
This compound A BGC-823Human Gastric Carcinoma2.66[3][4]
A549Human Lung Carcinoma3.12[3][4]
HCT-8Human Colon Cancer2.81[5]
PANC-1Human Pancreatic Cancer3.59[5]
HGC-27Human Gastric Cancer3.62[5]
HepG2Human Liver Hepatocellular Carcinoma>10[5]
PC9Human Lung Cancer>10[5]
This compound B BGC-823Human Gastric Carcinoma1.03[3][4]
HCT116Human Colon Cancer7.2[3][4]
NCI-H1650Non-Small-Cell Lung Carcinoma21.6[3][4]
HepG2Human Liver Hepatocellular Carcinoma13.0[3][4]
This compound G A549Human Lung Carcinoma36.5[3][4]
A375Human Melanoma22.5[3][4]
Phytotoxicity in Plants

Ustiloxins also exhibit significant phytotoxicity, particularly impacting seed germination and seedling development. Studies on rice (Oryza sativa) have shown that Ustiloxins A, B, and G strongly inhibit the elongation of the radicle (embryonic root) and germ (embryonic shoot). At a concentration of 200 µg/mL, these Ustiloxins caused over 90% inhibition of radicle elongation and over 50% inhibition of germ elongation, effects comparable to the herbicide glyphosate.[6] A notable morphological effect is the induction of abnormal swelling in the roots and germs of rice seedlings.[6]

This compound AnalogPlant SpeciesEffectConcentration for Significant InhibitionReference
This compound A, B, G Rice (Oryza sativa)Inhibition of radicle and germ elongation200 µg/mL[6]
Crude Ustiloxins Rice (Oryza sativa)Inhibition of germ and radicle growth10-100 (relative concentration ratio)[7]
Toxicity in Animal Models

In vivo studies have revealed that Ustiloxins can cause significant damage to the liver and kidneys in mammals.

  • Mice: Intraperitoneal injections of a crude this compound extract in mice led to acute necrosis of hepatocytes and renal tubular cells.[5] Repeated injections of lower doses of the crude extract (3 or 6 mg/kg) or purified this compound A (400 µg/kg) for 10-12 days resulted in definite liver and kidney lesions.[5] While a specific LD50 for this compound has not been established, these findings highlight its potent organ toxicity. For context, Ustilaginoidin D, another mycotoxin from the same fungus, has a reported LD50 of 213 mg/kg in mice.[4]

  • Zebrafish: this compound A has been shown to be toxic to the early life stages of zebrafish (Danio rerio).[8] Exposure to 25 µM this compound A resulted in a 12.85% reduction in the hatching rate of embryos and a dose-dependent increase in mortality.[8] It also caused growth delays and an increased heart rate in larvae.[8]

Experimental Protocols

Cytotoxicity Assay: Methyl-Thiazolyl-Tetrazolium (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Human carcinoma cell lines are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere for 12 hours.

  • This compound Treatment: A stock solution of purified this compound (e.g., 100 µM in ultrapure water) is prepared and serially diluted to a range of working concentrations. 20 µL of each working solution is added to the respective wells and incubated for 24 hours.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in saline is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated based on the dose-response curve.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Human Cancer Cells B Seed Cells into 96-well Plate A->B D Add this compound to Cells (24h Incubation) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Fig. 1: Workflow for the MTT cytotoxicity assay.
Phytotoxicity Assay: Rice Seed Germination Inhibition

This bioassay evaluates the effect of Ustiloxins on plant development.

  • Seed Sterilization and Germination: Rice seeds are surface-sterilized (e.g., with 2% sodium hypochlorite) and rinsed with sterile water. The seeds are then germinated in sterile water at 27°C for 48-72 hours.

  • This compound Treatment: Germinated seeds are placed in petri dishes containing filter paper moistened with different concentrations of this compound solutions (e.g., 10, 50, 100 µg/mL). A control group is treated with distilled water.

  • Incubation: The petri dishes are incubated under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).

  • Measurement: After a set period (e.g., 5 days), the length of the germ and radicle of each seedling is measured.

  • Analysis: The inhibitory rates are calculated by comparing the growth in the this compound-treated groups to the control group.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Surface-sterilize Rice Seeds B Germinate Seeds in Sterile Water A->B C Place Germinated Seeds in Petri Dishes B->C D Add this compound Solutions of Varying Concentrations C->D E Incubate under Controlled Conditions D->E F Measure Germ and Radicle Length E->F G Calculate Inhibitory Rates F->G

Fig. 2: Workflow for the rice seed germination inhibition assay.

Signaling Pathways of this compound Toxicity

Cytotoxicity via Tubulin Inhibition and Apoptosis

The primary mechanism of this compound-induced cytotoxicity is the disruption of microtubule function. By binding to tubulin, Ustiloxins inhibit its polymerization into microtubules. This is critical during cell division, as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Mitochondria Mitochondria Arrest->Mitochondria Triggers CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: this compound-induced cytotoxicity pathway.
Nephrotoxicity via the TLR2/MAPK/NF-κB Pathway

In addition to their cytotoxic effects, Ustiloxins can induce organ-specific toxicity, such as kidney injury. Studies in mice have shown that Ustiloxins can activate the Toll-like receptor 2 (TLR2) signaling pathway.[9] This activation leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK. The activation of MAPKs, in turn, promotes the activation of the transcription factor NF-κB (p65). Activated NF-κB translocates to the nucleus and upregulates the expression of pro-inflammatory and pro-fibrotic genes, such as TGF-β, α-SMA, and vimentin.[9] This cascade of events results in inflammation, fibrosis, and ultimately, kidney damage.[9]

G This compound This compound TLR2 TLR2 This compound->TLR2 Activates MAPK MAPK Activation (p38, ERK, JNK) TLR2->MAPK NFkB NF-κB (p65) Activation MAPK->NFkB Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Genes Upregulation of Pro-fibrotic Genes (TGF-β, α-SMA) Nucleus->Genes Injury Inflammation & Fibrosis Genes->Injury Damage Kidney Damage Injury->Damage

Fig. 4: this compound-induced nephrotoxicity pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ustiloxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like ustiloxins are paramount. Adherence to strict protocols is essential to mitigate risks and ensure a safe laboratory environment. Ustiloxins, a class of mycotoxins, require careful management as hazardous waste. This guide provides essential safety and logistical information for the proper disposal of ustiloxin-contaminated materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its contaminated waste should be performed within a certified chemical fume hood to prevent inhalation of aerosols.

Disposal of this compound-Contaminated Waste

All materials that have come into contact with this compound must be treated as hazardous waste. This includes personal protective equipment (PPE), disposable labware, and any absorbent materials used for spills.

Solid Waste Disposal:

  • Collection: Segregate all contaminated solid waste into clearly labeled, leak-proof hazardous waste containers.

  • Labeling: Ensure containers are marked with "Hazardous Waste," the name of the chemical (this compound), and the appropriate hazard symbols.

  • Storage: Store the sealed containers in a designated, secure area away from general lab traffic.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the final disposal of the hazardous waste containers.[1]

Liquid Waste Disposal:

  • Decontamination: Chemically inactivate liquid waste containing this compound before final disposal. A common and recommended method for mycotoxins is treatment with sodium hypochlorite (B82951).[1]

  • Collection: Collect the decontaminated liquid waste in a labeled, leak-proof container.

  • Disposal: Follow your institution's hazardous waste guidelines for the disposal of the treated liquid waste.[1]

Decontamination Procedures

Effective decontamination is critical for rendering mycotoxins inactive.[1] Chemical inactivation is a widely accepted method for decontaminating surfaces, equipment, and liquid waste.

Decontamination of Surfaces and Equipment:

  • Preparation: Prepare a fresh 1% sodium hypochlorite solution. Household bleach, which is typically 5-6% sodium hypochlorite, can be diluted accordingly.[1]

  • Application: Liberally apply the solution to the contaminated surface or equipment.

  • Contact Time: Allow for a sufficient contact time. For glassware, a minimum soaking time of two hours is recommended.[1]

  • Rinsing: Thoroughly rinse the surface or equipment with water after the contact time.[1]

Decontamination Method Target Efficacy Reference
Chemical Inactivation (1% Sodium Hypochlorite) Surfaces, Equipment, Liquid WasteWidely recommended for mycotoxins[1]
Ammoniation Aflatoxins in cereals>95% reduction[1]
Sodium Carbonate/Hydroxide Deoxynivalenol (DON) in feedstuffs83.9-100% reduction[1]
Ozone Aflatoxins in corn92-95% reduction[1]

This table summarizes various decontamination methods for mycotoxins. The effectiveness can vary depending on the specific mycotoxin and the material being decontaminated.[1]

Experimental Protocol: Biological Decontamination of this compound A

Recent research has explored the biotransformation of this compound A as a method of detoxification. One study demonstrated the use of the endophytic fungus Petriella setifera to detoxify this compound A through oxidative deamination and decarboxylation.[2][3]

Methodology:

  • Preparation of Cell-Free Extract (CFE): A cell-free extract containing intracellular enzymes from P. setifera is prepared.

  • Incubation: this compound A is incubated with the CFE in a 0.5 mol/L phosphate (B84403) buffer (pH 7.0).

  • Biotransformation: The mixture is incubated for 24 to 48 hours to allow for the enzymatic conversion of this compound A into less toxic analogs.[2][3] The optimal initial pH for this bioconversion is between 7 and 9.[2][3]

It is important to note that this is an experimental method and not a standard disposal procedure.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ustiloxin_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Waste Segregation & Decontamination cluster_disposal Collection & Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (PPE, Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid decontaminate Decontaminate Liquid Waste (e.g., 1% Sodium Hypochlorite) liquid_waste->decontaminate collect_liquid Collect Decontaminated Liquid in Labeled Container decontaminate->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Final Disposal store->contact_ehs

Caption: Workflow for the safe disposal of this compound-contaminated waste.

It is crucial to remember that mycotoxins are resilient and complete destruction often requires extreme measures such as incineration.[4] Therefore, the primary focus of laboratory disposal procedures is safe containment and removal. Always consult your institution's specific guidelines and EHS department for an approved disposal protocol.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ustiloxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Ustiloxin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. Ustiloxins are cyclopeptide mycotoxins that pose potential health risks due to their biological activity.[1][2] Adherence to these procedural, step-by-step guidelines is critical to minimize exposure and maintain research integrity.

Immediate Safety and Handling Precautions

A thorough risk assessment must be conducted before commencing any work with this compound. All personnel must be trained on the potential hazards and the procedures outlined in this document.

Engineering Controls: All manipulations of this compound, especially in its powdered form, should be performed in a designated area with controlled access, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent the inhalation of aerosols.

Personal Protective Equipment (PPE): A multi-layered approach to personal protection is necessary to minimize exposure risks. The selection of appropriate PPE is based on the specific tasks being performed.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, its cytotoxic nature necessitates cautious handling. The following table summarizes key toxicity and decontamination data.

ParameterValueCompoundNotes
Cytotoxicity (IC50) 2.66 µmol/LThis compound AOn gastric cancer cells (BGC-823).[1]
1.03 µmol/LThis compound BOn gastric cancer cells (BGC-823).[1][3]
10 - 100 µg/mlThis compound FractionOn various mammalian cell lines.[4]
Decontamination 1% - 6% Sodium Hypochlorite (B82951)General Mycotoxins/PeptidesA 30-minute contact time is recommended for effective inactivation.[5][6]
2.5% Sodium Hypochlorite + 0.25 N Sodium HydroxideT-2 mycotoxinRecommended for liquid spills and nonburnable waste with a 4-hour contact time.[7]

Experimental Protocols

Preparation of this compound Solutions:

  • Don appropriate PPE as outlined in the PPE Selection Matrix.

  • Conduct all weighing and initial reconstitution of lyophilized this compound powder within a chemical fume hood or BSC to avoid inhalation of fine particles.

  • Use a dedicated, calibrated balance.

  • Slowly add the desired solvent to the vial containing the this compound powder to minimize aerosolization.

  • Cap the vial securely and vortex or sonicate until the this compound is fully dissolved.

  • Clearly label the solution with the compound name, concentration, date, and hazard warning.

Operational Plans

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves powder outside of a containment device, evacuate the area.

  • Don PPE: Before cleaning, don a double layer of nitrile gloves, a disposable gown, safety goggles, and a face shield. For powder spills, an N95 respirator is required.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontamination: Working from the outside in, apply a freshly prepared 1% sodium hypochlorite solution to the spill area.[5] Allow a contact time of at least 30 minutes.

  • Cleanup: Absorb the decontaminated material with absorbent pads.

  • Rinse: Wipe the area with a laboratory detergent solution, followed by clean water.

  • Disposal: Place all contaminated materials, including PPE, into a designated hazardous waste container.

Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, vials, gloves, absorbent materials) in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Decontaminate liquid waste by adding sodium hypochlorite to a final concentration of 1% and allowing it to sit for at least 30 minutes.[5] Neutralize the pH if necessary before disposing of it in accordance with institutional and local regulations. Never pour untreated this compound waste down the drain.

  • Sharps: All contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

Visual Workflow and Decision-Making Guides

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting the appropriate personal protective equipment.

Ustiloxin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe prep_area Prepare Designated Work Area (Fume Hood/BSC) ppe->prep_area weigh_solid Weigh Solid this compound prep_area->weigh_solid reconstitute Reconstitute in Solvent weigh_solid->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end evacuate Evacuate Area spill->evacuate notify Notify Supervisor/EHS evacuate->notify cleanup_protocol Follow Spill Cleanup Protocol notify->cleanup_protocol cleanup_protocol->decontaminate

Caption: Procedural workflow for the safe handling of this compound.

PPE_Selection_Matrix cluster_tasks Task Assessment cluster_ppe Required PPE start Start: Identify Task task1 Handling Solid/Powder start->task1 task2 Handling Liquid Solutions start->task2 task3 Spill Cleanup start->task3 task4 Waste Disposal start->task4 ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) task1->ppe_base ppe_powder Additional for Powder: - N95 Respirator - Face Shield task1->ppe_powder task2->ppe_base task3->ppe_base ppe_spill Additional for Spill: - Chemical Resistant Gown - Face Shield - Boot Covers (for large spills) task3->ppe_spill task4->ppe_base end Proceed with Task ppe_base->end ppe_powder->end ppe_spill->end

Caption: Decision matrix for selecting appropriate PPE for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.